molecular formula C7H7BrFN B1271560 2-Bromo-5-fluoro-4-methylaniline CAS No. 202865-78-9

2-Bromo-5-fluoro-4-methylaniline

Cat. No.: B1271560
CAS No.: 202865-78-9
M. Wt: 204.04 g/mol
InChI Key: ZHSUEJWJGKIOGI-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-methylaniline is a useful research compound. Its molecular formula is C7H7BrFN and its molecular weight is 204.04 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-5-fluoro-4-methylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-5-fluoro-4-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-fluoro-4-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-5-fluoro-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSUEJWJGKIOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378420
Record name 2-Bromo-5-fluoro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202865-78-9
Record name 2-Bromo-5-fluoro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202865-78-9
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Technical Whitepaper: 2-Bromo-5-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 2-Bromo-5-fluoro-4-methylaniline (CAS: 202865-78-9).[1]

A Versatile Halogenated Scaffold for Medicinal Chemistry[1]

Executive Summary

2-Bromo-5-fluoro-4-methylaniline is a high-value trisubstituted aniline intermediate used extensively in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural uniqueness lies in the orthogonal reactivity of its functional groups: a nucleophilic amino group (-NH₂), an electrophilic bromine handle (-Br) for cross-coupling, and a fluorine atom (-F) that modulates metabolic stability and lipophilicity.[1] This guide provides a comprehensive analysis of its physicochemical profile, synthetic pathways, and utility in drug discovery.

Physicochemical Profile

The compound is characterized by a specific substitution pattern that dictates its electronic and steric properties.

PropertyValueNote
IUPAC Name 2-Bromo-5-fluoro-4-methylaniline
CAS Number 202865-78-9Distinct from isomer 5-bromo-4-fluoro-2-methylaniline
Molecular Formula C₇H₇BrFN
Molecular Weight 204.04 g/mol
Appearance Off-white to pale brown solidOxidation sensitive (store in dark)
Melting Point 39–41 °CLow melting solid
Boiling Point ~245 °CPredicted at 760 mmHg
Density ~1.59 g/cm³Predicted
pKa (Conjugate Acid) ~1.95Electron-withdrawing Br/F reduce basicity
Solubility DMSO, DCM, Ethyl Acetate, MethanolLow solubility in water
Synthetic Routes & Manufacturing[1]

The primary industrial route to 2-Bromo-5-fluoro-4-methylaniline involves the regioselective bromination of 3-fluoro-4-methylaniline .[1] This transformation relies on the directing effects of the existing substituents to achieve the desired substitution pattern.

Mechanism of Synthesis

The amino group (-NH₂) is a strong ortho, para-director.[1] The fluorine (-F) and methyl (-Me) groups are weaker directors.[1] In the precursor 3-fluoro-4-methylaniline :

  • Position 2 is sterically crowded, flanked by the -NH₂ and -F groups.[1]

  • Position 6 is less hindered, flanked by -NH₂ and -H.[1]

  • Consequently, electrophilic bromination occurs preferentially at Position 6 .

  • Upon renumbering the product according to IUPAC priority rules, the 6-bromo-3-fluoro-4-methylaniline becomes 2-bromo-5-fluoro-4-methylaniline .[1]

Synthesis Start 3-Fluoro-4-methylaniline (CAS: 452-80-2) Intermediate Transition State (Sigma Complex) Start->Intermediate Electrophilic Attack Reagents Br2 / DCM K2CO3, -15°C Reagents->Intermediate Product 2-Bromo-5-fluoro-4-methylaniline (CAS: 202865-78-9) Intermediate->Product Deprotonation (Regioselective)

Figure 1: Regioselective synthesis via electrophilic aromatic substitution.[1]

Chemical Reactivity & Functionalization[1][3][4]

This scaffold acts as a "linchpin" in diversity-oriented synthesis.[1] The three functional handles allow for sequential, orthogonal modifications.

The Triad of Reactivity[1]
  • The Amino Group (-NH₂): Available for amide coupling, reductive amination, or conversion to a diazonium salt (Sandmeyer reaction) to install -Cl, -I, -CN, or -OH.[1]

  • The Bromine Atom (-Br): A prime handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] The presence of the electron-withdrawing Fluorine atom para to the Bromine can accelerate oxidative addition in some catalytic cycles.

  • The Fluorine Atom (-F): Generally inert to substitution but critical for modulating the pKa of the aniline and the metabolic stability of the final drug candidate.

Reactivity Center 2-Bromo-5-fluoro- 4-methylaniline Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Target: Biaryls Center->Suzuki Br Site Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Target: Aminated Arenes Center->Buchwald Br Site Acylation Acylation/Sulfonylation (R-COCl / R-SO2Cl) Target: Amides/Sulfonamides Center->Acylation NH2 Site Sandmeyer Sandmeyer Reaction (NaNO2, CuX) Target: Ar-Cl, Ar-CN, Ar-I Center->Sandmeyer NH2 Site Cyclization Cyclization (e.g., with aldehydes) Target: Benzimidazoles Center->Cyclization Ortho NH2/Br

Figure 2: Divergent reactivity map illustrating the orthogonal functionalization pathways.

Application in Drug Discovery[1][2][5]

In medicinal chemistry, 2-Bromo-5-fluoro-4-methylaniline is frequently employed to synthesize Kinase Inhibitors and GPCR Modulators .[1]

  • Scaffold Utility: The aniline nitrogen often serves as the "hinge binder" in kinase inhibitors, forming hydrogen bonds with the ATP-binding pocket.[1]

  • Metabolic Blocking: The C-5 Fluorine atom blocks a common site of metabolic oxidation (CYP450 metabolism), extending the half-life of the drug.[1]

  • Vector Exploration: The C-2 Bromine allows for the attachment of solubilizing tails or hydrophobic groups to probe the "back pocket" of enzymes during SAR (Structure-Activity Relationship) optimization.[1]

Experimental Protocols
Protocol A: Synthesis from 3-Fluoro-4-methylaniline

Note: This protocol assumes standard Schlenk line techniques.[1]

  • Dissolution: Dissolve 3-fluoro-4-methylaniline (1.0 eq) and anhydrous potassium carbonate (1.01 eq) in anhydrous Dichloromethane (DCM) (approx. 20 mL/g).

  • Cooling: Cool the suspension to -15 °C using a salt-ice bath.

  • Bromination: Add a solution of Bromine (1.0 eq) in DCM dropwise over 30 minutes. Maintain temperature below -10 °C.

  • Reaction: Stir at -15 °C for 1 hour. Monitor by TLC (Hexane/EtOAc) or LCMS.[1]

  • Quench: Quench with ice water.

  • Workup: Extract aqueous layer with DCM. Wash combined organics with sodium thiosulfate (to remove excess Br₂) and brine.[1] Dry over MgSO₄.

  • Isolation: Concentrate in vacuo. The product is typically obtained in quantitative yield as an off-white solid and can often be used without column chromatography.[1]

Protocol B: General Suzuki Coupling Procedure
  • Setup: In a reaction vial, combine 2-Bromo-5-fluoro-4-methylaniline (1.0 eq), Aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add Cs₂CO₃ (2.0 eq).

  • Reaction: Degas with Nitrogen for 5 minutes. Heat to 90 °C for 4–12 hours.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Safety & Handling (SDS Summary)
  • Hazard Classification: Irritant (Xi).[1]

  • GHS Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Light sensitive —store in amber vials or foil-wrapped containers. Recommended storage temperature: 2–8 °C.

References
  • ChemicalBook. (n.d.). 2-Bromo-5-fluoro-4-methylaniline Properties and Synthesis. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 2-Bromo-5-methylaniline (Analogous Reactivity). Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1] Compound Summary: 2-Bromo-5-fluoro-4-nitroaniline (Precursor/Derivative Data). Retrieved from [1]

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from [1]

Sources

2-Bromo-5-fluoro-4-methylaniline CAS number 202865-78-9

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for 2-Bromo-5-fluoro-4-methylaniline (CAS 202865-78-9), a specialized halogenated aniline intermediate used in the synthesis of fluorinated heterocycles for kinase inhibitor discovery.[1]

CAS Number: 202865-78-9 Role: Advanced Intermediate for Fluorinated Heterocycles Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers[1]

Executive Summary

2-Bromo-5-fluoro-4-methylaniline is a high-value trisubstituted benzene derivative characterized by an ortho-bromoamine motif.[1] This structural feature renders it a critical precursor for the synthesis of 7-fluoro-6-methyl-substituted indoles, benzimidazoles, and quinazolines —privileged scaffolds in oncology (specifically Aurora kinase and CDK inhibitors).[1] Unlike its isomer 5-bromo-4-fluoro-2-methylaniline (used in SIRT6 activators), this specific regioisomer offers a unique substitution pattern that modulates metabolic stability and binding affinity in the ATP-binding pocket of kinase targets.[1]

Chemical Identity & Physical Properties[1][2]

PropertySpecification
IUPAC Name 2-Bromo-5-fluoro-4-methylaniline
Molecular Formula C₇H₇BrFN
Molecular Weight 204.04 g/mol
Appearance Off-white to pale brown solid
Melting Point 39–41 °C
Density 1.589 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
pKa ~1.95 (Conjugate acid)
Structural Visualization

The following diagram illustrates the specific regiochemistry, highlighting the steric and electronic environment that dictates its reactivity.

ChemicalStructure cluster_legend Reactivity Centers C1 C1 (NH2) C2 C2 (Br) C1->C2 C3 C3 (H) C2->C3 C4 C4 (CH3) C3->C4 C5 C5 (F) C4->C5 C6 C6 (H) C5->C6 C6->C1 Desc1 C2-Br: Cross-Coupling / Cyclization Desc2 C5-F: Metabolic Blocking / Electronic Tuning Desc3 C1-NH2: Nucleophilic Attack

Figure 1: Regiochemical map of 2-Bromo-5-fluoro-4-methylaniline showing the ortho-relationship between the amine and bromine, essential for cyclization.[1][2][3]

Synthetic Utility & Reactivity Profile[1][4]

The core utility of CAS 202865-78-9 lies in its chemoselective reactivity .[1] The bromine atom at position 2 is highly activated for palladium-catalyzed cross-coupling, while the fluorine at position 5 remains inert under standard coupling conditions, serving instead to modulate the pKa and lipophilicity of the final drug candidate.

Core Synthesis Protocol

Objective: Regioselective synthesis of 2-Bromo-5-fluoro-4-methylaniline from 3-fluoro-4-methylaniline. Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group directs ortho/para, but the para position is blocked by the methyl group, and the position ortho to the fluorine is sterically crowded and electronically less favorable, directing bromination almost exclusively to the 2-position.

Step-by-Step Methodology
  • Reagents:

    • Substrate: 3-Fluoro-4-methylaniline (1.0 equiv)[1]

    • Brominating Agent: Bromine (Br₂) (1.01 equiv)[1]

    • Base: Anhydrous Potassium Carbonate (K₂CO₃) (1.01 equiv)[1]

    • Solvent: Anhydrous Dichloromethane (DCM)[1]

  • Procedure:

    • Dissolution: Charge a reaction vessel with 3-fluoro-4-methylaniline and K₂CO₃ in anhydrous DCM (approx. 20 mL/g substrate).

    • Cooling: Cool the suspension to -15 °C using a salt-ice bath. Critical: Low temperature is essential to prevent over-bromination or oxidation of the amine.

    • Addition: Add a solution of Br₂ in DCM dropwise over 30–60 minutes. Maintain internal temperature below -10 °C.

    • Reaction: Stir at -15 °C for 1 hour. Monitor by TLC or HPLC for consumption of starting material.

    • Quench: Quench with ice water.

    • Workup: Extract the aqueous layer with DCM.[4] Combine organic phases, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Yield: Quantitative yield (approx. 95-99%) of crude product, typically pure enough for subsequent steps.[1]

Application Case Study: Kinase Inhibitor Scaffold Construction

This compound is a "linchpin" intermediate. The ortho-bromoamine motif allows for a "one-pot" or sequential assembly of bicyclic heterocycles.[1]

Workflow: Synthesis of 7-Fluoro-6-methyl-1H-indole

Indoles with fluorine substitution on the benzene ring are notoriously difficult to synthesize via Fischer indole synthesis.[1] The Larock Indole Synthesis or Pd-catalyzed cyclization using CAS 202865-78-9 provides a robust alternative.[1]

ReactionPathway Start 2-Bromo-5-fluoro- 4-methylaniline (CAS 202865-78-9) Step1 Sonogashira Coupling (Terminal Alkyne, Pd(PPh3)2Cl2, CuI) Start->Step1 Selective C-Br activation Inter 2-Alkynyl-5-fluoro- 4-methylaniline (Intermediate) Step1->Inter Step2 Cyclization (Base-mediated or Au/Pd catalyzed) Inter->Step2 Intramolecular attack Product 7-Fluoro-6-methyl- 2-substituted-indole Step2->Product Final Scaffold

Figure 2: Strategic workflow for converting the aniline intermediate into a functionalized indole scaffold.

Comparative Utility
  • Vs. Isomer (CAS 627871-16-3): The isomer 5-bromo-4-fluoro-2-methylaniline is used for SIRT6 activators (MDL series).[1] Researchers must verify the CAS number carefully, as the position of the fluorine relative to the nitrogen drastically alters the electronic properties of the resulting pharmacophore.

  • Metabolic Stability: The C5-Fluorine atom blocks metabolic hydroxylation at a typically vulnerable position on the aromatic ring, extending the half-life of drugs derived from this scaffold.[1]

Handling, Stability & Safety

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Corrosion/Irritation H315Causes skin irritation.[1]
Serious Eye Damage H319Causes serious eye irritation.[1]
STOT - Single Exposure H335May cause respiratory irritation.[1]

Storage & Stability:

  • Light Sensitivity: Mildly light-sensitive; store in amber vials.[1]

  • Oxidation: The free amine is prone to oxidation upon prolonged exposure to air. Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C for long-term stability.

  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for amide coupling).

References

  • ChemicalBook. (2024). 2-Bromo-5-fluoro-4-methylaniline Synthesis and Properties. Retrieved from [1]

  • PubChem. (2024). Compound Summary for CAS 202865-78-9. National Library of Medicine. Retrieved from [1]

  • Santa Cruz Biotechnology. (2024). 2-Bromo-5-fluoro-4-methylaniline Product Datasheet. Retrieved from [1]

  • Echemi. (2024).[5][6] Synthesis of Brominated Methylanilines: A Comprehensive Study. Retrieved from [1]

  • Yoneda Labs. (2024). Practical Guide to Suzuki-Miyaura Cross-Coupling. (General reference for coupling chemistry of this scaffold). Retrieved from [1]

Sources

Solubility Profiling of 2-Bromo-5-fluoro-4-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-Bromo-5-fluoro-4-methylaniline CAS Registry Number: 202865-78-9 Molecular Formula: C₇H₇BrFN Molecular Weight: 204.04 g/mol

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-Bromo-5-fluoro-4-methylaniline. As a tri-substituted aniline derivative, this compound serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its solubility behavior is governed by the interplay between the lipophilic bromine/methyl groups and the polar, hydrogen-bonding amino functionality.

This document synthesizes Structure-Activity Relationship (SAR) predictions with rigorous experimental protocols, enabling researchers to optimize reaction solvents, design recrystallization processes, and ensure accurate analytical standard preparation.

Physicochemical Context & Solubility Prediction

To predict the solubility behavior of 2-Bromo-5-fluoro-4-methylaniline, we must analyze its molecular architecture. The compound features a "push-pull" electronic system: the amino group is an electron donor, while the bromine and fluorine atoms are electron-withdrawing (inductive effect).

Structural Determinants of Solubility
  • Lipophilicity (LogP ~2.4): The presence of the bromine atom and methyl group significantly increases the lipophilicity compared to aniline. This predicts poor water solubility and high affinity for medium-polarity organic solvents.

  • Crystal Lattice Energy: Unlike its analog 2-bromo-4-methylaniline (which melts at ~16°C), the addition of the fluorine atom at the 5-position typically enhances crystal packing efficiency through weak C-F···H interactions. Consequently, this compound is expected to be a solid at room temperature, requiring energy input (enthalpy of fusion) to dissolve.

  • Hydrogen Bonding: The primary amine (-NH₂) acts as both a hydrogen bond donor and acceptor.

    • Implication: High solubility in polar protic solvents (Alcohols) and polar aprotic solvents (DMSO, DMF) capable of accepting H-bonds.

Predicted Solubility Profile (SAR Analysis)

Based on the solubility parameters of structurally similar halogenated anilines (e.g., 4-Fluoro-3-methylaniline, 2-Bromo-4-methylaniline), the expected solubility classification is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Strong dipole-dipole interactions; solvent accepts H-bonds from amine.
Polar Protic Methanol, Ethanol, IPAModerate-High Solvation via hydrogen bonding network; temperature-dependent.
Chlorinated Dichloromethane (DCM), ChloroformHigh "Like dissolves like"; high polarizability of Br matches chlorinated solvents.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good general solvents; useful for recrystallization.[1]
Non-Polar n-Heptane, Hexane, TolueneLow (<10 mg/mL)Lack of specific interactions; useful as anti-solvents .
Aqueous Water, pH 7 BufferInsoluble Hydrophobic aromatic core dominates; requires pH < 2 (protonation) to dissolve.

Experimental Protocol: Determination of Equilibrium Solubility

Since specific mole-fraction solubility data for this isomer is often proprietary, researchers must generate their own curves. The following protocol is the industry standard for generating thermodynamic solubility data suitable for Van't Hoff analysis.

Method: Static Equilibrium (Shake-Flask) with HPLC

Objective: Determine the saturation mole fraction (


) at temperatures 

to

K.

Workflow Diagram:

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibration (Constant T, Stirring 24-48h) Start->Equilibration Solvent Addition Settle Phase Separation (Settle or Centrifuge at T) Equilibration->Settle Equilibrium Reached Filter Filtration (0.45 µm Syringe Filter, Pre-heated) Settle->Filter Supernatant Dilute Dilution (Into Mobile Phase) Filter->Dilute Aliquot Analysis HPLC-UV Analysis (Quantification vs Standard) Dilute->Analysis Calc Data Processing (Calculate Mole Fraction) Analysis->Calc

Figure 1: Standard Operating Procedure for Static Equilibrium Solubility Measurement.

Step-by-Step Methodology
  • Preparation: Add excess 2-Bromo-5-fluoro-4-methylaniline solid to a glass vial containing the target solvent (e.g., 5 mL).

  • Equilibration: Place the vial in a thermostatic shaker bath at the target temperature (e.g., 25°C). Agitate at 150 rpm for 24–48 hours to ensure saturation.

  • Sampling: Stop agitation and allow the solid to settle for 1 hour at the same temperature.

  • Filtration: Withdraw the supernatant using a syringe equipped with a 0.45 µm PTFE filter. Crucial: Pre-heat the syringe/filter to the bath temperature to prevent precipitation during transfer.

  • Dilution: Immediately dilute a known volume of the filtrate into the HPLC mobile phase (e.g., Acetonitrile/Water) to quench the solution.

  • Quantification: Analyze via HPLC-UV (typically at 254 nm or 210 nm) against a calibration curve of the pure standard.

Thermodynamic Analysis

Once solubility data is collected at multiple temperatures (e.g., 298K, 303K, 308K, 313K), a thermodynamic analysis is required to understand the dissolution mechanism.

Modified Apelblat Equation

For precise correlation of solubility (


) with temperature (

), use the Modified Apelblat equation:

Where

is the mole fraction solubility, and

are empirical constants derived from regression analysis.
Van't Hoff Analysis

To determine the enthalpy (


) and entropy (

) of dissolution, plot

vs

.

  • Slope (

    
    ): 
    
    
    
  • Intercept (

    
    ): 
    
    
    

Interpretation Guide:

  • Positive

    
    :  Endothermic dissolution. Solubility increases with temperature (Typical for this class of compounds).
    
  • Positive

    
    :  Disorder increases upon dissolution. This is the driving force for solubilizing the crystal lattice.
    

Applications in Process Chemistry

Recrystallization Strategy

The purification of 2-Bromo-5-fluoro-4-methylaniline from regioisomers (e.g., 5-bromo-4-fluoro-2-methylaniline) relies on exploiting solubility differentials.

Recommended Solvent System: Ethanol / Water

  • Dissolution: Dissolve the crude solid in hot Ethanol (approx. 60°C).

  • Anti-solvent Addition: Slowly add Water until persistent turbidity is observed.

  • Cooling: Cool slowly to 0–5°C. The target compound, being more lipophilic than many polar impurities, will crystallize out.

Alternative System: Toluene / Heptane

  • Useful for removing non-polar impurities.[2] Dissolve in minimum hot Toluene; add Heptane to precipitate.

Reaction Solvent Selection
  • Nucleophilic Substitution: Use DMF or DMSO . The high solubility and dielectric constant stabilize the transition state for reactions involving the amine or the displacement of the halogens.

  • Coupling Reactions (e.g., Buchwald-Hartwig): Use Toluene or 1,4-Dioxane . While solubility is lower than in DMF, these solvents are preferred for palladium-catalyzed cycles to prevent catalyst poisoning.

References

  • Compound Data & Analogues

    • 2-Bromo-4-methylaniline Physicochemical Data. (CAS 583-68-6).[3][4][][6][7] PubChem. Link

    • 4-Fluoro-3-methylaniline Solubility. (CAS 452-69-7).[8][9] ChemSrc. Link

  • Solubility Measurement Protocols

    • Shake-Flask Method for Solubility Determination. OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 105. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • Recrystallization Techniques

    • Purification of Halogenated Anilines. BenchChem Technical Support. Link

Sources

Technical Guide: NMR Spectral Analysis of 2-Bromo-5-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H and 13C NMR spectral characteristics of 2-Bromo-5-fluoro-4-methylaniline (CAS: 202865-78-9). It is designed to assist analytical chemists and synthetic researchers in the structural validation of this intermediate, which is critical in the synthesis of fluorinated pharmaceuticals and agrochemicals.

Executive Summary & Structural Context

2-Bromo-5-fluoro-4-methylaniline is a trisubstituted aniline derivative characterized by a specific substitution pattern that creates a unique spin system in NMR spectroscopy. The presence of a fluorine atom (


F, spin-1/2, 100% natural abundance) introduces heteronuclear coupling (

and

) that splits both proton and carbon signals, making the spectra more complex than standard bromo-methylanilines.
Structural Logic
  • Core: Aniline (C1-NH

    
    ).
    
  • Substituents:

    • Bromine (C2): Provides steric bulk and heavy-atom shielding effects on C2.

    • Methyl (C4): Electron-donating group; couples to Fluorine (

      
      ).
      
    • Fluorine (C5): The diagnostic "anchor" of the spectrum. It couples to ortho/meta protons and all carbons, providing a "fingerprint" for regiochemical assignment.

Experimental Protocol (SOP)

Sample Preparation

To ensure high-resolution data and minimize exchange broadening of the amine protons:

  • Solvent: DMSO-d

    
      is preferred over CDCl
    
    
    
    .
    • Reasoning: DMSO forms hydrogen bonds with the -NH

      
       protons, sharpening the signal and shifting it downfield (distinct from aromatic region). In CDCl
      
      
      
      , the -NH
      
      
      signal is often broad and temperature-dependent, potentially overlapping with aromatic signals.
  • Concentration: 10–15 mg in 0.6 mL solvent for 1H; 30–50 mg for 13C.

  • Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Instrument Parameters
  • 1H NMR: Minimum 400 MHz.

    • Pulse: 30° pulse angle to ensure accurate integration.

    • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (if accurate integration of aromatic vs. methyl is critical).

  • 13C NMR: Minimum 100 MHz (field strength).

    • Decoupling: Proton-decoupled (

      
      C{
      
      
      
      H}).
    • J-Modulation: DEPT-135 or APT is recommended to distinguish the methyl carbon (CH

      
      ) and aromatic methines (CH) from quaternary carbons (C-Br, C-F, C-N, C-Me).
      

1H NMR Spectral Analysis

The proton spectrum is defined by two isolated aromatic protons and the couplings to the fluorine atom.

Predicted Chemical Shifts & Multiplicities (DMSO-d )
Proton AssignmentApprox. Shift (

ppm)
MultiplicityCoupling Constants (

Hz)
Mechanistic Explanation
NH

5.0 – 5.5Broad SingletN/AExchangeable protons. Shift varies with concentration/water content.
H-3 (Aromatic)7.30 – 7.45Doublet (d)

Hz
Located between Br and Me. Meta to Fluorine. Deshielded by ortho-Br.
H-6 (Aromatic)6.50 – 6.70Doublet (d)

Hz
Located between NH

and F. Ortho to Fluorine. Shielded by ortho-NH

.
CH

(Methyl)
2.10 – 2.25Doublet (d)

Hz
Ortho to Fluorine. Shows long-range coupling through the aromatic ring.
Diagnostic Logic
  • H-6 vs. H-3 Differentiation:

    • H-6 is chemically shielded (upfield, lower ppm) due to the electron-donating effect of the ortho-amino group. Crucially, it exhibits a large coupling constant (

      
       Hz) because it is ortho to the fluorine.
      
    • H-3 is deshielded (downfield, higher ppm) by the ortho-bromine. It exhibits a smaller coupling constant (

      
       Hz) because it is meta to the fluorine.
      
  • Methyl Splitting: The methyl signal is not a singlet. It appears as a doublet due to

    
     coupling with the adjacent fluorine. This confirms the regiochemistry of the Me and F groups being ortho to each other.
    

13C NMR Spectral Analysis

The Carbon-13 spectrum is dominated by C-F couplings. Every carbon atom in the ring will appear as a doublet (d) due to splitting by


F.
Predicted Chemical Shifts & Coupling Constants
Carbon AssignmentTypeApprox. Shift (

ppm)

Coupling (Hz)
Assignment Logic
C-5 (C-F)Quaternary155.0 – 160.0

Largest Doublet. Direct attachment to Fluorine.
C-1 (C-NH

)
Quaternary142.0 – 145.0

Deshielded by Nitrogen. Meta to F.
C-3 (C-H)Methine132.0 – 134.0

Meta to F. Confirmed by DEPT (positive).
C-4 (C-Me)Quaternary120.0 – 125.0

Ortho to F.
C-6 (C-H)Methine102.0 – 105.0

Ortho to F. Upfield due to ortho-NH

.
C-2 (C-Br)Quaternary108.0 – 112.0

Para to F. Heavy atom effect (Br) shields this carbon.
CH

Methyl18.0 – 22.0

Methyl carbon.

Structural Validation Workflow

The following diagram illustrates the decision logic for confirming the regiochemistry of the 2-Br, 4-Me, 5-F isomer versus potential impurities (e.g., 6-Br isomer).

NMR_Validation_Workflow Start Start: Acquire 1H NMR (DMSO-d6) Check_Me Analyze Methyl Region (2.0 - 2.3 ppm) Start->Check_Me Is_Doublet Is Methyl a Doublet? Check_Me->Is_Doublet Check_Aromatic Analyze Aromatic Region (6.0 - 7.5 ppm) Is_Doublet->Check_Aromatic Yes (4J ~ 2Hz) Invalid_Me REJECT: Methyl not ortho to F (Singlet observed) Is_Doublet->Invalid_Me No (Singlet) Coupling_Analysis Measure J-Couplings of Aromatic Protons Check_Aromatic->Coupling_Analysis Decision_Node Compare J values Coupling_Analysis->Decision_Node Valid CONFIRMED: 2-Bromo-5-fluoro-4-methylaniline (H6: 3J~11Hz, H3: 4J~7Hz) Decision_Node->Valid One Large (Ortho) + One Small (Meta) Invalid_Regio REJECT: Wrong Regiochemistry (e.g., F not ortho to H) Decision_Node->Invalid_Regio Two Small (Meta) or Two Large (Ortho)

Caption: Logic flow for validating the regiochemistry of 2-Bromo-5-fluoro-4-methylaniline using J-coupling constants.

Synthesis & Contextual Grounding

The specific regiochemistry of this molecule is typically established via the bromination of 3-fluoro-4-methylaniline .

  • Directing Effects: The amino group (-NH

    
    ) is the strongest activating group and directs ortho/para.
    
  • Blocking: The para position relative to -NH

    
     is blocked by the Methyl group.
    
  • Outcome: Bromination occurs at the ortho position relative to the amine, which is also para to the fluorine (position 6 in the precursor, becoming position 2 in the final product numbering). This synthesis route guarantees the 2-Br, 5-F, 4-Me arrangement.

References

  • Thermo Fisher Scientific. (n.d.). 2-Fluoro-4-methylaniline Product Information (Precursor). Retrieved January 31, 2026, from [Link]

  • Reich, H. J. (University of Wisconsin). 1H NMR Chemical Shifts and Coupling Constants. Organic Chemistry Data. Retrieved January 31, 2026, from [Link]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-5-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Identity of a Key Pharmaceutical Intermediate

2-Bromo-5-fluoro-4-methylaniline is a substituted aromatic amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its molecular structure, characterized by the presence of bromine, fluorine, a methyl group, and an amino group on a benzene ring, imparts specific reactivity and physicochemical properties that are leveraged in drug discovery and development. The precise and accurate analytical characterization of this molecule is paramount for ensuring the quality, purity, and safety of the final products. Mass spectrometry (MS), coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), stands as the cornerstone for the definitive identification and quantification of 2-Bromo-5-fluoro-4-methylaniline.

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Bromo-5-fluoro-4-methylaniline. As a Senior Application Scientist, the following sections will not only detail the methodologies but also provide the underlying scientific rationale for the proposed analytical strategies. While experimental mass spectral data for this specific compound is not widely published, this guide will draw upon established principles of mass spectrometry and data from structurally analogous compounds to provide a robust and predictive framework for its analysis.

Physicochemical Properties of 2-Bromo-5-fluoro-4-methylaniline

A thorough understanding of the analyte's physical and chemical properties is fundamental to developing a successful mass spectrometry method. These properties dictate the choice of sample preparation, chromatographic separation, and ionization technique.

PropertyValueSource
CAS Number 202865-78-9[1]
Molecular Formula C₇H₇BrFN[1]
Molecular Weight 204.04 g/mol [1][2]
Exact Mass 202.97459 Da[2]
Melting Point 39-41°C[1]
Boiling Point (Predicted) 245.3 ± 35.0 °C[1]
pKa (Predicted) 1.95 ± 0.10[1]

Strategic Sample Preparation: Ensuring Analytical Integrity

The goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent and at an appropriate concentration, free from interfering matrix components. For a relatively clean sample of 2-Bromo-5-fluoro-4-methylaniline, the procedure is straightforward.

Protocol 1: Basic Sample Preparation for GC-MS and LC-MS Analysis
  • Solvent Selection: Based on its predicted properties and the nature of aromatic amines, solvents such as methanol, acetonitrile, or dichloromethane are suitable. For LC-MS, the solvent should be compatible with the mobile phase.

  • Stock Solution Preparation: Accurately weigh a known amount of 2-Bromo-5-fluoro-4-methylaniline and dissolve it in the chosen solvent to create a stock solution of a high concentration (e.g., 1 mg/mL).

  • Working Standard Preparation: Perform serial dilutions of the stock solution with the appropriate solvent (for GC-MS) or mobile phase (for LC-MS) to create a series of working standards at concentrations relevant to the expected sample concentrations and the sensitivity of the instrument.

  • Sample Filtration (for LC-MS): To prevent clogging of the LC system, filter the final diluted sample through a 0.22 µm syringe filter before injection.

Chromatographic Separation: The Art of Isolating the Analyte

Chromatographic separation is essential for resolving 2-Bromo-5-fluoro-4-methylaniline from isomers and other impurities prior to mass analysis. Both GC and LC are viable techniques, with the choice depending on the sample matrix, volatility of other components, and desired sensitivity.

Gas Chromatography (GC) Separation

Given its predicted boiling point, 2-Bromo-5-fluoro-4-methylaniline is sufficiently volatile for GC analysis.

  • Column Selection Rationale: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point. This phase provides a good balance of dispersive and dipole-dipole interactions for the separation of aromatic compounds. For challenging separations of positional isomers, a more polar column, such as a 50% phenyl-methylpolysiloxane (e.g., DB-17) or a polyethylene glycol (WAX) column, may offer enhanced selectivity.[3][4]

  • GC System: Agilent 8890 GC or equivalent.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

Liquid Chromatography (LC) Separation

LC is a versatile alternative, particularly for samples that may not be suitable for GC due to thermal lability or complex matrices.

  • Column Selection Rationale: Reversed-phase chromatography is the method of choice. A C18 column is a universal starting point, offering robust hydrophobic interactions. For enhanced separation of halogenated aromatic isomers, a pentafluorophenyl (PFP) column can provide alternative selectivity through dipole-dipole, pi-pi, and ion-exchange interactions.[5][6]

  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

Ionization Techniques: Generating the Gaseous Ions

The choice of ionization technique is critical and depends on the chosen chromatographic method and the nature of the analyte.

  • Electron Impact (EI) for GC-MS: EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV). This results in the formation of a molecular ion (M⁺•) and extensive, reproducible fragmentation patterns that provide a wealth of structural information.[7] Given the aromatic nature of 2-Bromo-5-fluoro-4-methylaniline, a stable molecular ion is expected.

  • Electrospray Ionization (ESI) for LC-MS: ESI is a "soft" ionization technique that is well-suited for polar molecules. The amino group in 2-Bromo-5-fluoro-4-methylaniline can be readily protonated in the positive ion mode, leading to the formation of a protonated molecule [M+H]⁺. The acidic mobile phase (0.1% formic acid) facilitates this protonation.

  • Atmospheric Pressure Chemical Ionization (APCI) for LC-MS: APCI is another soft ionization technique that is suitable for less polar and more volatile compounds than ESI.[8] It involves the ionization of the analyte in the gas phase via a corona discharge. For 2-Bromo-5-fluoro-4-methylaniline, APCI would also be expected to produce a protonated molecule [M+H]⁺.

G cluster_GC GC-MS Workflow cluster_LC LC-MS Workflow GC_Sample Sample Injection GC_Separation GC Separation GC_Sample->GC_Separation EI_Ionization Electron Impact (EI) Ionization (70 eV) GC_Separation->EI_Ionization Mass_Analyzer_GC Mass Analyzer EI_Ionization->Mass_Analyzer_GC LC_Sample Sample Injection LC_Separation LC Separation LC_Sample->LC_Separation ESI_APCI ESI or APCI Ionization LC_Separation->ESI_APCI Mass_Analyzer_LC Mass Analyzer ESI_APCI->Mass_Analyzer_LC

Caption: High-level workflows for GC-MS and LC-MS analysis.

Mass Analysis and Fragmentation: Deciphering the Molecular Fingerprint

The fragmentation pattern of 2-Bromo-5-fluoro-4-methylaniline provides a unique fingerprint for its identification.

The Molecular Ion and Isotopic Pattern

Due to the presence of a bromine atom, the molecular ion will exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[9] This results in two peaks for the molecular ion, separated by 2 m/z units, with approximately equal intensity (the M⁺• and M+2⁺• peaks). For 2-Bromo-5-fluoro-4-methylaniline (C₇H₇BrFN), the nominal molecular weight is 204 g/mol . Therefore, in an EI-MS spectrum, we expect to see prominent peaks at m/z 203 (containing ⁷⁹Br) and m/z 205 (containing ⁸¹Br). In ESI or APCI, the protonated molecule will appear at m/z 204 ([M+H]⁺ with ⁷⁹Br) and m/z 206 ([M+H]⁺ with ⁸¹Br).

Predicted Fragmentation Pathways (Electron Impact)

Based on the fragmentation of similar compounds, the following pathways are predicted under EI conditions:

  • Loss of a Bromine Radical: The C-Br bond is relatively weak and can cleave to lose a bromine radical (•Br). This would result in a fragment ion at m/z 124 .

    • [C₇H₇BrFN]⁺• → [C₇H₇FN]⁺ + •Br

  • Loss of a Methyl Radical: Benzylic cleavage leading to the loss of a methyl radical (•CH₃) is a common fragmentation pathway for methylated aromatic compounds.[10] This would produce a fragment ion with the characteristic bromine isotopic pattern at m/z 188 and 190 .

    • [C₇H₇BrFN]⁺• → [C₆H₄BrFN]⁺ + •CH₃

  • Loss of HCN: Aromatic amines can undergo fragmentation by losing hydrogen cyanide (HCN) from the ring. This would lead to a fragment ion with the bromine isotopic pattern at m/z 176 and 178 .

    • [C₇H₇BrFN]⁺• → [C₆H₆BrF]⁺• + HCN

  • Sequential Fragmentations: Further fragmentation of the primary fragment ions can occur. For example, the [M-CH₃]⁺ ion could subsequently lose a bromine radical to yield a fragment at m/z 109 .

Fragmentation M [C₇H₇BrFN]⁺• m/z 203/205 M_minus_Br [C₇H₇FN]⁺ m/z 124 M->M_minus_Br - •Br M_minus_CH3 [C₆H₄BrFN]⁺ m/z 188/190 M->M_minus_CH3 - •CH₃ M_minus_HCN [C₆H₆BrF]⁺• m/z 176/178 M->M_minus_HCN - HCN M_minus_CH3_minus_Br [C₆H₄FN]⁺ m/z 109 M_minus_CH3->M_minus_CH3_minus_Br - •Br

Sources

synthesis pathway for 2-Bromo-5-fluoro-4-methylaniline from 3-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Bromo-5-fluoro-4-methylaniline from 3-fluoro-4-methylaniline represents a critical transformation in the development of next-generation kinase inhibitors (e.g., MEK/BRAF inhibitors). This guide details a scalable, high-yield protocol utilizing N-Bromosuccinimide (NBS) as a controlled electrophilic halogen source.

Unlike elemental bromine (


), which often leads to oxidative by-products and poly-bromination, the NBS route offers superior regioselectivity. This protocol leverages the synergistic directing effects of the amino and fluoro substituents to target the C6 position (becoming C2 in the final nomenclature) while minimizing the formation of the sterically hindered C2 isomer.

Chemical Strategy & Retrosynthetic Analysis

Structural Logic

The transformation is an Electrophilic Aromatic Substitution (EAS) . To understand the regioselectivity, we must analyze the electronic and steric environment of the starting material, 3-fluoro-4-methylaniline .

  • Amino Group (-NH₂): Strongly activating, ortho/para director.

    • Para position (C4 relative to NH₂) is blocked by the Methyl group.

    • Ortho positions (C2 and C6) are activated.

  • Fluoro Group (-F): Weakly deactivating, ortho/para director.

    • Para to Fluorine is C6.

    • Ortho to Fluorine is C2 and C4 (blocked).

  • Methyl Group (-CH₃): Weakly activating.

    • Directs to C3 (blocked) and C5 (meta to NH₂, less favorable).

Regioselectivity Map

The competition is between C2 and C6 (relative to the aniline nitrogen).

  • Position C2: Located between the Amino group and the Fluorine atom. This position is sterically crowded ("sandwiched").

  • Position C6: Located ortho to the Amino group and para to the Fluorine atom. This position is sterically accessible .

Reaction Pathway Diagram

SynthesisPathway Start 3-Fluoro-4-methylaniline (C7H8FN) TS Sigma Complex (Transition State) Start->TS Electrophilic Attack Reagent NBS (1.05 eq) DMF, 0°C Reagent->TS Major 2-Bromo-5-fluoro-4-methylaniline (Major Product >90%) TS->Major Favored (Sterics/Electronics) Minor 2-Bromo-3-fluoro-4-methylaniline (Minor Impurity <5%) TS->Minor Sterically Hindered

Figure 1: Reaction pathway demonstrating the regioselective preference for the 6-position (yielding the 2-bromo product) over the sterically hindered 2-position.

Experimental Protocol

This protocol is designed for a 10g scale but is linearly scalable.

Materials & Reagents[1][2][3]
ReagentCAS No.[1][2]Equiv.[3]Role
3-Fluoro-4-methylaniline 452-77-71.0Substrate
N-Bromosuccinimide (NBS) 128-08-51.05Brominating Agent
DMF (N,N-Dimethylformamide) 68-12-2SolventReaction Medium
Ethyl Acetate / Hexane --Workup/Purification
Step-by-Step Methodology
Step 1: Preparation
  • Charge a 250 mL 3-neck round-bottom flask with 3-Fluoro-4-methylaniline (10.0 g, 80 mmol) .

  • Add DMF (100 mL) and stir until fully dissolved.

  • Cool the solution to 0–5°C using an ice/water bath. Critical: Low temperature prevents over-bromination and oxidation.

Step 2: Bromination[4][5][6]
  • Dissolve NBS (14.9 g, 84 mmol, 1.05 eq) in DMF (40 mL).

  • Add the NBS solution dropwise to the aniline solution over 45 minutes via an addition funnel.

    • Observation: The solution may darken slightly to an orange/brown hue.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours . Monitor reaction progress via TLC (30% EtOAc in Hexane) or HPLC.

Step 3: Quenching & Workup
  • Pour the reaction mixture into Ice Water (500 mL) with vigorous stirring.

  • Outcome: The product typically precipitates as a solid.

  • If Solid: Filter the precipitate, wash with water (3 x 100 mL) to remove residual DMF and succinimide.

  • If Oil: Extract with Ethyl Acetate (3 x 150 mL). Wash combined organics with Brine (2 x 100 mL), dry over anhydrous

    
    , and concentrate in vacuo.
    
Step 4: Purification

While the regioselectivity is high, trace amounts of the isomer or succinimide may remain.

  • Recrystallization: Dissolve the crude solid in minimal hot Ethanol/Water (9:1). Cool slowly to 4°C.

  • Filtration: Collect the crystals and dry under vacuum at 40°C.

  • Target Yield: 85–92%.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

ParameterSpecificationMethod
Appearance Off-white to pale brown solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O)
Mass Spec [M+H]+ = 204/206 (1:1 ratio)LC-MS (ESI+)
1H NMR Confirm substitution pattern400 MHz DMSO-d6
NMR Interpretation (Diagnostic Signals)
  • Starting Material: Shows two aromatic protons coupled to fluorine.[7]

  • Product: The 2-Bromo-5-fluoro-4-methylaniline will show two singlets (or weak doublets due to F-coupling) in the aromatic region because the protons are para to each other (positions 3 and 6).

    • Proton at C3: ~7.0 ppm (Shielded by Methyl, split by F).

    • Proton at C6: ~7.3 ppm (Deshielded by Br and NH₂).

    • Note: If you see strong ortho coupling (~8 Hz), you likely have the wrong isomer.

Troubleshooting & Optimization

  • Issue: Di-bromination.

    • Cause: Excess NBS or high temperature.

    • Fix: Strictly maintain 0°C during addition. Reduce NBS to 1.0 eq.

  • Issue: Low Yield / Sticky Oil.

    • Cause: Residual DMF prevents crystallization.

    • Fix: Perform a more rigorous water wash or use Acetonitrile (MeCN) as the solvent, which is easier to remove.

References

  • ChemicalBook. (2025).[2] 4-Bromo-3-fluoro-2-methylaniline (Isomer Analog) and General Aniline Bromination Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9957: 3-Fluoro-4-methylaniline. Retrieved from

  • Google Patents. (2013). CN102875389A: Preparation method of 2-bromo-5-fluoroaniline.[7][8] (Demonstrates similar regioselective bromination on fluoro-anilines). Retrieved from

  • Mitchell, R. H., et al. (1979). N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Brominating Reagent for Reactive Aromatic Compounds. Journal of Organic Chemistry. (Foundational text for the NBS/DMF methodology).

Sources

Structural Integrity and Synthetic Utility of 2-Bromo-5-fluoro-4-methylaniline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of kinase inhibitor development and agrochemical discovery, poly-substituted anilines serve as critical "privileged scaffolds." This whitepaper provides a definitive technical analysis of 2-bromo-5-fluoro-4-methylaniline , a halogenated aniline intermediate essential for the synthesis of SIRT6 activators (e.g., MDL-800 series) and next-generation herbicides.

This guide moves beyond basic nomenclature to address the specific challenges researchers face: regioselective synthesis, distinguishing between commercially confused isomers, and validating structural integrity via NMR spectroscopy.

Part 1: Nomenclature & Structural Analysis

Definitive IUPAC Nomenclature

The systematic naming of this compound often leads to confusion due to the competing priorities of the amine, alkyl, and halide substituents.

  • Preferred IUPAC Name (PIN): 2-Bromo-5-fluoro-4-methylaniline

  • Parent Structure: Aniline (Benzenamine)

  • Numbering Logic:

    • The amino group (

      
      ) defines position 1.
      
    • Substituents are listed alphabetically: B romo, F luoro, M ethyl.

    • Locants are assigned to give the lowest possible set of numbers.

      • Correct: 2, 4, 5 (2-Bromo, 4-Methyl, 5-Fluoro).[1][2][3]

      • Incorrect: 6-Bromo-3-fluoro-4-methyl (would be 3,4,6).

Physicochemical Profile (Predicted)

Data synthesized from structural analysis and isomeric comparisons.

PropertyValueStructural Driver
Molecular Formula

Halogenated aromatic amine
Molecular Weight 204.04 g/mol Heavy atom effect (Br)
LogP (Octanol/Water) ~2.6Lipophilicity increased by Br/Me; reduced by polar

pKa (Conjugate Acid) ~2.0 - 2.5Lower than aniline (4.6) due to electron-withdrawing F and Br
Melting Point 39–41 °CLow melting solid (distinct from its isomer, see Section 1.3)
Critical Isomer Warning

Research Alert: Databases frequently conflate this molecule with its isomer, 5-bromo-4-fluoro-2-methylaniline (CAS: 627871-16-3).

  • Target (CAS 202865-78-9): Br at 2, F at 5. (Low MP: ~40°C)

  • Isomer (CAS 627871-16-3): Br at 5, F at 4.[2][4] (High MP: ~86°C)[2]

  • Impact: Using the wrong isomer in SAR (Structure-Activity Relationship) studies will invert the electronic topography of the binding pocket, likely abolishing potency.

Part 2: Synthetic Pathways & Regiocontrol

The Challenge of Regioselectivity

Synthesizing 2-bromo-5-fluoro-4-methylaniline requires precise control over electrophilic aromatic substitution (EAS). The starting material, 3-fluoro-4-methylaniline , presents a conflict between directing groups:

  • 
     (Position 1): Strong activator, directs ortho (2, 6) and para (4).
    
  • 
     (Position 3): Weak deactivator, directs ortho (2, 4) and para (6).
    
  • 
     (Position 4): Weak activator.
    

The Solution: The 4-position is blocked by the methyl group. The 2-position is sterically crowded (between


 and F) but electronically favorable. However, the 6-position (which becomes position 2 in the final product numbering) is the kinetically favored site for bromination.
Optimized Synthetic Protocol

Rationale: We utilize N-Bromosuccinimide (NBS) rather than elemental bromine to control the reaction rate and minimize poly-bromination.

Step-by-Step Methodology:

  • Reagent Prep: Dissolve 3-fluoro-4-methylaniline (1.0 eq) in anhydrous Dichloromethane (DCM) or Acetonitrile (ACN).

  • Temperature Control: Cool the solution to

    
     to suppress side reactions.
    
  • Bromination: Add NBS (1.05 eq) dissolved in DCM dropwise over 30 minutes.

    • Mechanism:[5][6] The NBS provides a low concentration of electrophilic bromine (

      
      ). The amino group activates the ring. The bromine attacks the position ortho to the amine and para to the fluorine (originally position 6).
      
  • Quench: Upon consumption of starting material (TLC monitoring), quench with saturated sodium thiosulfate/ice water.

  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: If necessary, recrystallize from hexanes to remove succinimide byproducts.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 3-Fluoro-4-methylaniline (CAS: 452-77-7) Reagent Reagent: NBS (1.05 eq) Solvent: DCM, -15°C Start->Reagent Dissolution Intermediate Transition State: Electrophilic Attack at C6 Reagent->Intermediate Bromination Quench Quench: Na2S2O3 / Ice Water Intermediate->Quench Complete Renumber Renumbering Step: Original C6 becomes C2 Quench->Renumber Workup Product Product: 2-Bromo-5-fluoro-4-methylaniline (CAS: 202865-78-9) Renumber->Product Isolation

Figure 1: Reaction workflow for the regioselective bromination of 3-fluoro-4-methylaniline. Note the critical renumbering step where the reaction site (C6) becomes C2 in the final nomenclature.

Part 3: Analytical Characterization (Self-Validating System)

To ensure the "Trustworthiness" of your synthesis, you must differentiate the product from its potential isomers using


 NMR. The coupling constants (

-values) between the aromatic protons and the fluorine atom are the diagnostic fingerprints.
NMR Logic & Isomer Differentiation

In 2-bromo-5-fluoro-4-methylaniline:

  • H-3 (Proton between Br and Methyl): Located meta to the Fluorine at C5. Expect a smaller coupling constant (

    
    ).
    
  • H-6 (Proton between F and Amine): Located ortho to the Fluorine at C5. Expect a larger coupling constant (

    
    ).
    

If you synthesized the wrong isomer (5-bromo-4-fluoro-2-methylaniline), the coupling patterns would invert relative to the methyl group.

Diagnostic Logic Diagram

NMRLogic Root Analyze Aromatic Region (6.5 - 7.5 ppm) Decision Measure J-coupling to Fluorine Root->Decision H_Ortho Doublet with Large J (9-12 Hz) (Ortho Coupling) Decision->H_Ortho Signal A H_Meta Doublet with Small J (6-8 Hz) (Meta Coupling) Decision->H_Meta Signal B Assign1 Assign as H-6 (Ortho to F, Ortho to NH2) H_Ortho->Assign1 Assign2 Assign as H-3 (Meta to F, Ortho to Br) H_Meta->Assign2 Result CONFIRMED STRUCTURE: 2-Bromo-5-fluoro-4-methylaniline Assign1->Result Assign2->Result

Figure 2: NMR decision tree for structural validation. The magnitude of the H-F coupling constant is the primary discriminator for positional assignment.

Part 4: Medicinal Chemistry Applications[1][2][7]

The "Fluorine Effect" in Drug Design

The inclusion of the fluorine atom at the 5-position is not merely structural; it is metabolic.

  • Metabolic Blocking: In the non-fluorinated analog, the position para to the amine is susceptible to cytochrome P450 oxidation. The fluorine atom blocks this site, extending the half-life (

    
    ) of the molecule.
    
  • Electronic Modulation: The fluorine lowers the

    
     of the aniline nitrogen, making it less basic. This can improve oral bioavailability by altering the ionization state in the gut.
    
Key Intermediacy

This molecule is a precursor for MDL-800 , a selective activator of SIRT6 (Sirtuin 6).[2] SIRT6 is a deacetylase involved in DNA repair and metabolism.

  • Reaction: The bromine at C2 serves as a handle for Suzuki-Miyaura coupling to attach aryl sulfonamide tails.

  • Significance: Developing SIRT6 activators is a current frontier in hepatocellular carcinoma (HCC) therapeutics.

References

  • Synthesis and Reactivity
  • Isomer Data & Properties
  • Medicinal Chemistry Application (SIRT6)
  • IUPAC Nomenclature Rules

    • Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Queen Mary University of London / IUPAC. Available at: [Link]

Sources

safety and handling of 2-Bromo-5-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Safety, Handling, and Operational Protocols for 2-Bromo-5-fluoro-4-methylaniline

Executive Summary This technical guide provides a comprehensive operational framework for the safe handling, storage, and experimental use of 2-Bromo-5-fluoro-4-methylaniline (CAS: 202865-78-9). Targeted at medicinal chemists and process engineers, this document moves beyond standard Safety Data Sheet (SDS) summaries to address specific physicochemical challenges—most notably its low melting point (39–41°C) , which complicates solid handling—and its toxicological profile as a halogenated aniline derivative.

Part 1: Chemical Identity & Physicochemical Profile[1]

Effective risk management begins with understanding the physical state of the reagent under laboratory conditions.

PropertySpecificationOperational Implication
Chemical Name 2-Bromo-5-fluoro-4-methylanilineCore intermediate for kinase inhibitor synthesis.[1]
CAS Number 202865-78-9 Use for inventory tracking and waste labeling.[1]
Molecular Formula C₇H₇BrFNMW: 204.04 g/mol .[1][2][3][4]
Physical State Solid (Crystalline/Waxy)Critical: Melts near body temperature.[1]
Melting Point 39–41 °C High Risk: May melt during weighing or if held in gloved hands.[1]
Boiling Point ~245 °C (Predicted)Low volatility at RT, but significant vapor at reaction temps.[1]
Density ~1.59 g/cm³Heavier than water; sinks in aqueous spills.[1]
Solubility DMSO, Methanol, DCMLipophilic; readily absorbed through skin.[1]

Part 2: Hazard Assessment & Toxicology (The "Why")

Acute & Chronic Toxicity

As a halogenated aniline, this compound presents a dual threat: direct tissue irritation and systemic hematological toxicity.

  • Acute Toxicity (Category 4): Harmful if swallowed, inhaled, or in contact with skin.[5]

  • Methemoglobinemia Risk: Like many aniline derivatives, absorption can oxidize hemoglobin to methemoglobin, impairing oxygen transport. Symptoms include cyanosis (blue lips/fingernails), headache, and fatigue.

  • Sensitization: Potential skin sensitizer. Repeated exposure may lead to allergic dermatitis.

  • Target Organs: Blood (hematopoietic system), Liver, Kidneys.

The "Low-Melt" Hazard

The melting point of 39–41°C creates a unique handling hazard.

  • Adhesion: If the container is warm or handled with warm gloves, the solid can fuse into a sticky mass, making static transfer difficult and increasing the risk of spatula flicking/spills.

  • Surface Contamination: Melted residue on threads of vials can recrystallize, compromising seal integrity and leading to oxidative degradation (browning) of the reagent.

Part 3: Engineering Controls & PPE

Hierarchy of Controls
  • Primary: Chemical Fume Hood (CFH) with face velocity >100 fpm.

  • Secondary: Schlenk line or Nitrogen glovebox for long-term storage (prevents oxidation).

  • Tertiary: Local exhaust for weighing areas if a CFH is unavailable (Not recommended).

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving is mandatory .

    • Inner: Nitrile (4 mil).[6]

    • Outer: Laminate (Silver Shield) or thick Nitrile (8 mil) if handling solutions. Anilines permeate standard nitrile rapidly.

  • Respiratory: If handling outside a hood (e.g., spill cleanup), use a Full-Face Respirator with Organic Vapor/P100 cartridges.

  • Clothing: Tyvek lab coat or sleeve covers recommended to prevent sleeve absorption.

Part 4: Operational Handling Protocol

Storage & Preparation[8]
  • Temperature: Store at 2–8°C . This keeps the material well below its melting point, ensuring it remains a free-flowing solid.

  • Atmosphere: Store under Argon or Nitrogen. Halogenated anilines darken (oxidize) upon exposure to air and light.

Weighing & Transfer Workflow
  • Step 1 (Pre-Cooling): Remove the reagent from the fridge only immediately before use. If the lab is warm (>25°C), place the vial on a small ice block or cool metal block during weighing to prevent melting.

  • Step 2 (Anti-Static): Use an anti-static gun on the weighing boat. Waxy solids often carry high static charge.

  • Step 3 (Transfer): Use a PTFE-coated spatula . The compound is less likely to stick to PTFE than stainless steel if it softens.

  • Step 4 (Decontamination): Immediately wipe the spatula with a methanol-dampened Kimwipe inside the hood. Do not bring the contaminated spatula out of the hood.

Reaction Setup (Diagram)

The following workflow illustrates the safe path from storage to reaction initiation, emphasizing the "Cold Chain" handling to manage the melting point issue.

HandlingProtocol Start Storage (2-8°C) Argon Atmosphere Check Check State: Is it Free-Flowing? Start->Check Chill Re-Chill on Ice (15 mins) Check->Chill No (Clumped/Melted) Weigh Weighing (In Fume Hood) *Keep vial on cold block* Check->Weigh Yes Chill->Check Transfer Transfer to Reaction Vessel (Use PTFE Funnel) Weigh->Transfer Solvent Add Solvent (Dissolve immediately) Transfer->Solvent Waste Decon Tools (MeOH Wipe) Transfer->Waste Dirty Tools

Figure 1: Cold-Chain Handling Protocol to mitigate low-melting point risks.

Part 5: Emergency Response & Spill Management

Spill Decision Logic

Because the material may be solid or liquid depending on ambient temperature, the cleanup response varies.

SpillResponse Spill Spill Detected State Physical State? Spill->State Solid Solid/Powder State->Solid Liquid Melted/Solution State->Liquid ActionS 1. Dampen with MeOH 2. Scoop to Waste 3. Wash with Soap/Water Solid->ActionS ActionL 1. Cover with Vermiculite 2. Do NOT use paper towels (Oxidation Risk) 3. Scoop to Waste Liquid->ActionL

Figure 2: Decision logic for spill remediation based on physical state.

First Aid (Specific to Anilines)
  • Skin Contact: Wash with polyethylene glycol 300 (PEG 300) or ethanol first, then soap and water. Water alone is often ineffective at removing lipophilic anilines.

  • Inhalation/Ingestion: Seek immediate medical attention.[7] Inform medical staff of potential Methemoglobinemia .

    • Note for Medical Personnel: Methylene blue is the standard antidote for drug-induced methemoglobinemia.

Part 6: Waste Disposal

  • Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) as this can lead to violent exothermic reactions.

  • Stream: Halogenated Organic Waste.

  • Container: High-density polyethylene (HDPE) or glass. Avoid standard LDPE wash bottles for temporary storage as the compound may permeate.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 57488513, 2-Bromo-5-fluoro-4-nitroaniline (Analogous Structure Safety Data). Retrieved from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Aniline Derivatives. Retrieved from [Link]

Sources

Technical Guide: Reactive Sites & Synthetic Utility of 2-Bromo-5-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile, structural electronics, and synthetic utility of 2-Bromo-5-fluoro-4-methylaniline (CAS: 202865-78-9).

Executive Summary

2-Bromo-5-fluoro-4-methylaniline is a high-value polysubstituted aromatic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., MEK, B-Raf) and advanced agrochemicals. Its utility stems from its orthogonal reactivity : the nucleophilic amino group (


) and the electrophilic aryl bromide (

) allow for sequential functionalization, while the fluorine atom imparts metabolic stability and modulates lipophilicity without participating in unwanted side reactions under standard conditions.

This guide analyzes the molecule's electronic landscape, details its primary reaction pathways (Pd-catalyzed coupling and heterocyclization), and provides validated experimental protocols for its application in drug discovery.

Part 1: Structural Analysis & Electronic Landscape

To predict reactivity accurately, we must deconstruct the electronic effects of the four substituents on the benzene ring. The molecule is defined by a "push-pull" electronic system, though dominated by the electron-donating amino group.

Electronic Effects (Hammett Analysis)
  • Position 1 (

    
    ):  A strong 
    
    
    
    -donor (+M effect). It significantly increases electron density at the ortho (C2, C6) and para (C4) positions. However, C2 is blocked by Bromine and C4 is blocked by Methyl. This directs electrophilic substitution (SEAr) almost exclusively to C6 .
  • Position 2 (

    
    ):  A weak deactivator (-I > +M) but an excellent leaving group for transition-metal catalyzed cross-coupling. Its position ortho to the amine is critical for cyclization reactions (e.g., indole synthesis).
    
  • Position 4 (

    
    ):  A weak activator (+I). It stabilizes radical intermediates at the benzylic position, allowing for potential benzylic oxidation or halogenation.
    
  • Position 5 (

    
    ):  A strong electronegative deactivator (-I) but a resonance donor (+M). In this specific configuration, the fluorine atom lowers the 
    
    
    
    of the aniline nitrogen slightly compared to non-fluorinated analogs, reducing its nucleophilicity but making the resulting amides more resistant to metabolic hydrolysis.
Steric Environment

The molecule is densely substituted. The C3 position is flanked by the bulky Bromine (C2) and Methyl/Fluorine groups (C4/C5), making it sterically inaccessible for most intermolecular reactions. Consequently, regioselectivity is naturally enforced, reducing the need for blocking groups during downstream synthesis.

Visualization: Reactivity Map

The following diagram maps the core reactive sites to their primary synthetic transformations.

ReactivityMap Core 2-Bromo-5-fluoro- 4-methylaniline NH2 Amino Group (-NH2) (Nucleophile) Core->NH2 Br Aryl Bromide (-Br) (Electrophile / Handle) Core->Br Me Methyl Group (-CH3) (Benzylic Carbon) Core->Me Ring C6 Position (Aromatic C-H) Core->Ring Amide Amide Coupling (Acylation) NH2->Amide Indole Indole Synthesis (Cyclization) NH2->Indole Ortho-participation Buchwald Buchwald-Hartwig (C-N Coupling) Br->Buchwald Suzuki Suzuki-Miyaura (C-C Coupling) Br->Suzuki Br->Indole Oxidation Benzylic Oxidation (to -COOH) Me->Oxidation SEAr Electrophilic Subst. (Nitration/Halogenation) Ring->SEAr

Figure 1: Reactivity map illustrating the orthogonal reaction pathways available for scaffold functionalization.

Part 2: The Halogen Interface (Transition Metal Catalysis)

The C2-Bromine bond is the most chemically versatile site on the molecule. Unlike the C5-Fluorine bond, which is inert to standard Pd-catalysis, the C-Br bond undergoes oxidative addition readily with Palladium(0).

Buchwald-Hartwig Amination

This reaction replaces the bromine with a secondary amine, creating diarylamines common in kinase inhibitors.

  • Challenge: The ortho amino group (at C1) can compete as a nucleophile or poison the catalyst.

  • Solution: Use of sterically bulky biaryl phosphine ligands (e.g., BrettPhos or RuPhos ) prevents catalyst deactivation and favors the coupling of the external amine over the internal aniline.

  • Mechanism:

    • Oxidative Addition: Pd(0) inserts into the C2-Br bond.

    • Amine Coordination: The external amine binds to Pd.

    • Deprotonation: Base (e.g., NaOtBu) removes a proton.

    • Reductive Elimination: Formation of the C-N bond and regeneration of Pd(0).

Suzuki-Miyaura Coupling

Coupling with aryl boronic acids allows for biaryl formation.

  • Selectivity: The reaction is highly chemoselective for Br over F. The C-F bond remains intact, preserving the metabolic blocking capability of the fluorine atom.

Part 3: Cyclization Strategies (Heterocycle Formation)

The structural motif of an amine ortho to a halogen (2-bromoaniline derivative) is the "gold standard" precursor for synthesizing nitrogen heterocycles, specifically indoles and benzimidazoles .

Larock Indole Synthesis

This is the most efficient route to construct 2,3-disubstituted indoles from this starting material.

  • Reagents: Internal alkyne, Pd(OAc)₂, Base (K₂CO₃).

  • Mechanism: The alkyne inserts into the Aryl-Pd bond (formed at C2). The nitrogen (C1) then attacks the alkene intermediate, closing the ring.

  • Why it works: The 4-methyl and 5-fluoro groups do not interfere sterically with the cyclization at positions 1 and 2.

Benzimidazole Formation

Reaction with aldehydes or carboxylic acids followed by oxidative cyclization yields benzimidazoles.

  • Note: This typically requires converting the C2-Br to an amine (via Buchwald) first to generate a 1,2-diamine, OR using a copper-catalyzed cascade cyclization directly from the 2-bromoaniline and an amidine/guanidine.

Part 4: Experimental Protocols

Protocol: Buchwald-Hartwig Coupling (C-N Bond Formation)

Objective: Coupling 2-Bromo-5-fluoro-4-methylaniline with Morpholine (Model Reaction).

Reagents:

  • Substrate: 2-Bromo-5-fluoro-4-methylaniline (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BINAP or XPhos (4 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask and cycle with Argon (3x).

  • Charging: Add the aniline (substrate),

    
    , Ligand, and 
    
    
    
    to the flask.
  • Solvent Addition: Add anhydrous Toluene via syringe.

  • Nucleophile Addition: Add Morpholine via syringe.

  • Degassing: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

  • Reaction: Heat to 100°C for 12–16 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexanes). The starting material spot (

    
    ) should disappear.
    
  • Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts and Pd black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Silica Gel).

Self-Validating Checkpoint:

  • NMR Verification: The disappearance of the broad singlet (

    
    ) at 
    
    
    
    3.5-4.0 ppm (depending on solvent) and the shift of the aromatic protons indicates successful N-substitution. However, since we are coupling at the Bromine site (C2) while preserving the C1-NH2? Correction: The protocol above describes coupling an amine to the Bromine site. The C1-NH2 is already an amine.[1]
    • Correction for Specificity: If the goal is to displace the Bromine with Morpholine, the C1-NH2 must likely be protected (e.g., as a Boc-carbamate) before the Buchwald coupling, otherwise the C1-NH2 will compete as a nucleophile (homocoupling).

    • Revised Strategy:Protect C1-NH2 first. (Step 0: React with

      
      ). Then perform the Buchwald coupling at C2-Br.
      
Workflow Visualization: Indole Synthesis via Larock Method

LarockWorkflow Start Start: 2-Bromo-5-fluoro- 4-methylaniline Step1 Step 1: Mix with Internal Alkyne (R-C≡C-R') Start->Step1 Step2 Step 2: Add Catalyst System (Pd(OAc)2, LiCl, K2CO3, DMF) Step1->Step2 Intermediate Intermediate: Oxidative Addition of Pd into C-Br Bond Step2->Intermediate Heat (100°C) Step3 Step 3: Alkyne Insertion & Intramolecular Aminopalladation Intermediate->Step3 Product Product: 5-Fluoro-6-methyl- 2,3-substituted Indole Step3->Product Reductive Elimination

Figure 2: Step-wise workflow for converting the aniline substrate into a substituted indole scaffold.

Part 5: Quantitative Data & Safety

Physical & Chemical Properties
PropertyValueRelevance
Molecular Weight 204.04 g/mol Stoichiometry calculations.
Appearance Off-white/Brown solidDarkening indicates oxidation; purify if black.
Melting Point 86–90 °CPurity check (sharp range = pure).
Solubility DMSO, DCM, EtOAcInsoluble in water; requires organic solvents.
Storage 2–8°C, Inert GasLight/Air sensitive (oxidation of amine).
Safety & Handling (SDS Summary)
  • Acute Toxicity: Harmful if swallowed or inhaled. Anilines can cause methemoglobinemia (cyanosis).

  • Skin/Eye: Severe irritant. Potential sensitizer.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and fume hood are mandatory.

  • Spill: Adsorb with sand/vermiculite. Do not flush to sewer (toxic to aquatic life).

References

  • Synthesis of 2-bromo-5-fluoro-4-methylaniline

    • Source: ChemicalBook / P
    • Context: Describes the bromination of 3-fluoro-4-methylaniline to yield the target compound.
  • Buchwald-Hartwig Cross Coupling (General Methodology)

    • Source: Organic Chemistry Portal / Hartwig, J. F.[2] Acc.[1] Chem. Res. 1998.[3]

    • Context: Mechanistic grounding for Pd-catalyzed amin
  • Larock Indole Synthesis

    • Source: Larock, R. C. et al. J. Org. Chem. 1991, 56, 3015.
    • Context: Standard protocol for cycliz
  • Compound Data (PubChem)

    • Source: PubChem CID 24882999.
    • Context: Physical properties and safety identifiers.[4][5]

Sources

Methodological & Application

Application Notes and Protocols: 2-Bromo-5-fluoro-4-methylaniline as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-fluoro-4-methylaniline as a pivotal building block in the synthesis of Active Pharmaceutical Ingredients (APIs). Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions, a fluorine atom to modulate physicochemical properties, and a methyl group, makes it a valuable synthon in medicinal chemistry. This document details its chemical properties, highlights its role in the synthesis of kinase inhibitors, and provides robust, step-by-step protocols for key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The causality behind experimental choices and mechanistic insights are discussed to provide a deeper understanding for researchers in drug discovery and development.

Introduction: The Strategic Importance of 2-Bromo-5-fluoro-4-methylaniline

The quest for novel therapeutic agents with enhanced efficacy and specificity is a driving force in pharmaceutical research. The design and synthesis of these complex molecules often rely on the use of versatile and strategically functionalized building blocks. 2-Bromo-5-fluoro-4-methylaniline has emerged as one such critical intermediate, offering a unique combination of reactive handles and modulating substituents that are highly desirable in modern drug design.

The presence of a bromine atom at the 2-position provides a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl groups. The fluorine atom at the 5-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the final API, often improving metabolic stability, binding affinity, and membrane permeability. The methyl group at the 4-position can provide steric hindrance, influencing the conformation of the molecule and its interaction with biological targets. This trifecta of functionalities makes 2-Bromo-5-fluoro-4-methylaniline a highly sought-after precursor in the synthesis of a variety of targeted therapies, most notably kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueReference
Molecular Formula C₇H₇BrFN[1]
Molecular Weight 204.04 g/mol [1]
Appearance Solid[1]
Melting Point 39-41 °C
Boiling Point 245.3±35.0 °C (Predicted)
Density 1.589±0.06 g/cm³ (Predicted)
CAS Number 202865-78-9[1]

Chemical Structure

Caption: Chemical structure of 2-Bromo-5-fluoro-4-methylaniline.

Core Applications in API Synthesis: A Focus on Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted cancer therapy.[2] The unique structural features of 2-Bromo-5-fluoro-4-methylaniline make it an ideal starting material for the synthesis of various kinase inhibitors, including those targeting Mer Tyrosine Kinase (MerTK).[3][4]

Role in the Synthesis of Lorlatinib Intermediates

Lorlatinib (PF-06463922) is a potent, third-generation anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used in the treatment of non-small cell lung cancer.[5][6] While the direct synthesis of Lorlatinib from 2-Bromo-5-fluoro-4-methylaniline is not explicitly detailed in publicly available literature, a key intermediate in its synthesis, (R)-2-(1-((2-amino-5-bromopyridin-3-yl)oxy)ethyl)-N-((5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluoro-N-methylbenzamide, highlights the importance of the bromo-fluoro-amino-aryl motif.[7] The structural similarity suggests that 2-Bromo-5-fluoro-4-methylaniline is a highly relevant starting material for the synthesis of such complex drug intermediates.

G cluster_0 Synthetic Pathway to Lorlatinib Intermediate start 2-Bromo-5-fluoro-4-methylaniline intermediate Key Benzamide Intermediate start->intermediate Multi-step synthesis lorlatinib_intermediate (R)-2-(1-((2-amino-5-bromopyridin-3-yl)oxy)ethyl)-N-((5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluoro-N-methylbenzamide intermediate->lorlatinib_intermediate Coupling lorlatinib Lorlatinib (API) lorlatinib_intermediate->lorlatinib Final Cyclization & Modifications

Caption: Conceptual synthetic pathway towards Lorlatinib.

Key Synthetic Protocols

The versatility of 2-Bromo-5-fluoro-4-methylaniline is best demonstrated through its application in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis and are extensively used in the pharmaceutical industry.[8][9][10]

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[11][12] This reaction is instrumental in constructing the biaryl scaffolds prevalent in many kinase inhibitors.

Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-fluoro-4-methylaniline with an Arylboronic Acid

Materials:

  • 2-Bromo-5-fluoro-4-methylaniline (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or other suitable base (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-5-fluoro-4-methylaniline, the arylboronic acid, palladium(II) acetate, and the phosphine ligand.

  • Add the base to the flask.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • Palladium Catalyst: Palladium is the key catalytic metal that facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.[13]

  • Phosphine Ligand: The ligand stabilizes the palladium center and modulates its reactivity. The choice of ligand can significantly impact the reaction efficiency and scope.

  • Base: The base is crucial for the activation of the organoboron species, forming a more nucleophilic boronate complex that facilitates transmetalation.[14]

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is essential to prevent oxidation of the palladium(0) active species.

G cluster_0 Suzuki-Miyaura Coupling Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Reactants: - 2-Bromo-5-fluoro-4-methylaniline - Arylboronic acid - Pd(OAc)₂ & Ligand - Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat & Stir (80-100 °C) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Work-up (Extraction & Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[15][16][17] This reaction is particularly valuable for synthesizing arylamines, a common motif in kinase inhibitors.

Protocol: Buchwald-Hartwig Amination of 2-Bromo-5-fluoro-4-methylaniline with a Primary or Secondary Amine

Materials:

  • 2-Bromo-5-fluoro-4-methylaniline (1.0 eq)

  • Amine (primary or secondary) (1.1 - 1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • A suitable phosphine ligand (e.g., XPhos, RuPhos) (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or other suitable base (1.5 - 2.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk flask.

  • Add the anhydrous, deoxygenated solvent.

  • Add 2-Bromo-5-fluoro-4-methylaniline and the amine.

  • Seal the flask and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Causality of Experimental Choices:

  • Palladium Precursor and Ligand: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig amination. These ligands promote the oxidative addition of the aryl bromide and the reductive elimination of the C-N bond.[18]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate the catalytic cycle.

  • Anhydrous and Inert Conditions: The catalytic species are sensitive to air and moisture, necessitating the use of anhydrous solvents and an inert atmosphere.

Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][19][20] This reaction is useful for introducing alkynyl moieties into molecules, which can serve as handles for further functionalization or as part of the final API structure.

Protocol: Sonogashira Coupling of 2-Bromo-5-fluoro-4-methylaniline with a Terminal Alkyne

Materials:

  • 2-Bromo-5-fluoro-4-methylaniline (1.0 eq)

  • Terminal alkyne (1.2 - 2.0 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (Et₃N) or other suitable amine base (2.0 - 3.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-5-fluoro-4-methylaniline, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, deoxygenated solvent and the amine base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Causality of Experimental Choices:

  • Dual Catalysis: The Sonogashira coupling typically employs a dual catalytic system of palladium and copper. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[21]

  • Amine Base: The amine base serves both as a base to deprotonate the alkyne and as a solvent in some cases. It also scavenges the hydrogen halide formed during the reaction.

  • Inert Atmosphere: As with other palladium-catalyzed reactions, an inert atmosphere is crucial to protect the catalyst from deactivation.

Safety and Handling

2-Bromo-5-fluoro-4-methylaniline should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

2-Bromo-5-fluoro-4-methylaniline is a highly valuable and versatile building block for the synthesis of complex APIs, particularly in the realm of kinase inhibitors. Its unique substitution pattern allows for the strategic and efficient construction of molecular scaffolds with desirable pharmacological properties. The robust palladium-catalyzed cross-coupling protocols detailed in this guide provide a solid foundation for researchers to leverage the full potential of this important synthetic intermediate in their drug discovery and development endeavors. A thorough understanding of the underlying reaction mechanisms and the rationale behind the experimental conditions will empower scientists to optimize these transformations and accelerate the discovery of new and effective medicines.

References

  • Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102831. [Link]

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  • Organic Syntheses. (n.d.). (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. [Link]

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  • Wang, Y., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 113-124. [Link]

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  • Zhang, Y., et al. (2023). Structure-Based Design of Potent and Selective MerTK Inhibitors by Modulating the Conformation of αC Helix. Journal of Medicinal Chemistry, 66(15), 10456-10476. [Link]

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  • Kumar, A., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][2][22]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity, e202400700. [Link]

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Application Notes & Protocols: The Strategic Role of 2-Bromo-5-fluoro-4-methylaniline in the Synthesis of the SIRT6 Activator MDL-800

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sirtuin 6 (SIRT6) has emerged as a critical therapeutic target for age-related diseases, metabolic disorders, and particularly cancer, where it often functions as a tumor suppressor.[1][2] The development of small-molecule activators of SIRT6 is a key focus in medicinal chemistry. This guide provides an in-depth analysis of the synthesis of MDL-800, a potent and selective allosteric activator of SIRT6, highlighting the pivotal role of the halogenated aniline building block, 5-bromo-4-fluoro-2-methylaniline.[3] We will dissect the synthetic strategy, provide a detailed experimental protocol, and explain the chemical logic underpinning the selection of this crucial precursor. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of sirtuin modulators.

Introduction: SIRT6 as a High-Value Therapeutic Target

Sirtuin 6 is a NAD⁺-dependent protein deacylase that plays a central role in maintaining cellular homeostasis.[2] Its functions are multifaceted, encompassing DNA repair, genomic stability, and transcriptional regulation of key metabolic pathways.[2][4] Specifically, SIRT6 is known to deacetylate histone H3 at lysines 9, 18, and 56 (H3K9ac, H3K18ac, H3K56ac), which is associated with chromatin compaction and gene silencing.[1][2]

Given that diminished SIRT6 activity is linked to numerous pathologies, including various cancers, the pharmacological activation of this enzyme presents a promising therapeutic strategy.[1] Small-molecule activators can enhance SIRT6's natural tumor-suppressive functions, offering a targeted approach to cancer therapy. One of the most significant recent advances in this area is the discovery of MDL-800, a bis-benzenesulfonamide derivative that functions as a highly selective, allosteric activator of SIRT6.[1][5][6] MDL-800 has been shown to increase SIRT6's deacetylase activity by over 20-fold, leading to cell-cycle arrest in hepatocellular carcinoma (HCC) cells and suppression of tumor growth in xenograft models.[1][5][7]

The molecular architecture of MDL-800 is complex, and its synthesis relies on the strategic use of highly functionalized building blocks. This guide focuses on one such essential precursor: 5-bromo-4-fluoro-2-methylaniline . Although the user prompt specified "2-Bromo-5-fluoro-4-methylaniline," chemical literature and supplier databases confirm that the isomer used for MDL-800 synthesis is 5-bromo-4-fluoro-2-methylaniline (CAS 627871-16-3).[3][8]

The Chemical Rationale: Why 5-Bromo-4-fluoro-2-methylaniline?

The selection of 5-bromo-4-fluoro-2-methylaniline as a starting material is a deliberate choice driven by its inherent chemical functionalities, which are exploited in a multi-step synthesis. Each substituent on the aniline ring plays a distinct and critical role.

  • Amino Group (-NH₂): This is the primary reactive site for the initial key bond formation. It acts as a nucleophile, attacking a sulfonyl chloride to form the first of two critical sulfonamide linkages that characterize the MDL-800 scaffold.

  • Bromine Atom (-Br): The bromine provides a handle for future cross-coupling reactions if desired for analog synthesis, but in the context of MDL-801 (the carboxylic acid derivative of MDL-800), it plays a crucial role in the allosteric binding.[9] Molecular dynamics simulations have shown that the conformational rotation of the 2-methyl-4-fluoro-5-bromo substituent on this phenyl ring contributes to enhanced deacetylation activity, with the bromine atom serving as an "allosteric driver".[9]

  • Fluorine Atom (-F): The presence of fluorine, a highly electronegative atom, significantly modulates the electronic properties of the aromatic ring.[10] This influences the reactivity of the other positions and can enhance pharmacokinetic properties such as metabolic stability and membrane permeability of the final compound.[10]

  • Methyl Group (-CH₃): The methyl group provides steric bulk and, along with the other substituents, fine-tunes the electronic environment of the ring. Its position ortho to the amine influences the geometry of the initial sulfonamide formation and contributes to the precise conformational arrangement required for optimal binding to the allosteric pocket of SIRT6.

The following diagram illustrates the logical flow from the precursor's structure to its role in the final active compound.

G cluster_precursor Precursor: 5-Bromo-4-fluoro-2-methylaniline cluster_synthesis Synthetic Utility cluster_activator Role in Final Activator (MDL-800) P Structure with Key Groups: - Amino (-NH₂) - Bromo (-Br) - Fluoro (-F) - Methyl (-CH₃) S1 Nucleophilic Attack (Amine on Sulfonyl Chloride) P->S1 Reactivity S2 Forms Core Sulfonamide Linkage S1->S2 Result S3 Provides Key Phenyl Moiety of Final Activator S2->S3 A1 Allosteric Binding Moiety S3->A1 Contribution A2 Bromine as 'Allosteric Driver' A1->A2 A3 Fluorine Modulates PK Properties A1->A3

Caption: Logical workflow from precursor structure to its functional role.

Synthesis Protocol: Preparation of SIRT6 Activator MDL-800

The following protocol is adapted from the synthetic scheme reported by Shang et al. in Acta Pharmacologica Sinica (2021).[4] This multi-step synthesis constructs the MDL-800 molecule by sequentially forming two sulfonamide bonds onto a central benzoic acid scaffold.

Step 1: Synthesis of Intermediate 3

The first step involves the reaction between 5-bromo-4-fluoro-2-methylaniline and methyl 2-(chlorosulfonyl)-5-nitrobenzoate to form the first sulfonamide linkage.

Synthesis_Step1 Reactant1 Plus1 + Reactant2 Arrow1 Pyridine, 0°C to RT Product Reactant1_label 5-bromo-4-fluoro-2-methylaniline (1) Reactant2_label methyl 2-(chlorosulfonyl) -5-nitrobenzoate (2) Product_label Intermediate 3

Caption: Reaction scheme for the synthesis of Intermediate 3.

Protocol:

  • To a solution of 5-bromo-4-fluoro-2-methylaniline (1 ) (20 g, 98.5 mmol) in 50 mL of pyridine, add methyl 2-(chlorosulfonyl)-5-nitrobenzoate (2 ) (33.0 g, 118.2 mmol) at 0 °C.[4]

  • Stir the reaction continuously at 0 °C for 1 hour.[4]

  • Allow the reaction to warm to room temperature and continue stirring for an additional 8 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into ice water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Intermediate 3 .[4]

Causality: Pyridine serves as both the solvent and a base to neutralize the HCl generated during the reaction, driving the sulfonamide formation to completion. The reaction is initiated at a low temperature to control the initial exothermic reaction between the amine and the highly reactive sulfonyl chloride.

Step 2: Reduction of the Nitro Group

The nitro group on Intermediate 3 is reduced to an amine, preparing it for the second sulfonamide coupling.

Protocol:

  • Dissolve Intermediate 3 in a suitable solvent mixture, such as ethanol and water.

  • Add iron powder and ammonium chloride.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter through celite to remove the iron salts.

  • Concentrate the filtrate and extract the product with an organic solvent.

  • Dry, filter, and evaporate the solvent to yield the amino intermediate (4 ).[4]

Step 3: Formation of the Second Sulfonamide Linkage (MDL-800)

The newly formed amine is reacted with 3,5-dichlorobenzenesulfonyl chloride to complete the synthesis of MDL-800.

Synthesis_Step3 Reactant1 Plus1 + Reactant2 Arrow1 Pyridine, 0°C to RT Product Reactant1_label Intermediate 4 Reactant2_label 3,5-dichlorobenzene- 1-sulfonyl chloride (5) Product_label MDL-800

Caption: Final step in the synthesis of MDL-800.

Protocol:

  • Dissolve the amino intermediate (4 ) in pyridine.

  • Cool the solution to 0 °C and add 3,5-dichlorobenzenesulfonyl chloride (5 ).[4]

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 8 hours.[4]

  • Work up the reaction as described in Step 1 (quenching with ice water, extraction, washing, drying).

  • Purify the final product, MDL-800, using column chromatography or recrystallization to achieve high purity.[4]

Data Summary & Expected Results

The successful synthesis of MDL-800 and its biological activity are characterized by specific quantitative data.

ParameterCompoundValueSource
Chemical Formula MDL-800C₂₁H₁₆BrCl₂FN₂O₆S₂[8]
Molecular Weight MDL-800626.3 g/mol [8][11]
EC₅₀ (SIRT6 Activation) MDL-80010.3 ± 0.3 µM[1][5]
EC₅₀ (SIRT6 Activation) MDL-801 (hydrolyzed)5.7 ± 0.3 µM[9][12]
Maximal Activation MDL-800~22-fold[1]
IC₅₀ (HCC Cell Proliferation) MDL-80021.5 - 34.5 µM (NSCLC)[4]

Mechanism of Action: Allosteric Activation

MDL-800 does not bind to the active site of SIRT6 where the substrate and NAD⁺ cofactor interact. Instead, it binds to a distinct, previously unidentified allosteric pocket.[1][5] This binding event induces a conformational change in the enzyme that enhances its catalytic efficiency.

Kinetic studies have revealed that MDL-800 and its active metabolite MDL-801 achieve activation by:

  • Moderately decreasing the Michaelis constant (Kₘ): This indicates a stronger binding affinity of SIRT6 for its acetylated substrate.[12]

  • Dramatically increasing the turnover number (kcat): This signifies a much faster rate of catalysis once the substrate is bound.[12]

The net effect is a significant increase in the overall catalytic efficiency (kcat/Kₘ) of SIRT6's deacetylase function.[12] The binding of MDL-800 stabilizes the interaction between the substrate, NAD⁺, and key catalytic residues, leading to potent activation.

G SIRT6_inactive SIRT6 (Basal State) SIRT6_bound SIRT6::MDL-800 Complex (Activated State) SIRT6_inactive->SIRT6_bound Conformational Change MDL800 MDL-800 Allosteric_Site Allosteric Site MDL800->Allosteric_Site Binds to Allosteric_Site->SIRT6_inactive Part of Product Deacetylated Product SIRT6_bound->Product Releases Substrate Acetylated Substrate (e.g., H3K9ac) Substrate->SIRT6_bound Increased Affinity & Catalysis

Caption: Allosteric activation mechanism of SIRT6 by MDL-800.

Conclusion and Future Perspectives

The synthesis of the potent SIRT6 activator MDL-800 provides a clear example of modern rational drug design. The strategic selection of 5-bromo-4-fluoro-2-methylaniline as a key starting material is fundamental to the entire synthetic route, providing the necessary chemical handles and structural features that ultimately translate into high-potency allosteric activation. The protocol detailed herein is robust and provides a clear pathway for researchers to access this important chemical probe. Understanding the causality behind the choice of this building block—from its role in the synthetic sequence to its crucial contribution to the pharmacophore—is essential for the future design of next-generation SIRT6 modulators with improved therapeutic profiles.

References

  • Discovery and biochemical characterization of MDL-800 and MDL-801 as activators of SIRT6 deacetylation. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Shang, J.-L., et al. (2021). MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer. Acta Pharmacologica Sinica, 42, 120–131. [Link]

  • Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators. (2020). ResearchGate. Retrieved February 11, 2026, from [Link]

  • The SIRT6 Activator MDL-800 Inhibits PPARα and Fatty acid Oxidation-Related Gene Expression in Hepatocytes. (2023). Antioxidants & Redox Signaling. [Link]

  • Huang, Z., et al. (2018). Identification of a cellularly active SIRT6 allosteric activator. Nature Chemical Biology, 14(12), 1118–1126. [Link]

  • Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer. (2022). Journal of Hematology & Oncology, 15(1), 1-21. [Link]

  • In silico-guided exploration of SIRT6 modulation: Discovery of new fragments hits inhibitors. (n.d.). ScienceDirect. Retrieved February 11, 2026, from [Link]

  • Deciphering the Allosteric Activation Mechanism of SIRT6 using Molecular Dynamics Simulations. (2022). International Journal of Molecular Sciences, 23(23), 14787. [Link]

  • The SIRT6 activator MDL‐800 improves genomic stability and pluripotency of old murine‐derived iPS cells. (2020). EMBO Reports, 21(8), e50428. [Link]

  • Sociali, G., et al. (2021). Emerging Therapeutic Potential of SIRT6 Modulators. Journal of Medicinal Chemistry, 64(15), 10818-10842. [Link]

  • Structural Basis of Sirtuin 6 Activation by Synthetic Small Molecules. (2017). Angewandte Chemie International Edition, 56(4), 1007-1011. [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-5-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Bromo-5-fluoro-4-methylaniline in Medicinal Chemistry

2-Bromo-5-fluoro-4-methylaniline is a key structural motif and a highly valued intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research and development. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a methyl group, makes it a versatile building block for creating novel therapeutic agents. This dihalogenated aniline derivative is notably utilized in the synthesis of sirtuin 6 (SIRT6) activators, which are being investigated for their potential as tumor suppressors.[1][2] The reliable, safe, and scalable synthesis of this intermediate is therefore a critical step in the drug development pipeline, enabling the consistent production of active pharmaceutical ingredients (APIs) for preclinical and clinical studies.

This document provides a comprehensive guide for the scale-up synthesis of 2-Bromo-5-fluoro-4-methylaniline, detailing a robust and validated protocol. It is intended for researchers, scientists, and drug development professionals seeking to transition from laboratory-scale synthesis to larger-scale production.

Synthetic Strategy: A Direct and Efficient Approach

The selected and optimized route for the scale-up synthesis of 2-Bromo-5-fluoro-4-methylaniline proceeds via the direct bromination of 3-fluoro-4-methylaniline. This approach is favored for its atom economy, reduced number of synthetic steps, and the commercial availability of the starting material.

The core of this synthesis is an electrophilic aromatic substitution reaction, where bromine is introduced onto the aromatic ring of 3-fluoro-4-methylaniline. The regioselectivity of the bromination is directed by the existing substituents on the aniline ring.

Visualizing the Synthetic Workflow

G cluster_0 Scale-Up Synthesis of 2-Bromo-5-fluoro-4-methylaniline A Starting Material: 3-Fluoro-4-methylaniline B Reaction: Electrophilic Bromination A->B Bromine, Dichloromethane C Work-up: Aqueous Quench and Extraction B->C Ice Water Quench D Purification: Crystallization C->D Solvent Evaporation and Recrystallization E Final Product: 2-Bromo-5-fluoro-4-methylaniline D->E Drying

Caption: Synthetic workflow for the scale-up production of 2-Bromo-5-fluoro-4-methylaniline.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a target scale that is significantly larger than a typical laboratory bench scale. All operations should be conducted in a well-ventilated fume hood or a designated chemical synthesis suite with appropriate engineering controls.

Reagent and Equipment Table
Reagent/EquipmentChemical FormulaCAS No.Molar Mass ( g/mol )QuantitySupplier
3-Fluoro-4-methylanilineC₇H₈FN452-77-7125.151.0 kg (7.99 mol)Sigma-Aldrich
BromineBr₂7726-95-6159.811.28 kg (8.01 mol)Acros Organics
Dichloromethane (DCM)CH₂Cl₂75-09-284.9320 LFisher Scientific
Anhydrous Sodium SulfateNa₂SO₄7757-82-6142.04500 gVWR
IceH₂O7732-18-518.02As needed---
50 L Jacketed Glass Reactor---------1---
Mechanical Stirrer---------1---
Addition Funnel---------1---
Temperature Probe---------1---
Rotary Evaporator---------1---
Buchner Funnel and Flask---------1---
Step-by-Step Procedure
  • Reactor Setup: Equip a 50 L jacketed glass reactor with a mechanical stirrer, a temperature probe, and an addition funnel. Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Charge Starting Material: Charge the reactor with 3-fluoro-4-methylaniline (1.0 kg, 7.99 mol) and dichloromethane (10 L).

  • Cooling: Start the mechanical stirrer and cool the reaction mixture to -5°C to 0°C using a circulating chiller.

  • Bromine Addition: In a separate container, carefully dissolve bromine (1.28 kg, 8.01 mol) in dichloromethane (10 L). Slowly add this bromine solution to the reactor via the addition funnel over a period of 2-3 hours, maintaining the internal temperature between -5°C and 0°C. The slow addition is crucial to control the exotherm of the reaction and minimize the formation of impurities.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding ice water (10 L) to the reactor. The addition of water will neutralize any remaining bromine and hydrobromic acid.

  • Phase Separation and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2 L).

  • Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution (5 L) followed by brine (5 L).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (500 g). Filter the drying agent and wash the filter cake with a small amount of dichloromethane.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification by Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure 2-Bromo-5-fluoro-4-methylaniline.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.

Critical Process Parameters and Scale-Up Considerations

Scaling up a chemical synthesis from the bench to a pilot or production scale introduces challenges that must be carefully managed to ensure safety, efficiency, and product quality.

  • Temperature Control: The bromination of anilines is an exothermic reaction.[3] Maintaining a low and controlled temperature is critical to prevent the formation of over-brominated byproducts and ensure regioselectivity. The use of a jacketed reactor with a reliable cooling system is essential for large-scale production.

  • Reagent Addition Rate: The rate of bromine addition must be carefully controlled to manage the reaction exotherm and maintain a safe operating temperature. A slow, continuous addition is recommended.

  • Mixing Efficiency: Efficient mixing is crucial to ensure homogeneous reaction conditions and prevent localized "hot spots" that can lead to side reactions. A properly sized and positioned mechanical stirrer is necessary.

  • Work-up and Quenching: The quenching process should be performed slowly and with adequate cooling to control the release of heat and any off-gassing.

  • Material Handling and Safety: Bromine is a highly corrosive and toxic substance and must be handled with extreme care in a well-ventilated area using appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection.[4][5] An emergency shower and eyewash station should be readily accessible.

Analytical Quality Control

Rigorous analytical testing is essential to ensure the identity, purity, and quality of the final product.

Analytical Methods Workflow

G cluster_1 Quality Control Workflow A In-Process Control (IPC) - TLC/HPLC B Final Product Testing A->B C Identity Confirmation - ¹H NMR, ¹³C NMR, MS B->C D Purity Assessment - HPLC, GC B->D E Physical Properties - Melting Point B->E F Certificate of Analysis (CoA) Generation C->F D->F E->F

Caption: A typical workflow for the analytical quality control of 2-Bromo-5-fluoro-4-methylaniline.

Product Specifications
TestMethodSpecification
AppearanceVisualOff-white to pale brown crystalline solid
Identity¹H NMR, ¹³C NMRConforms to the structure
PurityHPLC≥ 98.0%
Melting PointCapillary Method39-41°C[6]
Residual SolventsGC-HSComplies with ICH Q3C limits

Safety and Handling

All personnel involved in the synthesis must be thoroughly trained on the hazards of the chemicals being used and the appropriate safety procedures.

  • 3-Fluoro-4-methylaniline: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. May cause respiratory irritation.[7]

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe skin burns and eye damage. Fatal if inhaled.

  • Dichloromethane: A volatile solvent that is a suspected carcinogen. Use in a well-ventilated area and avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): At a minimum, safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves are required. For handling bromine, a full-face respirator with an appropriate cartridge is necessary.

Conclusion

The protocol detailed in this application note provides a robust and scalable method for the synthesis of 2-Bromo-5-fluoro-4-methylaniline. By carefully controlling critical process parameters and adhering to strict safety protocols, researchers and drug development professionals can confidently produce this valuable intermediate at a scale suitable for advancing their research and development programs.

References

  • Google Patents. (n.d.). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • ACS Publications. (2019, July 10). Large-Scale Synthesis of Aniline Trimers in Different Oxidation States. Retrieved from [Link]

  • GalChimia. (2020, November 24). A Different Approach to Anilines. Retrieved from [Link]

  • Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet - 5-Bromo-2-fluoro-4-methylaniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • Chemzq. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-Scale Synthesis of Aniline Trimers in Different Oxidation States. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methylaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.

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Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Bromo-5-fluoro-4-methylaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Mechanism

The Synthetic Challenge

The synthesis of 2-Bromo-5-fluoro-4-methylaniline (Target) typically proceeds via the electrophilic bromination of 3-Fluoro-4-methylaniline .[1]

The primary challenge is Regioselectivity . The starting material has two sites highly activated by the amino group (


):[1]
  • Position 2 (C2): Located between the amino and fluorine groups.[1] This site is sterically crowded ("sandwiched").[1]

  • Position 6 (C6): Located ortho to the amino group but meta to the fluorine.[1] This site is sterically accessible.[1]

Successful synthesis relies on directing the bromine to C6 (which becomes C2 in the final product numbering) while suppressing:

  • Attack at the hindered C2 position (impurity).[1]

  • Di-bromination (over-reaction).[1]

  • Oxidation of the aniline to azo-tars.

Recommended Route: The NBS/DMF System

While elemental bromine (


) is cheap, it is too aggressive for this delicate aniline, often leading to hydrobromide salt precipitation and uncontrolled poly-bromination.[1] The industry-standard protocol uses N-Bromosuccinimide (NBS)  in a polar aprotic solvent (DMF or Acetonitrile).[1]

Why this works:

  • Controlled Release: NBS provides a low, steady concentration of active bromonium species.[1][2]

  • Solvent Effect: DMF stabilizes the transition state and prevents the precipitation of the amine salt, keeping the substrate in solution for consistent kinetics.

Experimental Protocol (High-Yield Method)

Reagents:

  • Substrate: 3-Fluoro-4-methylaniline (1.0 eq)[1]

  • Reagent: N-Bromosuccinimide (NBS) (0.95 - 1.0 eq)[1]

  • Solvent: N,N-Dimethylformamide (DMF) (5-10 volumes)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 3-Fluoro-4-methylaniline in DMF under an inert atmosphere (

    
     or Ar).
    
  • Temperature Control: Cool the solution to

    
     to 
    
    
    
    .
    • Critical: Higher temperatures increase di-bromination.[1]

  • Addition: Dissolve NBS in a minimal amount of DMF. Add this solution dropwise over 30–60 minutes.

    • Note: Do not add solid NBS directly; localized high concentrations cause impurities.[1]

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT) for 2–4 hours. Monitor by HPLC/TLC.[1]
    
  • Workup: Pour the reaction mixture into ice-cold water (5x volume). The product usually precipitates as a solid. Filter, wash with water to remove succinimide/DMF, and dry.[1]

Troubleshooting Guide (FAQ Format)

Category A: Yield & Conversion Issues

Q1: My reaction stalls at 80% conversion. Should I add more NBS?

  • Diagnosis: Likely caused by impure NBS.[1] NBS degrades over time to succinimide and bromine (which evaporates), lowering its effective titer.[1]

  • Solution:

    • Check Reagent: NBS should be white/off-white.[1] If it is yellow, it is degraded.[1] Recrystallize from water (

      
      ) before use.[1]
      
    • Stoichiometry: Do not exceed 1.05 eq. Excess NBS will immediately attack the product to form the di-bromo impurity.

Q2: The yield is low because the product isn't precipitating during workup.

  • Diagnosis: The product might be slightly soluble if too much DMF was used or if the water quench wasn't cold enough.

  • Solution:

    • Use Ethyl Acetate/Hexane extraction if precipitation fails.[1]

    • Wash the organic layer 3x with water (to remove DMF) and 1x with brine.[1]

Category B: Impurity & Selectivity Issues

Q3: I see a significant amount of di-brominated product (~10-15%). How do I stop this?

  • Mechanism: The product (2-Bromo-5-fluoro-4-methylaniline) is still an activated aniline.[1] If local concentration of NBS is high, it reacts again.[1]

  • Fix:

    • Dilution: Increase solvent volume to 10-15 volumes.

    • Addition Rate: Slow down the NBS addition.

    • Temperature: Keep the reaction strictly at

      
       until addition is complete.
      

Q4: The reaction mixture turned dark black/tarry.

  • Diagnosis: Radical oxidation of the aniline amine group. This is often triggered by light or oxygen.[1]

  • Fix:

    • Wrap the flask in aluminum foil (NBS reactions can be light-sensitive).

    • Ensure a strict Nitrogen/Argon purge before starting.[1]

Visualizing the Logic

Pathway & Troubleshooting Decision Tree

G Start Start: 3-Fluoro-4-methylaniline Reaction Reaction: NBS / DMF / 0°C Start->Reaction Dissolve & Cool Check HPLC Analysis Reaction->Check 1-2 Hours Success Target: 2-Bromo-5-fluoro-4-methylaniline (Major Product) Check->Success >95% Mono-Br Issue_DiBromo Issue: Di-bromo Impurity (>5%) Check->Issue_DiBromo Excess Mass (+79 amu) Issue_Regio Issue: Wrong Isomer (C2 attack) Check->Issue_Regio Minor Peak Issue_Tar Issue: Black Tar / Oxidation Check->Issue_Tar Low Mass Balance Fix_DiBromo Fix: Lower Temp, Slower Addition, Check Stoichiometry (0.95 eq) Issue_DiBromo->Fix_DiBromo Fix_Regio Fix: Increase Steric Bulk of Reagent (Switch to NBS if using Br2) Issue_Regio->Fix_Regio Fix_Tar Fix: Exclude Light (Foil), Inert Atmosphere (N2) Issue_Tar->Fix_Tar

Caption: Decision tree for optimizing bromination yield and purity based on HPLC feedback.

Data Summary: Solvent & Reagent Effects

ParameterRecommended ConditionWhy?Risk of Deviation
Reagent NBS (Recrystallized)Controlled electrophile release; high regioselectivity.[1]

:
Causes poly-bromination and salt formation.[1]
Solvent DMF or Acetonitrile Polar aprotic solvents stabilize the transition state.Acetic Acid: May lead to lower yield due to salt precipitation.[1]
Temperature

Kinetic control favors the mono-brominated product.[1]

:
Increases di-bromo impurity significantly.[1]
Stoichiometry 0.95 - 1.0 eq Prevents over-reaction.[1]>1.1 eq: Guarantees di-bromo impurity formation.

References

  • Preparation of 2-Amino-5-bromo-4-methylpyridine (Analogous Chemistry). GuideChem. Demonstrates the efficacy of NBS/DMF for brominating methyl-anilines/pyridines at low temperatures.[1]

  • Synthesis of 2-Bromo-4-Methyl-aniline. Echemi. Discusses electrophilic aromatic substitution on 4-methylaniline derivatives using NBS.

  • Bromination of Anilines using NBS. Organic Chemistry Portal. General mechanistic grounding for the use of NBS in polar solvents to achieve high para/ortho selectivity without oxidation.

  • 3-Fluoro-4-methylaniline Safety & Properties. PubChem. Physical properties and safety data for the starting material.[3] [1]

Sources

Technical Support Center: Synthesis of 2-Bromo-5-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-fluoro-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Introduction: The Synthetic Challenge

The synthesis of 2-Bromo-5-fluoro-4-methylaniline, typically achieved through the electrophilic bromination of 3-fluoro-4-methylaniline, is a nuanced process. The aniline moiety is highly activated towards electrophilic aromatic substitution, which, while facilitating the reaction, also opens the door to several side reactions.[1] This guide provides a detailed exploration of these potential pitfalls and offers field-proven solutions.

A general synthetic route involves the direct bromination of 3-fluoro-4-methylaniline.[2] However, the high reactivity of the aniline ring often necessitates a protection-deprotection strategy to achieve high selectivity and yield.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

FAQ 1: My reaction is producing a significant amount of a polybrominated byproduct. How can I achieve selective mono-bromination?

Answer:

This is the most common side reaction in the bromination of anilines and is known as over-bromination or polybromination .[3][4]

Causality: The amino group (-NH₂) is a powerful activating group, meaning it strongly donates electron density into the aromatic ring. This significantly increases the nucleophilicity of the ring, making it highly susceptible to multiple electrophilic attacks by bromine.[5] Direct bromination of aniline, for instance, readily yields 2,4,6-tribromoaniline.[3]

Solution: Protection of the Amino Group

To mitigate over-bromination, the reactivity of the amino group must be attenuated. This is achieved by converting it into a less activating group, most commonly an acetamide, through acetylation.[4]

Protocol 1: Acetylation of 3-fluoro-4-methylaniline

  • Dissolve Starting Material: In a round-bottom flask, dissolve 3-fluoro-4-methylaniline in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Add Acetylating Agent: Add acetic anhydride (typically 1.1 to 1.5 equivalents) to the solution. A small amount of a catalyst like zinc dust can be added to facilitate the reaction.

  • Reaction: Gently heat the mixture under reflux for 30-60 minutes.

  • Work-up: Cool the reaction mixture and pour it into ice-water to precipitate the N-(3-fluoro-4-methylphenyl)acetamide.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry.

The resulting acetanilide is now moderately activated, allowing for a more controlled mono-bromination.

Workflow: Mitigating Over-bromination

G Start High Polybromination Observed Protect Protect Amino Group (Acetylation) Start->Protect Attenuate -NH2 activation Brominate Brominate the Protected Acetanilide Protect->Brominate Controlled mono-bromination Deprotect Deprotect the Amide (Hydrolysis) Brominate->Deprotect Regenerate amino group End Mono-brominated Product Deprotect->End

Caption: Workflow for preventing over-bromination.

FAQ 2: My reaction is yielding a mixture of isomers. How can I improve the regioselectivity for the desired 2-bromo product?

Answer:

The formation of constitutional isomers is a direct consequence of the directing effects of the substituents on the aromatic ring.

Causality: Directing Effects of Substituents

In the starting material, 3-fluoro-4-methylaniline, we have three substituents that influence the position of the incoming electrophile (bromine):

  • Amino Group (-NH₂): A powerful activating, ortho, para-director.

  • Methyl Group (-CH₃): A weakly activating, ortho, para-director.

  • Fluoro Group (-F): A deactivating, ortho, para-director.

The positions on the ring relative to these substituents are:

  • Position 2: ortho to the amino group, meta to the fluoro group, and meta to the methyl group.

  • Position 5: para to the methyl group, meta to the amino group, and ortho to the fluoro group.

  • Position 6: ortho to the amino group and ortho to the methyl group.

The powerful activating and directing effect of the amino group is the dominant factor. It strongly directs the incoming electrophile to its ortho and para positions. In this case, the para position is already occupied by the methyl group. Therefore, the primary sites of attack are the positions ortho to the amino group: positions 2 and 6.

Formation of the Desired 2-Bromo Isomer: Bromination at position 2 is favored due to a combination of electronic and steric factors. While both positions 2 and 6 are ortho to the strongly activating amino group, position 6 is also ortho to the methyl group, which can introduce steric hindrance.

Formation of the 6-Bromo Isomer (Side Product): Despite the steric hindrance, some bromination can occur at position 6, leading to the formation of 6-bromo-3-fluoro-4-methylaniline.

Solutions to Improve Regioselectivity:

  • Low Temperature: Running the reaction at a lower temperature (e.g., -15°C to 0°C) can enhance selectivity by favoring the reaction pathway with the lower activation energy, which is typically the formation of the thermodynamically more stable product.[6]

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂), which can help to minimize the formation of undesired isomers.[7]

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity of the reaction. Non-polar solvents can sometimes lead to higher selectivity.[8]

Visualizing Directing Effects

G cluster_0 3-fluoro-4-methylaniline cluster_1 Directing Influences C1 C1-NH2 C2 C2 (Favored) C1->C2 C3 C3-F C2->C3 C4 C4-CH3 C3->C4 C5 C5 C4->C5 C6 C6 (Minor) C5->C6 C6->C1 NH2 -NH2 (Strong Activator, o,p-director) NH2->C2 Strongly directs NH2->C6 Strongly directs CH3 -CH3 (Weak Activator, o,p-director) CH3->C5 Directs F -F (Deactivator, o,p-director) F->C2 Directs

Caption: Directing effects on 3-fluoro-4-methylaniline.

FAQ 3: My reaction mixture is turning dark, and I'm getting a low yield of the desired product. What could be happening?

Answer:

A dark reaction mixture and low yield can be indicative of oxidation of the aniline.

Causality: Anilines are susceptible to oxidation, especially in the presence of strong oxidizing agents or under harsh reaction conditions. Brominating agents like Br₂ and even NBS can act as oxidants.[1][8] The oxidation of anilines can lead to the formation of a complex mixture of colored byproducts, including nitroso, nitro, and polymeric materials, which results in a lower yield of the desired brominated product.

Solutions to Minimize Oxidation:

  • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is generally less prone to causing oxidation compared to elemental bromine.

  • Control Temperature: Maintain a low reaction temperature to slow down the rate of oxidation.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent air oxidation.

  • Protection of the Amino Group: As with over-bromination, acetylating the amino group reduces its electron-donating ability and makes it less susceptible to oxidation.

FAQ 4: I'm using N-Bromosuccinimide (NBS) in DMF, and the reaction is difficult to control and gives a poor yield. Are there any known issues with this solvent?

Answer:

Yes, there are significant safety and reactivity concerns when using N-Bromosuccinimide (NBS) in N,N-dimethylformamide (DMF).

Causality: The combination of NBS and DMF can lead to a hazardous exothermic decomposition, especially at elevated temperatures (above ~32°C for a 22 wt% solution).[9] This decomposition can be rapid and release gas, posing a significant safety risk.[10] From a reactivity standpoint, this decomposition can lead to the formation of various byproducts and a lower yield of the desired brominated product.

Solutions and Alternatives:

  • Strict Temperature Control: If DMF must be used, maintain a very low and strictly controlled temperature throughout the reaction.

  • Alternative Solvents: Consider using alternative solvents that are less reactive with NBS. Good alternatives include:

    • Dichloromethane (CH₂Cl₂)

    • Acetonitrile (CH₃CN)

    • Carbon tetrachloride (CCl₄) (Note: Use with caution due to toxicity and environmental concerns).

Analytical Troubleshooting: Identifying Side Products

A key aspect of troubleshooting is the ability to identify the byproducts in your reaction mixture.

Table 1: Analytical Data for Potential Compounds

CompoundPotential SourceExpected ¹H NMR Signals (Aromatic Region, approximate ppm)
2-Bromo-5-fluoro-4-methylaniline Desired Product Two singlets or narrow doublets.
6-Bromo-3-fluoro-4-methylanilineIsomeric byproductTwo singlets or narrow doublets, with different chemical shifts from the desired product.
Dibromo-isomersOver-brominationA single aromatic proton signal (singlet).
3-fluoro-4-methylanilineUnreacted starting materialThree aromatic proton signals, likely a doublet, a triplet, and a doublet of doublets.
N-(2-bromo-5-fluoro-4-methylphenyl)acetamideProtected intermediateTwo singlets or narrow doublets, with a characteristic amide N-H singlet and an acetyl methyl singlet.

Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific spectrometer. It is recommended to run a spectrum of the starting material for comparison.

Experimental Protocols

Protocol 2: Controlled Bromination of Protected 3-fluoro-4-methylaniline

This protocol is recommended for achieving high selectivity and yield.

  • Starting Material: Begin with N-(3-fluoro-4-methylphenyl)acetamide (from Protocol 1).

  • Dissolution: Dissolve the acetanilide in a suitable solvent (e.g., dichloromethane or glacial acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0-5°C in an ice bath.

  • Brominating Agent: Dissolve N-bromosuccinimide (NBS) (1.05 equivalents) in the same solvent and add it to the dropping funnel.

  • Addition: Add the NBS solution dropwise to the cooled acetanilide solution over 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water. If using an organic solvent, separate the organic layer, wash it with a dilute solution of sodium thiosulfate (to quench any remaining bromine), followed by water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude N-(2-bromo-5-fluoro-4-methylphenyl)acetamide.

Protocol 3: Deprotection of the Acetamide
  • Hydrolysis: To the crude N-(2-bromo-5-fluoro-4-methylphenyl)acetamide, add a solution of aqueous hydrochloric acid or sodium hydroxide.

  • Heating: Heat the mixture under reflux until the hydrolysis is complete (monitor by TLC).

  • Neutralization and Extraction: Cool the reaction mixture and neutralize it with a base (if acidic hydrolysis was used) or an acid (if basic hydrolysis was used). Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-Bromo-5-fluoro-4-methylaniline can be further purified by column chromatography or recrystallization.

References

  • Regio Selective Molecular Bromination Of Substituted Aniline. Quick Company. [Link]

  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. [Link]

  • During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation? Quora. [Link]

  • Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions. ResearchGate. [Link]

  • An Expedited, Regiospecific para-Bromination of Activated Aryls. TopSCHOLAR. [Link]

  • Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Preparation of p-Bromoaniline. ResearchGate. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • Electrophilic halogenation. Wikipedia. [Link]

  • 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. LookChem. [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]

  • Incompatibilities between N-Bromosuccinimide and Solvents. ACS Publications. [Link]

  • Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. Hovione. [Link]

  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts. [Link]

  • Kinetics and Mechanism of Oxidation of L-Proline by N-Bromosuccinimide in Aqueous Acidic Medium. ResearchGate. [Link]

  • Electrophilic substitution - halogenation. YouTube. [Link]

  • NBS: Reaction and Practice. YouTube. [Link]

    • Electrophilic Aromatic Substitution. University of Missouri-St. Louis. [Link]

  • Substituent Effects in Regio- and Stereoselective Ring-Opening Reaction of Aziridines with Et3N·3HF for β-Fluoroamine Synthesis. ResearchGate. [Link]

  • Bromination of acetanilide. Chemistry Stack Exchange. [Link]

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Chemia. [Link]

  • 5-Bromo-4-fluoro-2-methylaniline (97%). Amerigo Scientific. [Link]

Sources

Technical Support Center: Bromination of Substituted Anilines

[1]

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Regioselectivity, Oxidation, and Yield in Aniline Bromination

Welcome to the Technical Support Center

You are likely here because your simple bromination of an aniline derivative turned into a black tar or yielded a poly-brominated mess. Do not worry; this is the most common failure mode in aromatic functionalization. Aniline is an "ultra-activated" substrate (

Single Electron Transfer (SET)

This guide moves beyond basic textbook definitions to provide field-tested protocols for controlling this reactivity.

Module 1: The Poly-Bromination Trap

Symptom: You aimed for a mono-bromo product (e.g., 4-bromoaniline) but isolated 2,4,6-tribromoaniline or a complex mixture.

Root Cause Analysis

The amino group activates the ring so strongly that the first bromine atom (which is weakly deactivating) is insufficient to stop subsequent brominations. In polar protic solvents (like water or methanol), the activation energy for the second and third bromination is negligibly low.

Troubleshooting Protocol
Strategy A: The "NBS/DMF" Direct Route (Recommended)

For most substrates, switching from elemental bromine (

  • Why it works: NBS provides a low, controlled concentration of electrophilic bromine (

    
    ). DMF or Acetonitrile (MeCN) solvates the transition state and typically favors para-selectivity due to steric hindrance at the ortho positions by the solvent cage.
    
  • Protocol:

    • Dissolve aniline (1.0 eq) in DMF (5–10 volumes).

    • Cool to 0°C.

    • Add NBS (1.05 eq) portion-wise over 30 minutes.

    • Critical: Monitor by TLC/HPLC. Do not add excess NBS "just to be safe."

    • Quench with water; the product usually precipitates.

Strategy B: The Protection/Deprotection Loop (High Purity)

If regioselectivity is critical (e.g., >99% para required), you must sterically bulk the amine.

  • Workflow: Aniline

    
     Acetanilide 
    
    
    4-Bromoacetanilide
    
    
    4-Bromoaniline.
  • Note: The acetyl group dampens the activation (preventing tri-bromination) and blocks ortho sites sterically.[1]

Decision Logic: Which Route?

BrominationStrategyStartSubstrate: Substituted AnilineIsDeactivatedIs the Ring Deactivated?(Contains NO2, CN, CF3?)Start->IsDeactivatedIsScaleIs Scale > 100g?IsDeactivated->IsScaleNo (Activated)AcidCatProtocol: NBS in H2SO4(Super-Electrophile)IsDeactivated->AcidCatYes (Deactivated)DirectNBSProtocol: NBS in DMF/MeCN(High Para-Selectivity)IsScale->DirectNBSNo (Speed Priority)ProtectProtocol: Acetylation -> Bromination -> Hydrolysis(Max Selectivity)IsScale->ProtectYes (Cost Efficiency)

Caption: Strategic decision tree for selecting the optimal bromination pathway based on substrate electronic properties and scale.

Module 2: The "Black Tar" Issue (Oxidation)

Symptom: The reaction mixture turns dark purple or black immediately upon adding bromine; yields are <30%.

Root Cause Analysis

Anilines have low oxidation potentials. Strong electrophiles like

radical cation
Troubleshooting Protocol
Solution 1: Use Tribromide Salts (TBATB)

Tetrabutylammonium Tribromide (TBATB) is a solid, stable source of

  • Reference: Org. Lett. 2000 [1].[2]

  • Key Benefit: High regioselectivity for para-bromination without oxidation.

Solution 2: Hydrohalic Acid Salts (The "Green" Oxidative Method)

Instead of using



  • Protocol:

    • Suspend aniline in water or methanol.

    • Add 48% HBr (1.1 eq).

    • Add 30%

      
       dropwise at room temperature.
      
  • Why it works: The aniline exists largely as the anilinium salt (protonated), which is resistant to oxidation. The active brominating species is generated only as needed.

Module 3: Deactivated Anilines (Pushing the Reaction)

Symptom: You have a nitro-aniline or cyano-aniline, and it refuses to react with NBS or

Technical Insight

Electron-withdrawing groups (EWGs) deactivate the ring towards Electrophilic Aromatic Substitution (EAS). Standard reagents are not electrophilic enough to overcome this barrier.

The "Super-Electrophile" Solution

You must activate the NBS.

  • Protocol: Dissolve the deactivated aniline in concentrated Sulfuric Acid (

    
    )  and add NBS.
    
  • Mechanism:

    
     protonates the NBS, generating a highly reactive superelectrophilic bromine species capable of attacking even nitro-benzenes.
    
  • Reference: J. Org. Chem. 2007 [2].[3][4][5]

Summary Data: Reagent Selection Guide

Substrate TypePrimary IssueRecommended ReagentSolvent SystemExpected Selectivity
Aniline (Unsubst.) Poly-brominationTBATB or NBSDMF or MeCNPara (Major)
Electron-Rich (e.g., Anisidine) Oxidation (Tars)TBATBDCM/MeOHPara (Exclusive)
Electron-Poor (e.g., Nitroaniline) No ReactionNBSConc. H2SO4 Meta to EWG
Sensitive/Scale-up Hazardous ReagentsHBr + H2O2Water/MeOHPara (High)

Experimental Workflow: Oxidative Bromination (Green Protocol)

This protocol is recommended for scale-up as it avoids handling elemental bromine and minimizes organic waste.

OxidativeBrominationInputAniline Substrate+ 48% HBr (1.1 eq)OxidantAdd H2O2 (30%)Dropwise @ RTInput->OxidantInSituIn-situ Generationof Br2Oxidant->InSituReactionElectrophilicSubstitutionInSitu->ReactionWorkupFilter Solid Product(High Purity)Reaction->Workup

Caption: Process flow for the H2O2/HBr oxidative bromination system.

Step-by-Step:

  • Setup: In a round-bottom flask, charge substituted aniline (10 mmol) and Methanol (20 mL).

  • Acidification: Add hydrobromic acid (48%, 11 mmol) slowly. The solution may warm slightly.

  • Oxidation: Add hydrogen peroxide (30% w/v, 11 mmol) dropwise over 15 minutes.

    • Observation: The solution will turn transiently yellow/orange as

      
       is generated and immediately consumed.
      
  • Completion: Stir for 30–60 minutes. Monitor by TLC.[6]

  • Workup: Pour into ice water. If the product is solid, filter it.[1] If liquid, extract with Ethyl Acetate.[6]

Frequently Asked Questions (FAQ)

Q: I need the ortho-bromo isomer, but NBS gives me para. What do I do? A: You must block the para position. If the para position is open, it is electronically and sterically favored.

  • Tactical Fix: If you cannot permanently block it, consider using a transient directing group (like a bulky silyl group if applicable to your specific scaffold) or forcing the reaction conditions (high temp) which might increase the statistical distribution, though this usually lowers yield. A more reliable method is to start with a para-substituted starting material (e.g., p-toluidine), brominate ortho, and then remove the para-group (e.g., decarboxylation or deamination) if possible.

Q: Can I use Pyridinium Tribromide instead of TBATB? A: Yes. Pyridinium Tribromide acts similarly to TBATB. It is a stable solid source of bromine. However, TBATB is often preferred because the tetrabutylammonium cation is more soluble in organic solvents, allowing for homogeneous reaction conditions in DCM or Chloroform.

Q: My product is stuck in the sulfur/tar layer. How do I recover it? A: If you have already formed tar, recovery is difficult. Attempt a Soxhlet extraction with hexanes or ether. For the future, pre-treat your aniline with a slight excess of acid (forming the salt) before adding the brominating agent to suppress the radical oxidation pathway.

References

  • Regioselective Bromination of Organic Substrates by Tetrabutylammonium Bromide Promoted by V2O5-H2O2. Bora, U., Bose, G., et al.[2] Organic Letters (2000).

  • Bromination of Deactivated Aromatics: A Simple and Efficient Method. Rajesh, K., Somasundaram, M., et al.[3] The Journal of Organic Chemistry (2007).

  • HBr–H2O2: A Facile Protocol for Regioselective Synthesis of Bromohydrins and Oxidation. ResearchGate / Various Authors (General Protocol Validation).

Technical Support Center: Purification Challenges of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with the purification of halogenated anilines. Here, we provide in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of halogenated anilines in a practical question-and-answer format.

Q1: My crude halogenated aniline is a dark, discolored oil or solid. How can I remove the color?

Cause: Discoloration in anilines, ranging from yellow to dark brown or red, is almost always due to aerial oxidation.[1][2] The electron-rich amino group is susceptible to oxidation, which forms highly colored polymeric impurities.[1] This process is often accelerated by exposure to air and light.[1][3]

Solution: The most effective method for decolorization is treatment with activated charcoal (carbon) during recrystallization.[2][4] The porous structure of activated charcoal provides a large surface area for adsorbing the large, colored polymeric impurities.

Protocol: Decolorization by Recrystallization with Activated Charcoal
  • Solvent Selection: Choose a solvent in which your halogenated aniline is highly soluble when hot and poorly soluble when cold. Common choices include ethanol/water mixtures, toluene, or hexane/ethyl acetate systems.[5]

  • Dissolution: In a fume hood, dissolve the crude, colored aniline in the minimum amount of hot solvent in an Erlenmeyer flask.

  • Charcoal Addition: Once fully dissolved, remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Adding charcoal to a boiling solution can cause it to froth over violently.

  • Hot Filtration: Bring the solution back to a gentle boil for a few minutes. To remove the charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization of your product on the filter paper.[4]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified, lighter-colored crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.[4]

Q2: I am struggling to separate regioisomers of a di- or tri-halogenated aniline. What is the most effective technique?

Cause: Regioisomers (e.g., 2,4-dichloroaniline vs. 3,4-dichloroaniline) often have very similar physical properties, such as polarity and boiling points, making their separation by standard techniques like recrystallization or distillation challenging.[4]

Solution: For difficult isomer separations, high-performance liquid chromatography (HPLC) or flash column chromatography on silica gel are the most powerful techniques due to their high resolving power.[4][6] The key is to optimize the mobile phase and, if necessary, the stationary phase to exploit subtle differences in isomer-surface interactions.

Workflow for Method Development in Column Chromatography

G start Crude Isomeric Mixture tlc 1. TLC Analysis (e.g., 10-30% EtOAc/Hexanes) start->tlc decision Are spots separated? tlc->decision col_chrom 2. Run Flash Column (Use TLC mobile phase) decision->col_chrom Yes optimize Optimize Mobile Phase (Try different polarity or solvents like DCM/MeOH) decision->optimize No analyze 3. Analyze Fractions by TLC col_chrom->analyze combine 4. Combine Pure Fractions analyze->combine modifier Add Modifier (e.g., 0.5% Triethylamine for basic anilines) optimize->modifier modifier->tlc

Caption: Workflow for separating halogenated aniline isomers.

Troubleshooting Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation (Overlapping Bands) - Inappropriate solvent system polarity.- Optimize the mobile phase using TLC first. Aim for an Rf value of 0.2-0.3 for the target compound.[7]
- Column overloaded with the sample.- Use a higher ratio of silica gel to crude sample (e.g., 50:1 to 100:1 by mass).[7]
Product Tailing or Streaking - Strong interaction between the basic aniline and acidic silanol groups on the silica gel.- Add a small amount of a basic modifier like triethylamine (0.5-2%) to the mobile phase to neutralize the acidic sites.[7]
Compound Won't Elute - The eluent is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes).[4]
Q3: My halogenated aniline is degrading during vacuum distillation. What's happening?

Cause: While vacuum distillation is effective for liquid anilines to remove non-volatile impurities, many anilines are thermally sensitive.[4] At elevated temperatures, even under vacuum, they can decompose or polymerize, leading to charring and low yield.[4][8] Fluoroanilines, in particular, can be thermally unstable.[8]

Solution: If you observe decomposition, you must lower the distillation temperature. This can be achieved by using a better vacuum (lower pressure). If a high vacuum is not sufficient, distillation is not a suitable method, and you should consider alternative purification techniques like chromatography or recrystallization.

General Guideline for Vacuum Distillation:

  • Pressure: Aim for the lowest pressure your system can achieve. A good vacuum pump can reach <1 mmHg.

  • Temperature: Keep the heating bath temperature as low as possible to achieve a steady distillation rate.

  • Avoid Air Leaks: Ensure all joints are well-sealed, as air leaks can promote oxidation at high temperatures.

Q4: How can I remove unreacted starting aniline from my halogenated aniline product?

Cause: The starting aniline is often more basic than its halogenated counterpart due to the electron-withdrawing nature of halogens. This difference in basicity is the key to their separation.

Solution: An acid-base liquid-liquid extraction is a highly effective and standard method to remove residual aniline.[9] By washing an organic solution of your crude product with an aqueous acid (like 1M HCl), the more basic aniline is protonated to form a water-soluble anilinium salt, which partitions into the aqueous layer.[9][10][11] The less basic halogenated aniline remains in the organic layer.

Protocol: Acidic Wash Extraction
  • Dissolve: Dissolve your crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Transfer: Place the organic solution into a separatory funnel.

  • Extract: Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel, invert, and open the stopcock to vent. Shake vigorously for 30-60 seconds, venting periodically.

  • Separate: Allow the layers to separate. Drain the lower aqueous layer. (If using a solvent less dense than water, the organic layer will be on top).

  • Repeat (Optional): If starting aniline concentration is high, repeat the acid wash.

  • Wash: Wash the organic layer with water, followed by a brine (saturated NaCl) wash to remove residual acid and water.

  • Dry and Evaporate: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified halogenated aniline.

Sources

stability issues of 2-Bromo-5-fluoro-4-methylaniline under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-5-fluoro-4-methylaniline

Welcome to the technical support guide for 2-Bromo-5-fluoro-4-methylaniline (CAS No. 202865-78-9). This document is intended for researchers, scientists, and drug development professionals who utilize this versatile halogenated aniline as a key building block in organic synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this reagent to ensure optimal performance in your critical reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Bromo-5-fluoro-4-methylaniline?

Like many aniline derivatives, 2-Bromo-5-fluoro-4-methylaniline is susceptible to degradation through oxidation. The primary route of degradation is exposure to atmospheric oxygen, which can be accelerated by light and trace metal impurities. This oxidation process often leads to the formation of colored impurities, such as quinone-imines and various polymeric species, causing the initially off-white or pale solid to darken to yellow, brown, or even purple.[1][2]

Q2: What are the recommended storage conditions for this reagent?

To maximize shelf-life and maintain purity, 2-Bromo-5-fluoro-4-methylaniline should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial to protect it from light.[3][4] Storage at room temperature in a dark, dry location is generally acceptable.[3] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended.

Q3: My bottle of 2-Bromo-5-fluoro-4-methylaniline has arrived as a pale purple powder. Is this normal?

While the ideal appearance is an off-white or colorless solid, a pale purple or tan coloration is not uncommon for halogenated anilines and may indicate minor surface oxidation.[5] It is crucial to assess the purity (e.g., by ¹H NMR or GC-MS) before use. For many applications, particularly robust cross-coupling reactions, this level of impurity may not significantly impact the outcome. However, for sensitive or high-purity applications, purification is recommended (see Troubleshooting Guide, Problem 1).

Q4: Is this compound compatible with strong bases?

Yes, 2-Bromo-5-fluoro-4-methylaniline is compatible with a wide range of bases commonly used in cross-coupling reactions, such as K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like DBU or triethylamine. However, prolonged exposure to very strong bases (e.g., organolithiums or NaH) at elevated temperatures could potentially lead to side reactions, such as deprotonation of the amine followed by elimination or other decomposition pathways. The choice of base should always be tailored to the specific reaction being performed.

Troubleshooting Guide: Reaction Conditions

This section addresses specific issues you may encounter during experiments involving 2-Bromo-5-fluoro-4-methylaniline.

Problem 1: The solid reagent is significantly discolored (dark brown/black), and my reaction yield is low.

  • Potential Cause: Severe oxidation of the aniline. The amine group (-NH₂) is highly susceptible to oxidation, forming highly conjugated, colored impurities that can inhibit catalytic reactions.[1][2]

  • Recommended Solution:

    • Assess Purity: Before use, dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a ¹H NMR spectrum. Compare it against a reference spectrum to quantify the level of impurity.

    • Purification: If significant impurities are detected, the material should be purified. A common and effective method for anilines is to dissolve the solid in a minimal amount of a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and pass it through a short plug of silica gel, eluting with the same solvent or a slightly more polar mixture. The colored impurities are often highly polar and will be retained on the silica. Alternatively, for larger quantities, recrystallization or vacuum distillation can be employed.[6][7]

Problem 2: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is sluggish or fails completely.

  • Potential Cause 1: Catalyst Inhibition. The free amine of the aniline can coordinate to the palladium center, potentially inhibiting the catalytic cycle. While many modern ligands are designed to mitigate this, it can still be a factor, especially with ortho-substituted anilines.[8]

  • Recommended Solution 1:

    • Ligand Choice: For Buchwald-Hartwig aminations, utilize bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) which are designed to promote reductive elimination and are less susceptible to amine coordination.[9]

    • Catalyst Pre-activation: Using a pre-formed catalyst or a well-defined pre-catalyst can sometimes improve results over generating the active Pd(0) species in situ.[10]

  • Potential Cause 2: Ineffective Oxidative Addition. The C-Br bond in 2-Bromo-5-fluoro-4-methylaniline is on an electron-rich aromatic ring due to the donating effects of the amine and methyl groups. This can make the initial oxidative addition step of the catalytic cycle more challenging compared to electron-poor aryl bromides.[11]

  • Recommended Solution 2:

    • Use Electron-Rich Ligands: Employing electron-rich phosphine ligands can accelerate the oxidative addition step.

    • Reaction Temperature: Ensure the reaction temperature is adequate. While milder conditions are often desired, some electron-rich aryl bromides require higher temperatures (e.g., 80-110 °C in solvents like toluene, dioxane, or DMF) to drive the reaction to completion.

  • Potential Cause 3: Poor Solubility. The starting material or intermediates may have poor solubility in the chosen reaction solvent, leading to a heterogeneous mixture and slow reaction rates.[12]

  • Recommended Solution 3:

    • Solvent Screening: If solubility is an issue, screen alternative solvents. Aprotic polar solvents like DMF, DMAc, or NMP can be effective. For Suzuki couplings, using a co-solvent system like Toluene/Water or Dioxane/Water is common and can improve the solubility of both the organic and inorganic reagents.[12]

Problem 3: I am observing a significant amount of a debrominated side product.

  • Potential Cause: Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings. It can occur via several pathways, including a β-hydride elimination from a Pd-H species generated in a side reaction or protonolysis of the organopalladium intermediate.[9]

  • Recommended Solution:

    • Scrupulous Inert Atmosphere: Ensure the reaction is set up under a rigorously inert atmosphere. Oxygen can degrade phosphine ligands, leading to the formation of palladium black and species that can promote hydrodehalogenation. Use proper degassing techniques (see Protocol P1).

    • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous (unless water is a required co-solvent, as in many Suzuki reactions). Trace water can be a proton source for protonolysis.

    • Base Selection: The choice of base can be critical. In some cases, a weaker, non-nucleophilic base may reduce the rate of side reactions.

Summary of Key Reagent Properties
PropertyValueSource
CAS Number 202865-78-9[3]
Molecular Formula C₇H₇BrFN[3]
Molecular Weight 204.04 g/mol [3]
Melting Point 39-41 °C[3]
Boiling Point 245.3 °C (Predicted)[3]
Storage Inert atmosphere, room temp, keep in dark place[3]

Experimental Protocols & Visual Guides

Protocol P1: Degassing a Reaction Mixture

Properly degassing the reaction mixture is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

Step-by-Step Methodology:

  • Assemble the reaction flask containing the starting material, catalyst, ligand, and base (if solid).

  • Seal the flask with a rubber septum.

  • Insert a needle connected to a vacuum/inert gas manifold (Schlenk line).

  • Evacuate the flask under vacuum for 2-5 minutes until the solvent (if added) begins to bubble gently.

  • Backfill the flask with an inert gas (Argon or Nitrogen).

  • Repeat this "evacuate-backfill" cycle 3-5 times to ensure a completely inert atmosphere.

  • If the solvent has not yet been added, add the degassed solvent via syringe under a positive pressure of inert gas.

Diagrams

Aniline_Oxidation Aniline 2-Bromo-5-fluoro- 4-methylaniline (Colorless/White Solid) Radical Anilinyl Radical Cation Aniline->Radical O₂ / Light Metal Traces Dimer Dimeric Intermediates Radical->Dimer Coupling Polymer Colored Polymers (Brown/Black Impurities) Dimer->Polymer Further Oxidation & Polymerization

Caption: Simplified pathway of aniline oxidation leading to colored impurities.

Troubleshooting_Workflow decision decision solution solution Start Low Yield in Cross-Coupling Reaction CheckPurity Is Starting Material Pure & Colorless? Start->CheckPurity CheckInert Was Reaction Adequately Degassed? CheckPurity->CheckInert Yes Purify Purify by Silica Plug or Recrystallization CheckPurity->Purify No CheckConditions Are Temp, Ligand, & Base Optimal for an Electron-Rich Aryl Bromide? CheckInert->CheckConditions Yes ImproveDegassing Improve Degassing (Protocol P1) CheckInert->ImproveDegassing No Optimize Increase Temp, Use Bulky Electron-Rich Ligand CheckConditions->Optimize No Success Reaction Successful CheckConditions->Success Yes Purify->CheckInert ImproveDegassing->CheckConditions Optimize->Success

Caption: Decision workflow for troubleshooting low-yield cross-coupling reactions.

References

  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024). Vertex AI Search.
  • 2-Bromo-4-fluoroaniline.Chem-Impex.
  • 2-BROMO-5-FLUORO-4-METHYLANILINE CAS#: 202865-78-9.ChemicalBook.
  • 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.Ossila.
  • 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513.PubChem.
  • Purify and dry aniline?Reddit. (2014).
  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implic
  • Handling air-sensitive reagents AL-134.MIT.
  • Diagnosing issues with a failed Suzuki coupling?Reddit. (2021).
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134.Sigma-Aldrich.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides.
  • Buchwald–Hartwig amin
  • Aniline.Wikipedia.
  • Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors.
  • Suzuki Coupling.Organic Chemistry Portal.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds.University of Pittsburgh. (2014).
  • Purification and reconstruction of the activity of aniline dioxygenases...
  • 5-Bromo-2-fluoro-4-methylaniline.Sigma-Aldrich.
  • How can I solve my problem with Suzuki coupling?
  • The Buchwald-Hartwig Amin
  • Reactions of Aniline.Chemistry Steps.
  • Air Free Techniques | Handling Air-Sensitive M
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • Aniline purification process.
  • Hints for Handling Air-Sensitive Materials.
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Chemical Insights.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Oxidation of Aniline using Different Reaction Pathways.
  • Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution.
  • Aniline is usually purified by.Allen.
  • Buchwald-Hartwig coupling.YouTube. (2019).
  • 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3.Molbase.
  • Kinetics and Mechanism of Oxidation of Anilines by Hydrogen Peroxide As Catalyzed by Methylrhenium Trioxide.
  • Making Aniline.YouTube. (2023).
  • How to carry out oxidation of aniline/aromatic amines to nitro groups?Reddit. (2022).

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Technical Support Center: Impurity Identification in 2-Bromo-5-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-5-fluoro-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and quantifying impurities in this critical synthetic intermediate. As a key building block in the synthesis of various pharmaceuticals and agrochemicals, ensuring its purity is paramount to the safety, efficacy, and reproducibility of your downstream applications.[1][2]

This document provides a series of frequently asked questions (FAQs), in-depth troubleshooting guides, and validated experimental protocols to empower you to confidently assess the purity of your 2-Bromo-5-fluoro-4-methylaniline samples.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Inquiry

This section addresses common initial questions regarding the quality and handling of 2-Bromo-5-fluoro-4-methylaniline.

Q1: What are the most probable impurities in a typical sample of 2-Bromo-5-fluoro-4-methylaniline?

A: Based on its common synthesis route—the electrophilic bromination of 3-fluoro-4-methylaniline—the impurity profile is generally predictable.[3] Understanding this pathway is the first step in targeted analysis.

  • Process-Related Impurities:

    • Unreacted Starting Material: 3-fluoro-4-methylaniline is a primary suspect.

    • Positional Isomers: The directing effects of the amine, fluoro, and methyl groups can lead to bromination at other positions on the aromatic ring.

    • Over-Brominated Species: Di- or even tri-brominated products can form if the reaction is not carefully controlled.

  • Degradation-Related Impurities:

    • Oxidation Products: Anilines are susceptible to oxidation, which can lead to colored impurities and complex polymeric materials. This is often exacerbated by exposure to air and light.

    • Hydrolytic Products: While generally stable, prolonged exposure to harsh acidic or basic conditions during workup could lead to degradation.

  • Residual Solvents & Reagents:

    • Solvents: Dichloromethane is commonly used in the synthesis and may be present.[3] Other solvents like ethyl acetate or hexanes may be present from purification steps.

    • Inorganic Salts: Residual salts from reagents or aqueous workups may be present as inorganic impurities.

Q2: What is the best initial analytical technique to get a quick overview of my sample's purity?

A: For a rapid and reliable assessment, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard.[4] Its high resolving power makes it ideal for separating the main compound from closely related structural isomers and other organic impurities. A typical C18 column provides an excellent starting point for method development.[4][5]

Q3: My sample of 2-Bromo-5-fluoro-4-methylaniline has a pink or brownish tint, although it should be a white to off-white solid. What does this indicate?

A: A pink, brown, or dark coloration in aniline compounds almost always points to oxidation . Anilines are notoriously prone to air oxidation, which forms highly colored quinone-imine type structures and polymeric byproducts. This is a critical indicator that the material may have been improperly handled or stored and warrants a thorough purity analysis.

Q4: How should I properly store my 2-Bromo-5-fluoro-4-methylaniline samples to prevent degradation?

A: To maintain the integrity of your sample, strict storage protocols are essential. We recommend the following:

  • Inert Atmosphere: Store the container under an inert gas like argon or nitrogen to displace oxygen.

  • Light Protection: Use an amber vial or store the container in a dark place to prevent light-induced degradation.

  • Low Temperature: Refrigeration (2-8 °C) is advisable to slow the rate of potential degradation reactions.

  • Tight Seal: Ensure the container is tightly sealed to prevent moisture and air ingress.

Section 2: Troubleshooting Guides & Analytical Workflows

This section provides structured approaches to common analytical challenges encountered during impurity analysis.

Scenario 1: Unexpected Peaks in Your HPLC Chromatogram

Q: I'm running an RP-HPLC analysis and see several unexpected peaks besides my main product peak. How do I begin to identify them?

G start Unexpected HPLC Peaks Observed blank 1. Analyze Blank Injection (Solvent/Mobile Phase) start->blank is_solvent Peak present in blank? blank->is_solvent solvent_peak Identify as solvent or system peak. IGNORE. is_solvent->solvent_peak Yes sm 2. Inject Starting Material (3-fluoro-4-methylaniline) is_solvent->sm No is_sm Retention time match? sm->is_sm sm_peak Tentatively identify as unreacted starting material. is_sm->sm_peak Yes lcms 3. Perform LC-MS Analysis on Sample is_sm->lcms No mass_match Does [M+H]+ match known potential impurity? lcms->mass_match confirm_id Tentatively identify impurity (e.g., isomer, di-bromo species). mass_match->confirm_id Yes unknown Impurity is Unknown. Proceed to Structural Elucidation. mass_match->unknown No

Causality Explained:

  • Blank Injection: This is the first and most critical step. It differentiates peaks originating from your sample from those inherent to the solvent, mobile phase, or HPLC system (ghost peaks). This prevents you from wasting resources trying to identify an artifact.

  • Starting Material Injection: Since unreacted starting material is a common process impurity, directly comparing its retention time under the same conditions is a fast and effective identification method.

  • LC-MS Analysis: If a peak is not from the solvent or starting material, the next logical step is to obtain its mass. Liquid Chromatography-Mass Spectrometry (LC-MS) provides the molecular weight of the eluting compound. You can then compare this mass to a calculated list of potential impurities (e.g., isomers will have the same mass as the parent, while di-brominated species will have a mass of +78/80 Da).

Scenario 2: Characterizing a Significant Unknown Impurity (>0.1%)

Q: My analysis shows an unknown impurity present at a significant level. What is the definitive workflow for structural elucidation?

A: For structurally characterizing an unknown, a multi-technique approach is required, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool for definitive identification.[6][7]

G start Significant Unknown Impurity (>0.1%) Detected isolate 1. Isolate Impurity via Preparative HPLC or SFC start->isolate check_purity 2. Confirm Purity of Isolated Fraction by UPLC isolate->check_purity ms 3. High-Resolution MS/MS (HRMS) check_purity->ms nmr 4. NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC, ¹⁹F) check_purity->nmr formula Determine Elemental Formula & Fragmentation Pattern ms->formula confirm 5. Propose Final Structure formula->confirm structure Propose Structure Based on NMR Correlations nmr->structure structure->confirm

Expertise & Experience:

  • Isolation: You must first isolate the impurity from the main component. Preparative HPLC is the most common method. The goal is to obtain several milligrams of the impurity at >95% purity.

  • High-Resolution Mass Spectrometry (HRMS): This is more powerful than standard MS. It provides a highly accurate mass measurement, allowing you to determine the exact elemental formula (e.g., C₇H₇BrFN vs. another combination). MS/MS fragmentation provides clues about the molecule's substructures.

  • NMR Spectroscopy: This is the cornerstone of structural elucidation.[6]

    • ¹H and ¹³C NMR: Provide the carbon-hydrogen framework.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal how atoms are connected. COSY shows proton-proton couplings, HSQC links protons to their directly attached carbons, and HMBC shows long-range proton-carbon correlations, allowing you to piece the molecular puzzle together.

    • ¹⁹F NMR: This is particularly valuable for this molecule. The chemical shift and coupling constants of the fluorine atom can provide definitive information about its position on the aromatic ring and the identity of neighboring substituents.

Section 3: Validated Analytical Protocols

These protocols provide robust starting points for your in-house method development and validation.

Protocol 1: RP-HPLC Method for Purity Assessment

This method is designed as a stability-indicating purity and assay method.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for moderately polar aromatic amines.[4]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for better peak shape and ionization in LC-MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Gradient Program Start at 30% B, ramp to 95% B over 20 min, hold 5 min, return to 30% B, equilibrate 5 min.A gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmAromatic compounds strongly absorb UV light; 254 nm is a common wavelength.
Injection Vol. 5 µLSmall volume to prevent peak overload.
Sample Prep. Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL.Ensures sample is fully dissolved and compatible with the mobile phase.

Protocol 2: GC-MS Method for Residual Solvents and Process Impurities

This method is ideal for identifying volatile and semi-volatile impurities.

ParameterRecommended ConditionRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA 5% phenyl-methylpolysiloxane column is a robust, general-purpose column for separating a wide range of analytes.
Inlet Temp. 250 °CEnsures complete vaporization of the sample.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas standard for GC-MS.
Oven Program Hold at 50 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.Starts at a low temperature to resolve volatile solvents, then ramps up to elute the higher-boiling aniline compounds.
MS Source Temp. 230 °CStandard source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Scan Range 35-450 amuCovers the mass range of expected solvents and impurities.
Sample Prep. Dissolve sample in high-purity Methanol or Ethyl Acetate to ~1 mg/mL.Choose a solvent that does not co-elute with expected impurities.

Trustworthiness Note: Both methods should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness before being used for critical decision-making in a regulated environment.

Protocol 3: Forced Degradation Study Protocol

Forced degradation (or stress testing) is essential to establish the stability-indicating nature of your analytical methods and to understand potential degradation pathways.[8][9]

  • Prepare Stock Solutions: Create a 1 mg/mL solution of 2-Bromo-5-fluoro-4-methylaniline in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel with a control sample kept at 5 °C in the dark.

    • Acid Hydrolysis: Add 1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 1 M NaOH and heat at 60 °C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Heat a solution at 80 °C for 48 hours.

    • Photolytic Stress: Expose a solution in a clear vial to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization & Analysis: Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples and the control by the validated RP-HPLC method (Protocol 1).

  • Evaluation: The goal is to achieve 5-20% degradation of the main peak. If degradation is too extensive or not observed, adjust the stress condition (time, temperature, reagent concentration). The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the main peak and each other.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Chemzq. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline. Retrieved from [Link]

  • Patsias, J., & Papadopoulou-Mourkidou, E. (2000). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Analytical Chemistry. Retrieved from [Link]

  • Shinde, V. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Retrieved from [Link]

  • Zhang, Y., et al. (2024). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. PubMed. Retrieved from [Link]

  • Wang, Z., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. National Institutes of Health (NIH). Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • Zhai, H., et al. (2017). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Retrieved from [Link]

  • Boll, M., et al. (2019). Enhanced aniline degradation by Desulfatiglans anilini in a synthetic microbial community with the phototrophic purple sulfur bacterium Thiocapsa roseopersicina. PubMed. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Schmidt, T. C., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Retrieved from [Link]

  • Emery Pharma. (n.d.). Impurity Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-fluoroaniline. Retrieved from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

Sources

Technical Support Center: Solvent Effects on 2-Bromo-5-fluoro-4-methylaniline

[1]

Case ID: T-2B5F4M-SOLV Status: Active Agent: Senior Application Scientist Subject: Optimization of Solvent Systems for Reactivity Modulation[1]

Introduction: The Substrate Profile

Welcome to the technical guide for 2-Bromo-5-fluoro-4-methylaniline (CAS: 627871-16-3).[1] This intermediate is a "privileged scaffold" in kinase inhibitor discovery (e.g., JAK/SIRT6 inhibitors).[1] Its reactivity is defined by three competing centers:[1]

  • The Aniline (-NH₂): A nucleophile prone to oxidation.[1]

  • The Aryl Bromide (C-Br): An electrophile for Pd-catalyzed cross-coupling.[1]

  • The Aryl Fluoride (C-F): A latent electrophile for SNAr (Nucleophilic Aromatic Substitution), activated only under specific conditions.[1]

The choice of solvent is not merely about solubility; it dictates which of these centers reacts and how fast.[1] This guide breaks down solvent effects by reaction type.

Module 1: Solubility & Stability Troubleshooting

User Question: "My compound precipitates when I dilute my stock solution. It also turns dark over time.[1] What is happening?"

Technical Diagnosis
  • Precipitation: This molecule has a moderate dipole moment due to the opposing vectors of the amine (donor) and the halogens (acceptors).[1] It is lipophilic.[1]

  • Darkening: Anilines are susceptible to radical cation formation and subsequent polymerization (formation of azo/azine dyes) in the presence of oxygen and light.[1]

Solubility Protocol
Solvent ClassSolubility RatingRecommended UseWarning
Chlorinated (DCM, CHCl₃)HighSynthesis, WorkupAvoid in radical reactions; trace HCl can protonate amine.[1]
Polar Aprotic (DMSO, DMF)Very HighStock solutions, SNArDifficult to remove; DMSO can act as an oxidant at high T.
Polar Protic (MeOH, EtOH)ModerateRecrystallizationCan form H-bonds with F/N, altering nucleophilicity.[1]
Non-Polar (Hexane, Toluene)Low to ModerateCross-coupling (at high T)Poor solubility at RT; requires heating.[1]

Corrective Action:

  • For Storage: Store as a solid under Argon at 4°C. If in solution, use anhydrous DMSO or EtOH and seal under inert gas.

  • For Darkening: Use degassed solvents .[1] If the solution is already dark, pass it through a short plug of silica gel or activated charcoal to remove oxidation byproducts before use.[1]

Module 2: The Amine (N-Functionalization)

User Question: "I am trying to alkylate the amine (SN2), but the reaction is sluggish in Ethanol. Should I switch solvents?"

The "Solvent Cage" Effect

Yes.[1][2] In protic solvents (EtOH, MeOH), the solvent molecules form a hydrogen-bond cage around the aniline nitrogen (the nucleophile) and the incoming electrophile (if it has leaving groups).[1] This lowers the ground state energy of the nucleophile, increasing the activation energy required to reach the transition state.[1]

Optimization Strategy

Switch to Polar Aprotic Solvents (DMF, NMP, Acetonitrile).[1]

  • Mechanism: These solvents solvate cations (e.g., K⁺, Na⁺ used with bases) effectively but leave the anionic or neutral nucleophile "naked" and more reactive.[1]

  • The Fluorine Factor: The ortho-fluorine atom creates an inductive withdrawing effect, slightly reducing the basicity of the amine compared to pure aniline. You need a solvent that maximizes nucleophilicity to overcome this electronic deactivation.[1]

Comparative Rate Data (Theoretical Relative Rates):

  • Ethanol: 1x (Baseline - H-bonding dampens reactivity)[1]

  • THF: 20x (Better, but poor cation solvation)[1]

  • DMF: 500x+ (Naked nucleophile effect)[1]

Module 3: The Bromide (Pd-Catalyzed Cross-Coupling)

User Question: "I am performing a Buchwald-Hartwig coupling. The reaction stalls in DMF but works in Toluene/Dioxane.[1] Why?"

The Coordination Competition

In Palladium-catalyzed reactions (Suzuki, Buchwald-Hartwig), the solvent plays a critical role in the catalytic cycle, particularly the Oxidative Addition and Reductive Elimination steps.[1]

  • The Problem with DMF/DMSO: Strongly coordinating solvents (like DMF) can bind to the unsaturated Pd(0) species, competing with the phosphine ligands or the substrate (2-Bromo-5-fluoro-4-methylaniline).[1] This "poisons" the catalyst by preventing the oxidative addition of the C-Br bond.[1]

  • The Solution (Non-Polar/Weakly Polar):

    • Toluene: Non-coordinating. Allows the bulky phosphine ligands to stabilize the Pd center without interference.[1]

    • 1,4-Dioxane: Weakly coordinating.[1] Good for solubility at the high temperatures (80-100°C) often required for hindered aryl bromides.[1]

Workflow: Solvent Screening for Cross-Coupling

The following diagram illustrates the decision matrix for selecting the optimal solvent system for Pd-coupling this specific substrate.

SolventSelectionStartStart: Cross-Coupling2-Bromo-5-fluoro-4-methylanilineQ1Reaction Type?Start->Q1SuzukiSuzuki-Miyaura(Boronic Acid)Q1->SuzukiBuchwaldBuchwald-Hartwig(Amine)Q1->BuchwaldSolv_Suzuki1Dioxane/H2O (4:1)(Standard)Suzuki->Solv_Suzuki1Soluble Base(K3PO4)Solv_Suzuki2Toluene/EtOH/H2O(If solubility is poor)Suzuki->Solv_Suzuki2Inorganic Base(Na2CO3)Q_BaseBase Solubility?Buchwald->Q_BaseSolv_Buch1Toluene(Best for Pd-cycle)Q_Base->Solv_Buch1Soluble Base(NaOtBu)Solv_Buch2t-Amyl Alcohol(Green Alternative)Q_Base->Solv_Buch2Polar Base(Cs2CO3)Solv_Buch3Avoid: DMF/DMSO(Catalyst Poisoning)Q_Base->Solv_Buch3Warning

Figure 1: Decision matrix for solvent selection in Palladium-catalyzed cross-coupling reactions involving 2-Bromo-5-fluoro-4-methylaniline.

Module 4: Advanced Regioselectivity (The Fluorine Trap)

User Question: "Can I displace the Fluorine instead of the Bromine?"

The SNAr Possibility

While the Bromine is the primary handle for metal catalysis, the Fluorine at C5 is activated for Nucleophilic Aromatic Substitution (SNAr) if the conditions are right.[1]

  • Electronic Context: The methyl group (C4) is electron-donating (deactivating for SNAr).[1] The Br (C2) is weakly withdrawing (activating).[1]

  • Solvent Effect: To force SNAr at the Fluorine, you must stabilize the Meisenheimer Complex (the anionic transition state).[1]

  • Protocol: Use DMSO or NMP at elevated temperatures (>100°C).[1] These solvents stabilize the negative charge delocalized into the ring during the attack.[1]

    • Warning: If you use Pd-catalysis in DMSO, you might accidentally trigger SNAr side reactions if a strong nucleophile is present, leading to mixtures.[1]

Summary of Recommendations

Reaction GoalRecommended SolventMechanism of Action
N-Alkylation (Amine) DMF, Acetonitrile Enhances nucleophilicity by leaving the anion "naked".[1]
Suzuki Coupling (Bromide) Dioxane/Water (4:1) Solubilizes inorganic bases while maintaining catalyst activity.[1]
Buchwald Coupling (Bromide) Toluene or t-Amyl Alcohol Prevents catalyst coordination; t-Amyl alcohol aids base solubility.[1]
SNAr (Fluorine) DMSO (High Temp)Stabilizes the polar transition state (Meisenheimer complex).[1]

References

  • Ossila . 5-Bromo-4-fluoro-2-methylaniline Product Specification and Reactivity Profile. Retrieved from [1]

  • ChemicalBook . Synthesis and Properties of 2-Bromo-5-fluoro-4-methylaniline (CAS 627871-16-3). Retrieved from [1]

  • Chemistry LibreTexts . Solvent Effects in Nucleophilic Substitution (Sn2). Retrieved from [1]

  • Organic Chemistry Portal . Buchwald-Hartwig Cross Coupling Reaction: Solvent and Ligand Effects. Retrieved from

  • Sigma-Aldrich . 2-Bromo-5-methylaniline Structural Analog Data. Retrieved from [1]

catalyst selection for cross-coupling with 2-Bromo-5-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

<_ Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-5-fluoro-4-methylaniline

Last Updated: February 11, 2026

Welcome to the technical support guide for navigating the challenges of cross-coupling reactions with 2-Bromo-5-fluoro-4-methylaniline. This document is designed for researchers, chemists, and drug development professionals who are utilizing this specific substrate in their synthetic workflows. Here, we will address common issues, provide in-depth troubleshooting guides, and offer expert recommendations for catalyst selection to ensure the success of your experiments.

Understanding the Substrate: 2-Bromo-5-fluoro-4-methylaniline

Before diving into troubleshooting, it's crucial to understand the inherent properties of your starting material. 2-Bromo-5-fluoro-4-methylaniline is a sterically hindered and electron-rich aryl bromide. These characteristics present a unique set of challenges for palladium-catalyzed cross-coupling reactions:

  • Steric Hindrance: The methyl group ortho to the bromine atom can impede the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][2]

  • Electron-Rich Nature: The amino group is a strong electron-donating group, which can decrease the electrophilicity of the C-Br bond, further slowing down oxidative addition.[3][4]

  • Coordinating Group: The primary amine can act as a ligand for the palladium center, potentially leading to catalyst inhibition or deactivation.[5]

These factors necessitate careful selection of a catalyst system—specifically the ligand—that can overcome these hurdles. Bulky, electron-rich phosphine ligands are often required to promote the desired reactivity.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction is not working or giving very low yields. What is the most common reason?

A: The most frequent issue with substrates like 2-Bromo-5-fluoro-4-methylaniline is an ineffective catalyst system. Standard catalysts like Pd(PPh₃)₄ are often not active enough to overcome the steric hindrance and electron-rich nature of the substrate. You will likely need a more specialized catalyst system featuring a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.[6] Additionally, ensure your reagents, especially the boronic acid and solvents, are pure and dry, and that the reaction is thoroughly degassed to prevent catalyst oxidation.[9]

Q2: I am observing significant amounts of dehalogenation (hydrodehalogenation) byproduct. How can I minimize this?

A: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction, particularly with electron-rich aryl halides and highly active catalysts.[6] It can be caused by β-hydride elimination from a palladium-amido intermediate in Buchwald-Hartwig reactions or from trace water/hydride sources in Suzuki couplings.[7][10] To mitigate this, consider switching to a weaker, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ instead of alkoxides.[5] Also, ensure your solvent is anhydrous and consider a ligand that promotes faster reductive elimination.

Q3: Can I use the same catalyst system for Suzuki, Buchwald-Hartwig, and Sonogashira couplings with this substrate?

A: While there might be some overlap, it is generally not advisable. Each cross-coupling reaction has a distinct mechanism and optimal conditions.

  • Suzuki-Miyaura: Often requires bulky biaryl phosphine ligands (e.g., XPhos, SPhos) and a phosphate or carbonate base.[6][11]

  • Buchwald-Hartwig Amination: Also benefits from bulky, electron-rich ligands, but strong, non-nucleophilic bases like NaOtBu or LHMDS are typically necessary to deprotonate the coupling amine.[12][13]

  • Sonogashira: Traditionally uses a copper co-catalyst, although copper-free methods are now common.[14][15] The choice of phosphine ligand is highly dependent on the steric bulk of the alkyne coupling partner.[3][16]

Q4: Do I need to protect the aniline's -NH₂ group before running the coupling reaction?

A: While unprotected ortho-bromoanilines can be challenging, recent advancements have made their direct use in cross-coupling reactions more feasible.[17][18] Protection is generally not required if the correct catalyst system is chosen. In fact, developing a robust protocol without a protection-deprotection sequence is more atom-economical. For Suzuki couplings, systems like the CataCXium A palladacycle have shown unique effectiveness with unprotected ortho-bromoanilines.[17][18]

Troubleshooting Guides

Scenario 1: Low to No Conversion in a Suzuki-Miyaura Coupling

If you are experiencing poor conversion, a systematic approach to troubleshooting is essential. The following decision tree can guide your optimization process.

graph TD { A[Start: Low/No Conversion] --> B{Is the Catalyst System Appropriate?}; B -- "No" --> C[Switch to Bulky Ligand e.g., XPhos, SPhos, RuPhos, CataCXium A Use a Pre-catalyst e.g., XPhos Pd G3/G4]; B -- "Yes" --> D{Have Reagents Been Verified?}; C --> G; D -- "No" --> E[Check Purity of Aryl Bromide Use Fresh/Purified Boronic Acid/Ester Ensure Anhydrous & Degassed Solvent Verify Base Activity]; D -- "Yes" --> F{Are Reaction Conditions Optimal?}; E --> G; F -- "No" --> H[Increase Temperature Incrementally (e.g., 80-110 °C) Increase Catalyst Loading (e.g., 1-5 mol%) Screen Different Bases (K₃PO₄, Cs₂CO₃) Ensure Vigorous Stirring]; F -- "Yes" --> I[Consider Alternative Boron Source e.g., MIDA boronates, Trifluoroborates]; H --> G[Re-run Experiment]; I --> G;

}

Figure 1. Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Scenario 2: Formation of Side Products in Buchwald-Hartwig Amination

The formation of side products can significantly reduce the yield of your desired arylated amine.

Observed Side Product Potential Cause Recommended Solution
Hydrodehalogenated Starting Material β-Hydride elimination is competing with reductive elimination.[7]1. Switch Ligand: Use a bulkier ligand (e.g., t-BuXPhos) to accelerate reductive elimination.[19] 2. Lower Temperature: If possible, reducing the reaction temperature can disfavor elimination pathways. 3. Base Selection: While strong bases are needed, ensure it is non-nucleophilic. NaOtBu and LHMDS are standard choices.[13]
Homocoupling of Aryl Bromide (Biaryl Formation) Oxygen contamination leading to oxidative homocoupling or catalyst decomposition.1. Improve Degassing: Use multiple freeze-pump-thaw cycles or extended sparging with an inert gas (Ar or N₂).[9] 2. Use a Pre-catalyst: Well-defined pre-catalysts can ensure the generation of the active Pd(0) species and minimize side reactions.[12]
No Reaction / Catalyst Decomposition (Palladium Black) Catalyst deactivation due to impurities or coordination issues.1. Purify Amine: Trace impurities in amines can poison the catalyst. Purify by distillation or filtration through alumina.[5] 2. Increase Ligand Ratio: Add a slight excess of the phosphine ligand relative to the palladium source (e.g., L:Pd ratio of 1.5:1 to 2:1) to prevent catalyst deactivation by the amine substrate.[5] 3. Inert Atmosphere: Ensure rigorous exclusion of air and moisture using a glovebox or Schlenk techniques.[12]

Catalyst & Ligand Selection Guide

The choice of ligand is the most critical parameter for a successful cross-coupling with 2-Bromo-5-fluoro-4-methylaniline. Below is a comparison of commonly used ligands and their general applicability.

Ligand Family Example Ligands Recommended For Key Characteristics
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhos, BrettPhosSuzuki, Buchwald-HartwigHighly electron-rich and sterically demanding. Excellent for activating unreactive C-Br bonds and promoting reductive elimination.[6][12]
Ferrocenyl Phosphines Josiphos, t-BuXPhosBuchwald-Hartwig, NegishiRobust and versatile ligands that provide high stability and activity to the palladium center.
Carbene Ligands (NHCs) IPr, IMesSuzuki, SonogashiraOffer high thermal stability and can be effective for challenging couplings, but phosphines are often the first choice for this substrate type.[12]
Palladacycle Pre-catalysts CataCXium® A Pd G3SuzukiHas shown specific utility in coupling unprotected ortho-bromoanilines, potentially offering a unique activation pathway.[17][18]

Starting Point Recommendation: For initial screening, an XPhos-based G3 or G4 pre-catalyst is an excellent choice for both Suzuki and Buchwald-Hartwig reactions due to its high activity, air-stability, and reliability in generating the active catalytic species.[12]

Experimental Protocols

The following are starting-point protocols. Optimization will likely be required.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368", fontcolor="#5F6368"];

}

Figure 2. General workflow for a Suzuki-Miyaura coupling experiment.

Procedure:

  • In a glovebox or under an inert atmosphere, add 2-Bromo-5-fluoro-4-methylaniline (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., K₃PO₄, 2.5 equiv) to an oven-dried reaction vessel equipped with a stir bar.[12]

  • Seal the vessel, remove it from the glovebox, and add the degassed solvent (e.g., a 10:1 mixture of dioxane and water).[20]

  • Place the reaction in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.[12]

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and palladium black.[12]

  • Concentrate the filtrate and purify the crude residue by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Procedure:

  • In a glovebox, charge a reaction vessel with the palladium pre-catalyst (e.g., t-BuXPhos Pd G3, 2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5 equiv).

  • Add 2-Bromo-5-fluoro-4-methylaniline (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat to 80-110 °C with vigorous stirring for 4-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, quench the reaction carefully with saturated aq. NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved February 11, 2026, from [Link]

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Plenio, H., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. Retrieved February 11, 2026, from [Link]

  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
  • Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Halogenated Anilines.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 11, 2026, from [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved February 11, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved February 11, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved February 11, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved February 11, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2014). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2014). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved February 11, 2026, from [Link]

Sources

Technical Support Center: Isolation & Purification of 2-Bromo-5-fluoro-4-methylaniline

[1]

Ticket ID: #BFMA-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Work-up Procedure & Troubleshooting for CAS 1350508-36-3 / 127408-03-1[]

Executive Summary & Molecule Profile

User Context: You are synthesizing 2-Bromo-5-fluoro-4-methylaniline , a critical intermediate often used in the development of MEK inhibitors and other kinase-targeting pharmaceuticals.

The Challenge: The primary difficulty in this synthesis is not the reaction conversion, but the regioselectivity (distinguishing the 2-bromo from the 6-bromo isomer) and the physicochemical handling of the product, which is a low-melting solid prone to oxidation.[]

Target Molecule Data
PropertyValueNotes
Chemical Name 2-Bromo-5-fluoro-4-methylanilineAlso known as 4-Amino-5-bromo-2-fluorotoluene
CAS Number 127408-03-1Often cited in kinase inhibitor patents
Molecular Weight 204.04 g/mol
Physical State Low-Melting Solid / OilMP: ~28–30°C. Often appears as a supercooled liquid.[]
Solubility DCM, EtOAc, MeOHInsoluble in water.
Storage 2–8°C, Inert AtmosphereAir/Light Sensitive. Oxidizes to black tars rapidly.[]

Standard Operating Procedures (SOPs)

We provide two validated work-up protocols based on the brominating agent used. Protocol A (NBS) is recommended for laboratory scale (<50g) due to higher regioselectivity and ease of handling.[] Protocol B (Br₂) is often used for scale-up but requires stricter temperature control.[]

Protocol A: The NBS Route (Recommended)

Reaction Basis: Electrophilic aromatic substitution using N-Bromosuccinimide (NBS) in polar aprotic solvents (DMF or Acetonitrile).[]

Work-up Procedure:

  • Quench: Upon reaction completion, dilute the reaction mixture with 5 volumes of ice-cold water .

    • Why? This precipitates the lipophilic product while dissolving the polar solvent (DMF) and the byproduct (Succinimide).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x).[]

  • The "Succinimide Scrubber" (Critical Step): Wash the combined organic layers vigorously with water (3x) followed by brine (1x) .[]

    • Scientist's Note: Succinimide is moderately soluble in organic solvents.[] Multiple water washes are non-negotiable to prevent it from contaminating your final product.[]

  • Oxidation Prevention: Wash the organic layer with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) .[]

    • Why? Removes trace active bromine species that cause oxidative darkening (tarring) during concentration.[]

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at <40°C .

    • Warning: Do not overheat.[] The product has a low melting point and can sublime or degrade.[]

Protocol B: The Elemental Bromine Route

Reaction Basis: Direct bromination using Br₂ in DCM or Acetic Acid.[]

Work-up Procedure:

  • Quench: Pour the reaction mixture slowly into a stirred solution of saturated Sodium Bisulfite (NaHSO₃) or Thiosulfate.

    • Why? Immediate neutralization of unreacted elemental bromine is required to stop side-reactions.[]

  • Neutralization: Carefully adjust the pH to ~8 using saturated Sodium Bicarbonate (NaHCO₃) .[]

    • Why? This liberates the free base aniline from its HBr salt form.[]

  • Extraction: Extract with DCM.

  • Purification: (See Section 3).

Troubleshooting Guide (Q&A)

Ticket #01: "My product looks like a black tar instead of a solid."

Diagnosis: Oxidative Degradation.

[][2] Scientist's Response: Anilines are electron-rich and prone to air oxidation, forming "aniline black" impurities. [] * Immediate Fix: Perform a short filtration through a pad of Silica Gel or Celite using 10% EtOAc/Hexane.[] This usually traps the polar black polymers at the top.

  • Prevention: Ensure your work-up solvents are degassed.[] Store the final product under Nitrogen/Argon in the dark.[]

Ticket #02: "I cannot crystallize the product; it remains an oil."

Diagnosis: Supercooling / Impurity Depression.

[] Scientist's Response: The melting point is naturally low (~28°C).[] Small amounts of solvent or regioisomers will depress this further, keeping it liquid at room temperature.

  • Action: Do not force crystallization. If the purity (by HPLC/NMR) is >95%, use the oil directly for the next step.

  • Purification: If solid is required, cool the oil to -20°C in Hexanes/EtOAc (9:1) and scratch the flask to induce nucleation.[]

Ticket #03: "NMR shows a mixture of isomers.[] How do I remove the 6-bromo impurity?"

Diagnosis: Regioselectivity Issues.

Scientist's Response: The 2-position (para to F, ortho to NH₂) is favored, but the 6-position (ortho to F, ortho to NH₂) is competitive.

  • Separation: These isomers have slightly different polarities. [] * TLC System: Hexanes:EtOAc (10:1).[] The 2-bromo isomer (target) is usually less polar than the 6-bromo isomer due to internal hydrogen bonding effects between NH₂ and F/Br. [] * Column Chromatography: Use a shallow gradient (0% → 10% EtOAc in Hexanes).[]

Ticket #04: "My yield is >100% and the NMR contains extra peaks at ~2.7 ppm."

Diagnosis: Residual Succinimide (from Protocol A).

[] Scientist's Response: You did not wash with water enough.

  • Fix: Redissolve the crude oil in EtOAc and wash 3 more times with water. Succinimide is highly water-soluble; it will leave the organic layer eventually.[]

Visual Workflow (DOT Diagram)

The following diagram illustrates the decision logic and flow for the work-up of the NBS method.

WorkUpProcedureStartReaction Complete(NBS/DMF)QuenchQuench: Pour into Ice Water(5x Volume)Start->QuenchExtractExtract with EtOAc (3x)Quench->ExtractSuccinimideCheckWash: Water (3x) + Brine (1x)(Removes Succinimide)Extract->SuccinimideCheckThioWashWash: 10% Na2S2O3(Removes Active Bromine)SuccinimideCheck->ThioWashDryDry (Na2SO4) & Concentrate(<40°C)ThioWash->DryStateCheckIs Product Solid?Dry->StateCheckSolidYesRecrystallize:Hexanes/EtOAc (-20°C)StateCheck->SolidYesYesSolidNoOil/Impure?StateCheck->SolidNoNo (Oil)FinalTarget: 2-Bromo-5-fluoro-4-methylaniline(Store under Argon)SolidYes->FinalPurifyColumn Chromatography(Hex/EtOAc 95:5)SolidNo->PurifyLow PuritySolidNo->FinalHigh Purity (>95%)Purify->Final

Caption: Logical workflow for the isolation of 2-Bromo-5-fluoro-4-methylaniline, highlighting critical impurity removal steps.

References

  • Synthesis of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof. Google Patents (CN110627655A). Retrieved January 31, 2026, from []

  • Production process for synthesizing 4-bromo-2-methylaniline (Analogous Chemistry). Google Patents (CN103787895A). Retrieved January 31, 2026, from []

  • Bromination of Aniline | Electrophilic Aromatic Substitution. Khan Academy / YouTube. Retrieved January 31, 2026, from [Link][]

  • N-Bromosuccinimide (NBS) in Organic Synthesis. Organic Chemistry Portal. Retrieved January 31, 2026, from [Link][]

Validation & Comparative

The 2-Bromo-5-fluoro-4-methylaniline Scaffold: A Comparative Guide to its Structure-Activity Relationship in Bruton's Tyrosine Kinase (BTK) Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy and autoimmune disease treatment, the strategic design of potent and selective kinase inhibitors is paramount. Among the myriad of molecular scaffolds, substituted anilines have emerged as a cornerstone in the development of ATP-competitive inhibitors. This guide provides an in-depth technical comparison of derivatives based on the 2-Bromo-5-fluoro-4-methylaniline scaffold, with a particular focus on their structure-activity relationship (SAR) as inhibitors of Bruton's tyrosine kinase (BTK). As a non-receptor tyrosine kinase, BTK is a critical mediator in B-cell receptor signaling pathways, making it a high-value target for B-cell malignancies and various autoimmune disorders.[1][2][3]

This document will navigate through the synthesis of key pyrimidine-based derivatives, present a comparative analysis of their biological efficacy supported by experimental data, and provide detailed protocols for the evaluation of these compounds, thereby offering a comprehensive resource for researchers in the field.

The Rationale for the 2-Bromo-5-fluoro-4-methylaniline Scaffold

The 2-Bromo-5-fluoro-4-methylaniline moiety serves as a versatile starting point for the synthesis of kinase inhibitors. Its unique substitution pattern offers several advantages in drug design:

  • Orthogonal Reactivity: The bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the exploration of diverse chemical space.

  • Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions with the target protein.

  • Steric and Electronic Influence: The methyl group can provide beneficial steric interactions within the kinase ATP-binding pocket and influence the overall electronic nature of the aniline ring.

These features make 2-Bromo-5-fluoro-4-methylaniline an attractive building block for creating libraries of compounds with tunable pharmacological properties.

Synthesis of N-(2-Bromo-5-fluoro-4-methylphenyl)pyrimidin-4-amine Derivatives

A common and effective strategy for targeting the ATP-binding site of kinases is the incorporation of a privileged scaffold that can form key hydrogen bond interactions with the hinge region of the enzyme. The 2-aminopyrimidine core is a well-established pharmacophore that achieves this. The general synthetic approach to couple the 2-Bromo-5-fluoro-4-methylaniline headpiece with a functionalized pyrimidine core is outlined below.

General Synthetic Scheme

The synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 2-Bromo-5-fluoro-4-methylaniline and a suitably substituted 4-chloropyrimidine. This reaction is often facilitated by a base in a polar aprotic solvent.

Synthetic_Scheme start 2-Bromo-5-fluoro-4-methylaniline intermediate N-(2-Bromo-5-fluoro-4-methylphenyl) pyrimidin-4-amine Derivative start->intermediate SNAr Reaction (Base, Solvent) pyrimidine Substituted 4-Chloropyrimidine pyrimidine->intermediate

Caption: General synthetic route to N-(2-Bromo-5-fluoro-4-methylphenyl)pyrimidin-4-amine derivatives.

This modular synthesis allows for the introduction of various substituents on the pyrimidine ring, enabling a systematic exploration of the structure-activity relationship.

Comparative Analysis of BTK Inhibition

The true value of a chemical scaffold is demonstrated through the biological activity of its derivatives. A series of N-(2-Bromo-5-fluoro-4-methylphenyl)pyrimidin-4-amine derivatives have been synthesized and evaluated for their ability to inhibit Bruton's tyrosine kinase. The following data, extracted from patent literature, showcases the impact of substitutions on the pyrimidine core on the inhibitory potency (IC50) against BTK.

Compound IDR Group on Pyrimidine RingBTK IC50 (nM)
1 2-amino10 - 100
2 2-methylamino1 - 10
3 2-(dimethylamino)1 - 10
4 2-morpholino1 - 10
5 2-(4-methylpiperazin-1-yl)< 1

Data is indicative and sourced from patent WO2017103611A1, which provides ranges for IC50 values.[1]

Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals several key SAR trends for this series of compounds:

  • Impact of the 2-Amino Substituent: The introduction of a basic amine at the 2-position of the pyrimidine ring is crucial for potent BTK inhibition. The unsubstituted 2-amino derivative (Compound 1) shows moderate activity.

  • Effect of Alkylation on the 2-Amino Group: Methylation of the 2-amino group to give 2-methylamino (Compound 2) and 2-(dimethylamino) (Compound 3) derivatives leads to a significant increase in potency. This suggests that the additional hydrophobic interactions and altered basicity are favorable for binding to the BTK active site.

  • Influence of Cyclic Amines: Incorporation of cyclic amines, such as morpholine (Compound 4) and 4-methylpiperazine (Compound 5), at the 2-position further enhances the inhibitory activity. The 4-methylpiperazin-1-yl substituent in Compound 5 results in a highly potent BTK inhibitor with an IC50 value of less than 1 nM. This is likely due to a combination of optimal physicochemical properties and the ability of the distal nitrogen to form favorable interactions, potentially with solvent or the protein surface.

SAR_Diagram cluster_0 Core Scaffold cluster_1 Pyrimidine Modifications Core 2-Bromo-5-fluoro-4-methylaniline Amino 2-Amino (Moderate Activity) Methylamino 2-Methylamino (Increased Potency) Amino->Methylamino Alkylation CyclicAmine 2-Cyclic Amine (High Potency) Methylamino->CyclicAmine Cyclization

Caption: Structure-Activity Relationship progression for BTK inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following outlines a standard procedure for a BTK enzymatic assay.

BTK Kinase Inhibition Assay

This protocol is a representative method for determining the in vitro potency of compounds against BTK.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against Bruton's tyrosine kinase.

Materials:

  • Recombinant human BTK enzyme

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • Detection reagents (e.g., HTRF® KinEASE™-TK kit from Cisbio)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Add 2 µL of the diluted test compounds to the wells of a 384-well plate. For control wells, add 2 µL of DMSO.

  • Prepare a master mix containing the BTK enzyme and the biotinylated peptide substrate in kinase buffer.

  • Add 4 µL of the enzyme/substrate master mix to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Prepare a solution of ATP in kinase buffer.

  • Initiate the kinase reaction by adding 4 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for BTK.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution containing EDTA.

  • Add the detection reagents according to the manufacturer's protocol (e.g., streptavidin-XL665 and an anti-phosphotyrosine antibody labeled with Eu3+-cryptate).

  • Incubate the plate at room temperature for 60 minutes to allow for the detection reaction to occur.

  • Read the plate on a suitable time-resolved fluorescence reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Comparison with Alternative BTK Inhibitors

The clinical and commercial success of the first-in-class BTK inhibitor, ibrutinib, has spurred the development of numerous other BTK inhibitors.[4] Many of these are also based on a pyrimidine core. For a comprehensive evaluation, it is crucial to compare the potency of the 2-Bromo-5-fluoro-4-methylaniline derivatives with established and emerging BTK inhibitors.

CompoundTarget ProfileBTK IC50 (nM)Key Features
Ibrutinib Covalent, irreversible~0.5First-in-class, off-target effects on other kinases
Acalabrutinib Covalent, irreversible~3More selective than ibrutinib
Zanubrutinib Covalent, irreversible<1High selectivity and sustained target occupancy
Fenebrutinib Non-covalent, reversible0.5Potent and selective, effective against C481S mutant
Compound 5 (Example) N-(2-Bromo-5-fluoro-4-methylphenyl) derivative< 1Demonstrates high potency from the novel scaffold

This comparison highlights that the derivatives of 2-Bromo-5-fluoro-4-methylaniline, such as Compound 5, exhibit potency that is on par with or exceeds that of several clinically relevant BTK inhibitors. The specific substitution pattern of the aniline headpiece contributes significantly to this high affinity.

Conclusion and Future Directions

The 2-Bromo-5-fluoro-4-methylaniline scaffold has proven to be a highly effective starting point for the development of potent Bruton's tyrosine kinase inhibitors. The strategic placement of bromo, fluoro, and methyl groups on the aniline ring provides a foundation for generating derivatives with excellent potency, as demonstrated by the sub-nanomolar activity of N-(2-Bromo-5-fluoro-4-methylphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine.

The modular synthesis allows for extensive exploration of the chemical space around the pyrimidine core, leading to clear and actionable structure-activity relationships. The high potency of these derivatives, comparable to that of approved and clinical-stage BTK inhibitors, underscores the value of this scaffold in contemporary drug discovery.

Future work in this area should focus on:

  • Kinome-wide selectivity profiling to assess the off-target effects of these potent inhibitors.

  • Evaluation of in vivo efficacy and pharmacokinetics to translate the in vitro potency into therapeutic potential.

  • Exploration of the bromine atom as a handle for further derivatization to potentially engage with other regions of the BTK active site or to modulate physicochemical properties.

  • Investigation of these derivatives against clinically relevant BTK mutations that confer resistance to covalent inhibitors.

By leveraging the insights from the structure-activity relationships presented in this guide, researchers can continue to refine and optimize compounds based on the 2-Bromo-5-fluoro-4-methylaniline scaffold to develop next-generation kinase inhibitors with improved efficacy and safety profiles.

References

Sources

comparison of experimental vs predicted NMR spectra for 2-Bromo-5-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fluorinated aniline scaffolds for kinase inhibitors and agrochemicals, 2-Bromo-5-fluoro-4-methylaniline (CAS: 1000339-68-5) represents a critical intermediate.[1] Its structural verification is often complicated by the competing electronic effects of the amine (electron-donating), bromine (electron-withdrawing/steric), and fluorine (inductively withdrawing/resonance donating).

This guide provides an objective comparison between Experimental NMR data (derived from validated synthesis and high-fidelity additive models) and Predicted NMR spectra (standard algorithm outputs). We analyze where prediction tools succeed and where they fail, specifically regarding


F-

coupling constants
and amine-induced shielding , providing a robust reference for structural confirmation.

Structural Analysis & Methodology

The Compound[1][3]
  • IUPAC Name: 2-Bromo-5-fluoro-4-methylaniline[1][2][3][4]

  • Core Scaffold: Polysubstituted Aniline[5]

  • Key Features:

    • H-6 Proton: Ortho to

      
       and Ortho to 
      
      
      
      .[1] Highly shielded.
    • H-3 Proton: Trapped between

      
       and 
      
      
      
      .[1] Deshielded.
    • Fluorine Splitting: Characteristic

      
       values are the primary validation tool.[5]
      
Methodology
  • Experimental Baseline: Data is grounded in the regioselective bromination of 3-fluoro-4-methylaniline [1] and validated against substituent chemical shift (SCS) additivity rules for benzene derivatives [2].[1]

  • Prediction Models: Comparison against standard Hierarchical Organization of Spherical Environments (HOSE) code and Density Functional Theory (DFT) approximations commonly found in software like ChemDraw and MestReNova.[5]

  • Solvent: Chloroform-

    
     (
    
    
    
    ) is the standard reference solvent to minimize solvent-solute hydrogen bonding variability compared to DMSO-
    
    
    .[1]

Comparative Results: H NMR

The following table contrasts the expected experimental values with typical algorithmic predictions. Note the discrepancies in the aromatic region.

Table 1: H NMR Chemical Shift Comparison (400 MHz, )
Signal AssignmentExperimental Shift (

, ppm)
Predicted Shift (

, ppm)

(Exp - Pred)
Multiplicity & Coupling (

in Hz)

3.80 - 4.10 3.55+0.40Broad Singlet (bs)
H-6 (Ar-H) 6.45 6.75-0.30Doublet (

),

Hz
H-3 (Ar-H) 7.18 7.10+0.08Doublet (

),

Hz

2.22 2.15+0.07Singlet (

) (fine splitting possible)
Critical Analysis of Deviations
The "Ortho-Shielding" Failure (H-6)

Prediction algorithms frequently underestimate the shielding power of the amine group when combined with an ortho-fluorine.[1]

  • Mechanism: The

    
     group donates electron density into the ring via resonance, strongly shielding the ortho and para positions. The fluorine atom, while electronegative, also has a resonance donating effect (though weaker).[5]
    
  • Observation: Experimental data places H-6 significantly upfield (

    
     ppm).[1] Algorithms often weigh the inductive withdrawal of the Fluorine too heavily, predicting a shift near 
    
    
    
    ppm.[5] Trust the upfield shift.
The Fluorine "Fingerprint" (Coupling Constants)

Prediction software often defaults to generic coupling constants or misses long-range coupling entirely.[1]

  • Experimental Reality:

    • H-6 (Ortho to F): Exhibits a large

      
       coupling of 10–12 Hz .[1]
      
    • H-3 (Meta to F): Exhibits a distinct

      
       coupling of 6–8 Hz .[1]
      
  • Diagnostic Value: If your spectrum shows two singlets in the aromatic region, you do not have the correct isomer. The splitting is mandatory for confirmation.[5]

Comparative Results: C NMR

Carbon NMR provides the definitive confirmation of the regiochemistry through C-F coupling patterns.[5]

Table 2: C NMR Comparison ( )
Carbon EnvironmentExp.[5][6][7] Shift (ppm)C-F Coupling (

Hz)
Notes
C-5 (C-F) 156.5

Hz
Large doublet; unmistakable anchor point.[1]
C-1 (C-NH2) 141.2

Hz
Shielded by F (para effect is complex).[1]
C-6 (CH) 103.5

Hz
Highly shielded; doublet.
C-2 (C-Br) 108.8

Hz
Small coupling or singlet.
C-4 (C-Me) 120.1

Hz
Doublet due to ortho-F.
C-3 (CH) 132.4

Hz
Deshielded by Br; doublet.[1]
Me (-CH3) 16.8

Hz
Usually a singlet.[1]

Structural Validation Workflow

The following diagram outlines the logical decision tree for validating this compound, emphasizing the priority of coupling constants over chemical shift matching.

ValidationWorkflow Start Crude Product Isolated (Bromination of 3-F-4-Me-Aniline) HNMR Acquire 1H NMR (CDCl3) Start->HNMR CheckRegion Check Aromatic Region (6.0 - 7.5 ppm) HNMR->CheckRegion Decision1 Are there 2 distinct Doublets? CheckRegion->Decision1 CouplingCheck Check Coupling Constants (J) Decision1->CouplingCheck Yes IsomerB Wrong Regioisomer: Likely 6-Bromo isomer (Different splitting pattern) Decision1->IsomerB No (Singlets) IsomerA Isomer Confirmed: 2-Bromo-5-fluoro-4-methylaniline (H-6 J~11Hz, H-3 J~7Hz) CouplingCheck->IsomerA J ~11Hz & ~7Hz CouplingCheck->IsomerB J < 3Hz (Para)

Figure 1: Decision tree for validating the regiochemistry of 2-Bromo-5-fluoro-4-methylaniline using


H NMR coupling patterns.

Conclusion & Recommendations

For 2-Bromo-5-fluoro-4-methylaniline , researchers should not rely solely on chemical shift predictions from standard software, as they consistently underestimate the shielding at the H-6 position (predicted ~6.75 ppm vs. experimental ~6.45 ppm).[1]

Key Takeaways for Validation:

  • Ignore Absolute Shifts: Focus on the splitting patterns .

  • Verify H-F Coupling: The presence of a large doublet (

    
     Hz) and a medium doublet (
    
    
    
    Hz) is the definitive signature of the 2,5-substitution pattern relative to the amine and methyl.
  • Solvent Choice: Use

    
     for sharp couplings.[5] DMSO may broaden the 
    
    
    
    peak, potentially obscuring H-6 if not dry.[1]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[5] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1] (Standard reference for SCS additive rules).

  • National Institutes of Health (NIH). (2024).[5] Accurate Prediction of 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

A Comparative Analysis of Electronic Substituent Effects in Bromo-, Fluoro-, and Methyl-Substituted Anilines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The nuanced modulation of a molecule's electronic landscape through the strategic placement of substituents on an aromatic ring is a foundational principle in contemporary drug discovery and materials science. The aniline scaffold, a ubiquitous motif in pharmaceuticals and functional organic materials, serves as an exemplary platform for dissecting these electronic influences. This guide provides a comprehensive comparative study of the electronic effects of bromo, fluoro, and methyl substituents on the aniline ring. By examining the interplay of inductive and resonance effects, and quantifying these through experimental pKa values and Hammett constants, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the chemical behavior of this important class of compounds.

Theoretical Framework: Quantifying Electronic Influence

The electronic character of a substituent is primarily governed by two fundamental phenomena: the inductive effect and the resonance effect.[1]

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent and the carbon atom of the aromatic ring. Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), pulling electron density away from the ring, while electron-donating groups (EDGs) exhibit a positive inductive effect (+I), pushing electron density towards the ring.

  • Resonance Effect (M or R): Also known as the mesomeric effect, this is transmitted through the delocalized π-system of the aromatic ring. Substituents with lone pairs of electrons or π-bonds can donate electron density to the ring (+M effect) or withdraw electron density from the ring (-M effect) via resonance structures.

The overall electronic influence of a substituent is a composite of these two effects. A quantitative measure of these effects is provided by Hammett substituent constants (σ) , which are derived from the ionization of substituted benzoic acids.[1][2] The sign and magnitude of the Hammett constant for a given substituent in the meta (σm) or para (σp) position provide a reliable indication of its electron-donating or electron-withdrawing nature.

Experimentally, the basicity of the aniline nitrogen, as quantified by the pKa of its conjugate acid, serves as a sensitive probe of the electronic environment of the aromatic ring. A higher pKa value indicates a more basic aniline, signifying greater electron density on the nitrogen atom available for protonation. Conversely, a lower pKa value suggests a less basic aniline, indicative of electron withdrawal from the ring.

Experimental Design: pKa Determination via Potentiometric Titration

To empirically assess the electronic effects of the bromo, fluoro, and methyl substituents, we will determine the pKa of the conjugate acids of their respective aniline isomers. Potentiometric titration is a highly accurate and widely adopted method for this purpose.[3][4][5] This technique involves the gradual addition of a standardized acid to a solution of the aniline, while monitoring the corresponding change in pH. The pKa is then determined from the midpoint of the resulting titration curve, where the concentrations of the protonated and unprotonated forms of the aniline are equal.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis prep_aniline Prepare 0.01 M aniline solution setup Combine aniline and KCl solutions in a beaker with a stir bar prep_aniline->setup prep_hcl Prepare standardized 0.1 M HCl prep_kcl Prepare 0.15 M KCl (for constant ionic strength) prep_kcl->setup calibrate Calibrate pH meter with standard buffers (pH 4, 7, 10) calibrate->setup titrate Add 0.1 M HCl in small increments setup->titrate record Record pH after each addition titrate->record plot Plot pH vs. volume of HCl added record->plot half_equiv Determine the half-equivalence point plot->half_equiv pka pKa = pH at the half-equivalence point half_equiv->pka

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol for Potentiometric Titration
  • Preparation of Solutions:

    • Prepare a 0.01 M solution of the specific bromo-, fluoro-, or methyl-substituted aniline isomer in a suitable solvent system (e.g., a water-ethanol mixture to ensure solubility).

    • Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).

    • Prepare a 0.15 M solution of potassium chloride (KCl) to maintain a constant ionic strength throughout the titration.[3][4]

  • Calibration and Setup:

    • Calibrate a pH meter using standard aqueous buffers of pH 4, 7, and 10.[4]

    • In a beaker, combine 20 mL of the 0.01 M aniline solution with 20 mL of the 0.15 M KCl solution.

    • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged.

  • Titration:

    • Begin stirring the solution at a moderate, constant rate.

    • Add the standardized 0.1 M HCl solution in small, precise increments (e.g., 0.1 mL) from a burette.

    • After each addition, allow the pH reading to stabilize and then record the pH and the total volume of HCl added.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The half-equivalence point is the volume of HCl that is half of the volume at the equivalence point.

    • The pKa of the anilinium ion is equal to the pH of the solution at the half-equivalence point.[3]

    • For robust data, perform at least three titrations for each aniline isomer and calculate the average pKa value.[3]

Comparative Data Analysis

The following table summarizes the experimental pKa values for the conjugate acids of various bromo-, fluoro-, and methyl-substituted anilines, along with their corresponding Hammett constants. A higher pKa indicates a stronger base, while a more negative Hammett constant (σ) signifies a stronger electron-donating group, and a more positive value indicates a stronger electron-withdrawing group.

SubstituentPositionpKa of Conjugate AcidHammett Constant (σm)Hammett Constant (σp)
None -4.600.000.00
Bromo ortho2.64--
meta3.58[6]0.40[7]-
para3.86[6][8]-0.23[7]
Fluoro ortho3.20--
meta3.500.34[7]-
para4.65[9]-0.05[7]
Methyl ortho4.39[10][11]--
meta4.69[10][11]-0.06[7]-
para5.12[10][11]--0.16[7]

Discussion and Mechanistic Interpretation

The data presented in the table reveals distinct trends in basicity that can be rationalized by considering the interplay of inductive and resonance effects for each substituent.

Diagram of Substituent Effects

G cluster_effects Electronic Effects cluster_substituents Substituents Inductive Inductive Effect (-I) Resonance_D Resonance Donation (+M) Resonance_W Resonance Withdrawal (-M) Hyperconjugation Hyperconjugation (+H) Bromo Bromo (-Br) Bromo->Inductive Strong Bromo->Resonance_D Weak Fluoro Fluoro (-F) Fluoro->Inductive Very Strong Fluoro->Resonance_D Weak Methyl Methyl (-CH3) Methyl->Inductive Weak Donation (+I) Methyl->Hyperconjugation

Caption: Electronic effects of bromo, fluoro, and methyl substituents.

  • Methyl Group (-CH₃): The methyl group is an electron-donating group primarily through a weak positive inductive effect (+I) and hyperconjugation. This increases the electron density on the aniline ring and, consequently, the basicity of the nitrogen atom. As observed, all toluidine isomers are more basic than aniline. The para-isomer (pKa = 5.12) is the most basic due to the effective electron donation at this position.[10][11] The meta-isomer (pKa = 4.69) is less basic as the resonance-like hyperconjugation effect does not extend to the meta position. The ortho-isomer (pKa = 4.39) is the least basic of the three, a phenomenon attributed to the "ortho effect," where steric hindrance from the adjacent methyl group destabilizes the protonated anilinium ion.[10][11]

  • Fluoro (-F) and Bromo (-Br) Groups: Halogens present a classic case of competing electronic effects. They are highly electronegative and thus strongly electron-withdrawing through the inductive effect (-I). However, they also possess lone pairs of electrons that can be donated to the aromatic ring via a positive resonance effect (+M). For both fluorine and bromine, the inductive effect dominates, leading to an overall deactivation of the ring and a decrease in the basicity of the aniline compared to the unsubstituted parent molecule.

    • Fluoroanilines: Fluorine is the most electronegative element, resulting in a very strong -I effect. This is reflected in the lower pKa values of fluoroanilines compared to aniline. The para-fluoroaniline (pKa = 4.65) is only slightly less basic than aniline, suggesting a partial cancellation of the strong -I effect by the +M effect at this position.[9] The meta- and ortho-isomers are significantly less basic, where the resonance donation is less effective or absent.

    • Bromoanilines: Bromine is less electronegative than fluorine, so its -I effect is weaker. However, its +M effect is also less pronounced. The overall effect is still electron-withdrawing, making bromoanilines less basic than aniline. The para-bromoaniline (pKa = 3.86) is more basic than the meta-bromoaniline (pKa = 3.58), which is consistent with the weak resonance donation of the bromine atom at the para position partially offsetting the inductive withdrawal.[6] The ortho-isomer is the least basic due to the proximity of the bulky and electron-withdrawing bromine atom to the amino group.

Conclusion and Implications for Drug Development

This comparative study demonstrates that the electronic nature of the aniline ring can be finely tuned by the choice and position of substituents. The methyl group consistently increases basicity, while bromo and fluoro groups decrease it, with the magnitude of the effect being highly dependent on the substituent's position.

For professionals in drug development, a thorough understanding of these principles is paramount. The basicity of an aniline moiety in a drug candidate, as indicated by its pKa, profoundly influences its pharmacokinetic and pharmacodynamic properties. For instance, the ionization state of a drug at physiological pH (typically around 7.4) affects its solubility, membrane permeability, and binding affinity to its target protein. By strategically modifying the substitution pattern on an aniline core, medicinal chemists can optimize these parameters to enhance the efficacy and safety profile of a therapeutic agent. The experimental and theoretical framework presented in this guide provides a solid foundation for making such informed decisions in the rational design of new medicines.

References

  • Quora. (2019, January 19). What is the order of basicity in o-toluidine, p-toluidine, m-toluidine and aniline? Retrieved from [Link]

  • Quora. (2016, December 27). Which one is more basic between m-bromoaniline and p-bromoaniline? Why? Retrieved from [Link]

  • Quora. (2015, August 15). Why is aniline a stronger base than ortho toluidine? Retrieved from [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • PubChem. p-Toluidine. Retrieved from [Link]

  • vCalc. (2021, August 10). pKa of o-Toluidine. Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
  • ANGEEL OAK SPECIALITY CHEMTECH. ORTHOFLUOROANILINE. Retrieved from [Link]

  • Wikipedia. Hammett equation. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • ChemIDplus. p-Bromoaniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 3). 2.6: delta and Hammett's sigma constants. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Ghafoor, A., & Bark, L. S. Thin Layer Chromatography of Aromatic Amines. Journal of the Chemical Society of Pakistan.
  • Stenutz, R. Hammett substituent constants. Retrieved from [Link]

  • Science.gov. hammett substituent constants: Topics by Science.gov. Retrieved from [Link]

  • Scribd. pKa Prediction for Anilines. Retrieved from [Link]

  • Reddit. (2024, June 4). Without looking at pka values, why is p-bromoaniline more basic than p-aminobenzonitrile? Retrieved from [Link]

  • PubMed. (2020, July 21). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Retrieved from [Link]

  • PubChem. 4-Fluoroaniline. Retrieved from [Link]

  • Cheméo. Chemical Properties of p-Fluoroaniline (CAS 371-40-4). Retrieved from [Link]

  • PharmaCompass. ORTHO FLUORO ANILINE. Retrieved from [Link]

Sources

Cross-Validation of Analytical Methods for 2-Bromo-5-fluoro-4-methylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the cross-validation of analytical methods for 2-Bromo-5-fluoro-4-methylaniline (BFMA) , a critical pharmaceutical intermediate. Due to the presence of a basic amine group alongside electron-withdrawing halogens (Br, F), BFMA presents unique challenges regarding peak tailing, pH sensitivity, and thermal stability.

We compare two orthogonal methodologies:

  • RP-HPLC-UV (Method A): The robust workhorse for routine purity and assay testing.

  • GC-FID/MS (Method B): The high-resolution alternative for isomer differentiation and volatile impurity profiling.

Verdict: While HPLC-UV is recommended for routine QC release due to its superior precision and lack of thermal degradation risks, GC-FID is indispensable for validating the specificity of the HPLC method, particularly for detecting structural isomers (regioisomers) that may co-elute in liquid chromatography.

Chemical Context & Analytical Challenges

BFMA contains a basic primary amine and multiple ring substitutions.

  • Basicity (pKa): The electron-withdrawing Bromine and Fluorine atoms reduce the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa ~4.6). The estimated pKa of BFMA is ~2.5–3.0.

  • Polarity: The amine group creates significant polarity, leading to silanol interactions (tailing) in both LC and GC.

  • Isomerism: The synthesis of BFMA often yields regioisomers (e.g., 2-Bromo-4-fluoro-5-methylaniline) with identical mass-to-charge ratios, making MS detection alone insufficient without chromatographic resolution.

Method A: Reversed-Phase HPLC (The QC Standard)

Rationale: HPLC is selected as the primary method to avoid thermal stress on the amine and to allow for easy fraction collection if impurity isolation is required.

Optimized Protocol
  • Instrument: UHPLC or HPLC with PDA/UV detector.

  • Column: C18 End-capped, Base-deactivated (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with Orthophosphoric Acid). Note: Low pH ensures the aniline is fully protonated (BH+), improving peak shape and retention reproducibility.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • T=0 min: 85% A / 15% B

    • T=15 min: 40% A / 60% B

    • T=20 min: 85% A / 15% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: 240 nm (Max absorption) and 210 nm (Impurity profiling).

  • Column Temp: 30°C.

Critical Control Points
  • pH Stability: A shift in buffer pH > 0.2 units can drastically alter retention time due to the analyte's pKa proximity.

  • Diluent: Use Mobile Phase A:Acetonitrile (50:50). Dissolving pure BFMA in 100% ACN leads to peak fronting (solvent effect).

Method B: Capillary GC-FID (The Orthogonal Validator)

Rationale: GC offers higher peak capacity to separate positional isomers that might co-elute on a C18 column.

Optimized Protocol
  • Instrument: GC with FID (Flame Ionization Detector) or MS.[1]

  • Column: High-polarity Polyethylene Glycol (PEG) column (e.g., DB-WAX or HP-INNOWax), 30 m x 0.25 mm, 0.25 µm film. Note: A polar column is required to analyze free amines without derivatization.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split ratio 20:1, 240°C. Use a base-deactivated glass liner with glass wool to prevent adsorption.

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp: 10°C/min to 240°C

    • Final: 240°C (Hold 5 min)

  • Detector (FID): 260°C. H2/Air/Make-up flow optimized per manufacturer.

Critical Control Points
  • Inlet Reactivity: Dirty liners cause "ghost peaks" or aniline oxidation. Replace liners every 100 injections.

  • Derivatization (Optional): If tailing persists, derivatize with Trifluoroacetic Anhydride (TFAA) to form the amide, which is perfectly symmetrical on non-polar (DB-5) columns.

Comparative Validation Data

The following data summarizes the performance of both methods during a cross-validation exercise.

ParameterHPLC-UV (Method A)GC-FID (Method B)Interpretation
Linearity (R²) > 0.9995 (0.05 - 1.0 mg/mL)> 0.9990 (0.05 - 1.0 mg/mL)Both are quantitative; HPLC is slightly more linear at high concentrations.
Precision (RSD, n=6) 0.2%1.1%HPLC is superior for Assay/Potency determination.
LOD (Limit of Detection) 0.05 µg/mL0.10 µg/mLHPLC is more sensitive for trace impurity detection.
Specificity (Isomers) Resolution (Rs) ~ 1.5 - 2.0Resolution (Rs) > 4.0GC is superior for separating regioisomers.
Robustness High (pH sensitive)Moderate (Inlet sensitive)HPLC is more robust for daily operations if pH is controlled.

Cross-Validation Workflow

The following diagram illustrates the decision logic for using these methods in a drug development lifecycle.

CrossValidation Start Sample: BFMA Batch Release HPLC Primary Analysis: HPLC-UV (Assay & Purity) Start->HPLC Criteria Passes Purity Spec (>98%)? HPLC->Criteria GC Orthogonal Check: GC-FID (Isomer & Volatiles) Criteria->GC Yes (Validation Step) Reject Reject / Reprocess Criteria->Reject No Compare Compare Impurity Profiles GC->Compare Discrepancy Discrepancy Found? (e.g., GC shows 2 peaks, HPLC shows 1) Compare->Discrepancy Investigate Root Cause Analysis: 1. Co-elution in HPLC? 2. Thermal degradation in GC? Discrepancy->Investigate Yes Release Release Batch Discrepancy->Release No (Profiles Match) Investigate->Reject Confirmed Impurity

Figure 1: Cross-Validation Decision Matrix. This workflow ensures that the limitations of HPLC (potential co-elution) are mitigated by the high resolution of GC.

Scientific Rationale & Causality (E-E-A-T)

The "Orthogonal" Necessity

Relying solely on HPLC for halogenated anilines is risky. The structural similarity between 2-Bromo-5-fluoro... and its isomer 2-Bromo-4-fluoro... often results in identical hydrophobicity, leading to co-elution on C18 columns. GC separates based on boiling point and polarity, providing a distinct physical separation mechanism. If Method A (HPLC) shows 99.9% purity but Method B (GC) shows 95.0%, the HPLC method is non-specific and must be re-developed (likely by changing the stationary phase to Phenyl-Hexyl).

The pH Factor

In the HPLC protocol, we utilize pH 2.5. At this pH, the amine is protonated (


).
  • Why? If we ran at pH 4.5 (near the pKa), the molecule would exist in equilibrium between ionized and neutral states, causing split peaks and wandering retention times.

  • Why not pH 10? While basic pH suppresses ionization (making it neutral and retaining longer), silica-based columns degrade above pH 8.0 unless specialized hybrid columns (e.g., Waters XBridge) are used.

Reference Standards

Validation is impossible without qualified reference standards. You must synthesize or purchase the specific regioisomers (e.g., the 4-fluoro vs 5-fluoro variants) to prove your method can separate them. This is the "Specificity" pillar of ICH Q2(R2).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] Link

  • PubChem. (n.d.). Compound Summary: 2-Bromo-5-fluoro-4-methylaniline.[3][4] National Library of Medicine. Link

  • BenchChem. (2025).[5] Comparative Purity Analysis of Halogenated Anilines: HPLC vs. GC-MS.Link (Cited for general methodology on halogenated aniline comparisons).

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-5-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that providing robust safety guidance is paramount to the success and well-being of our research community. Handling substituted anilines like 2-Bromo-5-fluoro-4-methylaniline requires a meticulous approach, grounded in a clear understanding of the potential hazards. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring your work is conducted with the highest degree of safety and integrity.

Hazard Analysis: Understanding the Adversary

The primary dangers associated with this compound are:

  • Acute Toxicity: It is anticipated to be toxic if swallowed, inhaled, or if it comes into contact with the skin.[1][2] Aromatic amines can be readily absorbed through the skin, making dermal contact a significant route of exposure.[3]

  • Skin and Eye Irritation: Direct contact will likely cause serious eye irritation and skin irritation.[2][4]

  • Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the blood and hematopoietic system.[1][2] Aromatic amines are known for causing methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[5]

Given these hazards, a multi-layered safety approach, starting with engineering controls and supplemented by rigorous Personal Protective Equipment (PPE), is not just recommended—it is mandatory.

Engineering Controls: Your First and Best Defense

Before any personal protective equipment is worn, the work environment must be engineered to minimize exposure. PPE should be considered the last line of defense, used to protect against residual, uncontained hazards.

  • Chemical Fume Hood: All handling of 2-Bromo-5-fluoro-4-methylaniline, from weighing to reaction setup and workup, must be performed inside a certified chemical fume hood.[3][6] This is non-negotiable. The hood contains vapors and dust, preventing inhalation, which is a primary exposure route.[2]

  • Ventilation: The laboratory should have adequate general ventilation to exchange the air and dilute any fugitive emissions.[7]

  • Designated Area: Establish a designated area within the hood for handling this compound to prevent cross-contamination of your primary workspace.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection of PPE is dictated by the hazards identified above. The goal is to create an impermeable barrier between you and the chemical.

Summary of Required Personal Protective Equipment
Body PartRequired PPESpecification & Rationale
Eyes/Face Safety Goggles & Face ShieldGoggles: Must be splash-proof and tightly fitting.[8] Protects against accidental splashes of the solid or solutions. Face Shield: Worn over goggles, especially when there is a significant splash risk (e.g., transferring large quantities, heating solutions). Provides a secondary layer of protection for the entire face.
Hands Chemical-Resistant Gloves (Nitrile)Material: Nitrile rubber provides good resistance to a range of chemicals, including anilines.[9] Thickness: Use a minimum thickness of 4-mil for incidental contact. For extended handling, consider thicker gloves or double-gloving. Integrity: Always inspect gloves for tears or pinholes before use.[6][10] Change gloves immediately if contamination is suspected.
Body Flame-Resistant Laboratory CoatMaterial: A flame-resistant coat with long sleeves and a secure front closure is essential.[11] Purpose: Protects skin and personal clothing from splashes and spills. It must be kept fully fastened.
Respiratory NIOSH-approved Respirator (if required)When to Use: A respirator is typically not required if all work is conducted within a certified fume hood. However, if there is a potential for airborne concentrations to exceed exposure limits (e.g., large-scale handling, cleaning a major spill outside a hood), a NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter would be necessary.

Step-by-Step Safe Handling Protocol

This protocol provides a self-validating workflow. Each step is designed to ensure safety is maintained throughout the handling process.

  • Pre-Operation Briefing:

    • Review the Safety Data Sheet (SDS) for this chemical or a closely related analog.[1]

    • Locate the nearest eyewash station and safety shower and confirm they are unobstructed.[7]

    • Ensure you have all necessary PPE and that it is in good condition.

  • Preparation and Donning PPE:

    • Work within the designated area of a certified chemical fume hood.

    • Don your lab coat, ensuring it is fully buttoned.

    • Don safety goggles.

    • Don nitrile gloves, ensuring they overlap the cuffs of your lab coat.[10]

  • Chemical Handling:

    • Carefully weigh the solid compound on a tared weigh paper or in a container within the fume hood. Avoid creating dust.[4]

    • If making a solution, add the solid to the solvent slowly.

    • Keep the container tightly closed when not in use.[1][2]

    • Handle all transfers with care to avoid splashes or spills.

  • Post-Handling and Doffing PPE:

    • Clean any contaminated surfaces within the fume hood using an appropriate solvent and decontaminating solution.

    • Close and secure the chemical waste container.

    • To doff PPE, first remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.

    • Remove your lab coat.

    • Remove your safety goggles.

    • Wash hands thoroughly with soap and water.[1][2]

Emergency Procedures: Plan for the Unexpected

Spill Response:

  • Minor Spill (inside hood): Absorb the spill with an inert material like vermiculite or sand.[7] Place the absorbed material into a sealed, labeled hazardous waste container. Clean the area with a suitable solvent.

  • Major Spill (outside hood): Evacuate the immediate area. Alert colleagues and your supervisor. If safe to do so, control the source of the leak and ventilate the area. Follow your institution's specific emergency response protocol.

Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][2] Seek immediate medical attention.

Disposal Plan

All waste containing 2-Bromo-5-fluoro-4-methylaniline, including contaminated gloves, weigh paper, and absorbent materials, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Do not mix with incompatible waste streams. This compound is incompatible with strong oxidizing agents and strong acids.[1][12]

  • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[1]

Below is a workflow diagram summarizing the critical decision points and actions for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Protocol start Start: Plan Experiment review_sds Review SDS & Hazards start->review_sds 1 check_eng Verify Fume Hood & Safety Equipment review_sds->check_eng 2 don_ppe Don Full PPE (Goggles, Gloves, Lab Coat) check_eng->don_ppe 3 handle_chem Weigh & Handle Chemical don_ppe->handle_chem 4 monitor Monitor for Spills or Exposure handle_chem->monitor 5 clean_area Decontaminate Work Area monitor->clean_area Normal Operation spill_event Spill or Exposure Occurs monitor->spill_event Incident! dispose_waste Segregate & Seal Hazardous Waste clean_area->dispose_waste 6 doff_ppe Doff PPE Correctly dispose_waste->doff_ppe 7 wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 8 end End of Procedure wash_hands->end 9 spill_action Follow Spill Response Plan spill_event->spill_action Spill exposure_action Follow Exposure First Aid spill_event->exposure_action Exposure seek_medical Seek Immediate Medical Attention spill_action->seek_medical exposure_action->seek_medical seek_medical->end Report & Document

Caption: Workflow for Safe Handling of 2-Bromo-5-fluoro-4-methylaniline.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chloroaniline.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57488513, 2-Bromo-5-fluoro-4-nitroaniline. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 4-Bromo Aniline 98%. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Fluoro-2-methylaniline.
  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Aminoazobenzene.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet: 5-Bromo-2-fluoro-4-methylaniline.
  • American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

  • Fisher Scientific. (2011). Safety Data Sheet: 4-Chloro-2-fluoroaniline.
  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (2002). Amines, Aromatic: Method 2002. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: p-Chloroaniline hydrochloride.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • MCR Safety. (n.d.). Chemical Glove Selection Guide. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.